23:2 Diyne PE [DC(8,9)PE]
Description
BenchChem offers high-quality 23:2 Diyne PE [DC(8,9)PE] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 23:2 Diyne PE [DC(8,9)PE] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H86NO8P |
|---|---|
Molecular Weight |
872.2 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate |
InChI |
InChI=1S/C51H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-50(53)57-47-49(48-59-61(55,56)58-46-45-52)60-51(54)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-20,29-48,52H2,1-2H3,(H,55,56)/t49-/m1/s1 |
InChI Key |
ZBLCBXGAYXHPIY-ANFMRNGASA-N |
Isomeric SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 23:2 Diyne PE [DC(8,9)PE]
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, commonly known as 23:2 Diyne PE or DC(8,9)PE, is a synthetic, polymerizable phospholipid of significant interest in the fields of biomaterials, drug delivery, and membrane biophysics.[1] Its defining feature is the presence of diacetylene moieties within its acyl chains, which can be polymerized upon exposure to UV light to form a cross-linked, stabilized lipid bilayer.[2] This property allows for the creation of robust liposomes and other nanostructures with controlled permeability and enhanced stability, making it a valuable tool for various research and therapeutic applications.[3] The phosphatidylethanolamine (PE) headgroup contributes to the biocompatibility of this lipid.[4]
This technical guide provides a comprehensive overview of the properties of 23:2 Diyne PE, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Properties of 23:2 Diyne PE [DC(8,9)PE]
The unique physicochemical characteristics of 23:2 Diyne PE are central to its functionality. The presence of the diyne groups allows for topotactic photopolymerization, a process that is highly dependent on the proper alignment of the monomer units within a crystal-like lattice.[4] This polymerization is most efficient at temperatures well below the lipid's phase transition temperature.[4]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₅₁H₈₆NO₈P | [4] |
| Molecular Weight | 872.20 g/mol | [4] |
| CAS Number | 144750-73-2 | [4] |
| Purity | ≥95% | [4] |
| Appearance | Powder | |
| Phase Transition Temperature (Tm) | Not explicitly found for PE. The related DC(8,9)PC has a Tm of ~40 °C. Efficient polymerization should be conducted well below this temperature. | [4] |
| Solubility | Soluble in chloroform and chloroform/methanol mixtures.[5] Insoluble in water at room temperature.[6] | [5][6] |
| Critical Micelle Concentration (CMC) | Not explicitly found. Can be determined experimentally using fluorescence spectroscopy or surface tension measurements. | [7][8][9][10] |
| Polymerization Wavelength | 254 nm | [4][11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving 23:2 Diyne PE.
Preparation of Polymerizable Liposomes by Lipid Film Hydration and Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) containing 23:2 Diyne PE.
Materials:
-
23:2 Diyne PE [DC(8,9)PE] powder
-
Matrix lipid (e.g., DPPC, DMPC) powder[3]
-
Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v)[12]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath or heating block
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[13]
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of 23:2 Diyne PE and any matrix lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask to ensure a homogenous mixture.[5]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.[5][12]
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.[5][13]
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.[13]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm) according to the manufacturer's instructions.[13]
-
To ensure uniform vesicle size, subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) before extrusion.[15]
-
Transfer the MLV suspension to a glass syringe and pass it through the extruder a specified number of times (e.g., 11-21 times).[13][15] This process should also be performed at a temperature above the lipid's Tm.[13]
-
The resulting solution contains large unilamellar vesicles (LUVs) of a defined size.
-
Photopolymerization of 23:2 Diyne PE Liposomes
This protocol details the UV-induced cross-linking of the diacetylene groups within the liposomal bilayer.
Materials:
-
Suspension of liposomes containing 23:2 Diyne PE
-
UV light source with a peak emission at 254 nm (e.g., low-pressure mercury lamp or UV cross-linker)[4][11]
-
Quartz cuvette or sample holder
-
Argon or nitrogen gas
Procedure:
-
Transfer the liposome suspension to a quartz cuvette.
-
To prevent oxidation which can inhibit polymerization, purge the suspension with argon or nitrogen gas to remove dissolved oxygen.[4][11]
-
Cool the liposome suspension to a temperature well below the phase transition temperature of the diacetylene lipid (e.g., 4°C or 20°C).[4]
-
Expose the liposome suspension to UV light at 254 nm. The duration and intensity of the UV exposure will determine the extent of polymerization.[12] This can be monitored by observing the color change of the solution, which typically turns blue and then red upon polymerization.[4][16]
-
After irradiation, the polymerized liposomes can be stored at 4°C.
Preparation of Supported Lipid Bilayers (SLBs)
This protocol describes the formation of a planar lipid bilayer on a solid support, a useful model for studying membrane properties.
Materials:
-
Liposome suspension (prepared as in Protocol 1)
-
Hydrophilic substrate (e.g., glass coverslips, mica, or oxidized silicon)[17]
-
Cleaning solution (e.g., Piranha solution or 3M KOH)
-
100% Ethanol
-
Deionized water
-
Plasma cleaner (optional)
-
Buffer solution (e.g., SLB buffer with CaCl₂)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure it is hydrophilic. This can be achieved by sonication in a cleaning solution (e.g., 3M KOH) followed by extensive rinsing with deionized water and then ethanol.[18]
-
Dry the substrate with a stream of nitrogen or argon gas.[18]
-
For optimal cleanliness, plasma clean the substrate immediately before use.[18]
-
-
Vesicle Fusion:
-
Apply the liposome suspension to the clean substrate.[18]
-
Induce vesicle fusion by adding a solution containing divalent cations, such as CaCl₂, to the liposome suspension on the substrate.[18]
-
Incubate for a sufficient time (e.g., 30 minutes) at a temperature above the lipid's Tm to allow for vesicle rupture and fusion into a continuous bilayer.[18]
-
Gently wash the substrate with buffer to remove excess, non-fused vesicles.[18]
-
The supported lipid bilayer should be kept hydrated at all times.
-
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental processes involving 23:2 Diyne PE.
Caption: Workflow for preparing unilamellar vesicles (LUVs).
Caption: UV photopolymerization of diacetylene liposomes.
Caption: Formation of a supported lipid bilayer via vesicle fusion.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Preparation and characterization of polymerized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Partially polymerized liposomes: stable against leakeage yet capable of instantaneous release for remote controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tf7.org [tf7.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid supported lipid bilayers: From biophysical studies to sensor design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gladfelterlab.net [gladfelterlab.net]
23:2 Diyne PE [DC(8,9)PE] chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of the polymerizable phospholipid, 23:2 Diyne PE [DC(8,9)PE], also known as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, materials science, and drug delivery.
Chemical Structure and Properties
23:2 Diyne PE [DC(8,9)PE] is a synthetic phospholipid that incorporates diacetylene functionalities within its acyl chains. This unique structural feature imparts the ability to undergo polymerization upon exposure to UV irradiation, leading to the formation of stabilized lipid assemblies.
The systematic name for this lipid is 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine. Its structure consists of a stereochemically defined sn-glycero-3-phosphoethanolamine backbone, to which two 10,12-tricosadiynoic acid molecules are esterified at the sn-1 and sn-2 positions.
Table 1: Chemical and Physical Properties of 23:2 Diyne PE [DC(8,9)PE]
| Property | Value |
| Systematic Name | 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine |
| Common Name | 23:2 Diyne PE [DC(8,9)PE] |
| Molecular Formula | C₅₁H₈₆NO₈P |
| Molecular Weight | 872.20 g/mol [1][2] |
| CAS Number | 144750-73-2[2] |
| Physical State | Powder |
| Purity | Typically >99% |
| Storage Temperature | -20°C |
Synthesis of 23:2 Diyne PE [DC(8,9)PE]
The total synthesis of 23:2 Diyne PE [DC(8,9)PE] is a multi-step process that involves the synthesis of the diacetylenic fatty acid, its coupling to the glycerol backbone, and the subsequent introduction of the phosphoethanolamine headgroup. The following protocol is a composite of established methods for the synthesis of diacetylenic fatty acids and the conversion of diacylglycerols to phosphatidylethanolamines.
Synthesis of 10,12-Tricosadiynoic Acid
The key precursor, 10,12-tricosadiynoic acid, can be synthesized via a Cadiot-Chodkiewicz coupling reaction.
Experimental Protocol:
-
Synthesis of 1-bromo-1-undecyne: To a solution of 1-undecyne in a suitable solvent, add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate. Stir the reaction at room temperature until completion.
-
Coupling Reaction: In a separate flask, dissolve 1-dodecyne in a suitable solvent system, such as methanol and aqueous ethylamine, and add a catalytic amount of copper(I) chloride. To this solution, add the previously synthesized 1-bromo-1-undecyne dropwise at room temperature. The reaction is typically stirred for several hours.
-
Oxidation: The resulting diacetylenic hydrocarbon is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
-
Purification: The crude 10,12-tricosadiynoic acid is purified by recrystallization or column chromatography.
Table 2: Typical Reaction Parameters for 10,12-Tricosadiynoic Acid Synthesis
| Step | Reagents | Solvent | Temperature | Typical Yield |
| Bromination | 1-undecyne, NBS, AgNO₃ (cat.) | Acetone | Room Temp. | High |
| Coupling | 1-dodecyne, 1-bromo-1-undecyne, CuCl (cat.) | Methanol/Aq. EtNH₂ | Room Temp. | Good |
| Oxidation | Diacetylenic hydrocarbon, KMnO₄ or CrO₃/H₂SO₄ | Acetone or Ether | 0°C to Room Temp. | Moderate |
Synthesis of 1,2-bis(10,12-tricosadiynoyl)-sn-glycerol
The synthesized diacetylenic fatty acid is then coupled to a glycerol backbone.
Experimental Protocol:
-
Activation of the Fatty Acid: Convert 10,12-tricosadiynoic acid to its more reactive acid chloride or anhydride derivative using reagents such as oxalyl chloride or dicyclohexylcarbodiimide (DCC), respectively.
-
Esterification: React the activated fatty acid with sn-glycero-3-phosphocholine (GPC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction is typically carried out in a chlorinated solvent like dichloromethane.
-
Purification: The resulting diacetylenic phosphatidylcholine can be purified by column chromatography. To obtain the diacylglycerol, the phosphocholine headgroup can be cleaved enzymatically using phospholipase C. Alternatively, direct esterification to a protected glycerol derivative can be performed, followed by deprotection.
Synthesis of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine
The final step involves the introduction of the phosphoethanolamine headgroup. The Kennedy pathway provides a well-established route for this transformation.
Experimental Protocol:
-
Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated to O-phosphoethanolamine using ethanolamine kinase.
-
Activation of Phosphoethanolamine: The resulting O-phosphoethanolamine is then activated by reacting with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine), catalyzed by CTP:phosphoethanolamine cytidylyltransferase.
-
Coupling to Diacylglycerol: Finally, the 1,2-bis(10,12-tricosadiynoyl)-sn-glycerol is reacted with CDP-ethanolamine in the presence of the enzyme diacylglycerol cholinephosphotransferase to yield the final product, 23:2 Diyne PE [DC(8,9)PE].
-
Purification: The final product is purified using column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 23:2 Diyne PE [DC(8,9)PE].
Application in Photo-Triggerable Liposomes for Drug Delivery
The phosphatidylcholine analogue of DC(8,9)PE, DC(8,9)PC, has been utilized in the development of photo-triggerable liposomes for controlled drug release. It is anticipated that DC(8,9)PE can be similarly employed.
Caption: Application of DC(8,9)PE in photo-triggerable drug delivery.
References
The Core Mechanism of Photopolymerization in DC(8,9)PE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC(8,9)PE (1,2-bis(10,12-nonacosadiynoyl)-sn-glycero-3-phosphoethanolamine) is a diacetylenic phospholipid that undergoes photopolymerization upon exposure to ultraviolet (UV) radiation. This process results in the formation of a highly conjugated polymer, polydiacetylene, which exhibits unique chromic properties. This technical guide provides a comprehensive overview of the core mechanism of photopolymerization in DC(8,9)PE and related diacetylene lipids, intended for researchers, scientists, and drug development professionals. The guide details the reaction mechanism, presents quantitative data from analogous systems, outlines key experimental protocols, and provides visual representations of the underlying processes.
Introduction to Diacetylene Photopolymerization
The photopolymerization of diacetylene-containing molecules, such as DC(8,9)PE, is a solid-state polymerization process that occurs when the monomer units are arranged in a specific, highly ordered fashion. This topochemical reaction is initiated by UV light and proceeds via a 1,4-addition mechanism, leading to the formation of a conjugated polymer backbone of alternating double and triple bonds.[1][2] The resulting polydiacetylene (PDA) polymer is intensely colored due to the extended π-conjugation.[3] This color is sensitive to environmental changes, making these materials attractive for sensor and drug delivery applications.
The efficiency of the photopolymerization is highly dependent on the packing and alignment of the diacetylene monomers within a crystal lattice or a self-assembled structure like a lipid bilayer.[1] For polymerization to occur, the distance between adjacent monomer units must be approximately 4.9 Å.[4] Polymerization is most efficient at temperatures below the lipid's phase transition temperature, where the acyl chains are in a more ordered, gel-like state.[1]
The Photopolymerization Mechanism
The photopolymerization of DC(8,9)PE, like other diacetylene lipids, can be described by three main stages: initiation, propagation, and termination.
Initiation: The process begins with the absorption of a UV photon (typically around 254 nm) by the diacetylene moiety of the lipid monomer.[1][5] This excites the monomer to a higher energy state, leading to the formation of a diradical or dicarbene intermediate.
Propagation: The highly reactive intermediate then attacks a neighboring diacetylene monomer in the ordered assembly, initiating a chain reaction. This 1,4-addition reaction proceeds down the stack of aligned monomers, rapidly forming the conjugated ene-yne polymer backbone.
Termination: The chain growth can be terminated by various factors, including lattice defects, the presence of impurities, or the depletion of properly aligned monomers.
The resulting polydiacetylene chains have a repeating unit of -(=RC-C≡C-CR=)-, where R represents the side chains of the lipid molecule.
References
- 1. Effects of membrane composition and lipid structure on the photopolymerization of lipid diacetylenes in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The optical activity and circular dichroic spectra of diacetylenic phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
Biocompatibility of Polydiacetylene Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polydiacetylene (PDA) lipids, such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE), are a class of amphiphilic molecules that have garnered significant interest in the fields of drug delivery, biosensing, and bioimaging. Their unique ability to undergo a colorimetric and fluorometric transition in response to external stimuli makes them highly attractive for developing smart biomaterials. A critical aspect of their translational potential lies in their biocompatibility. This technical guide provides a comprehensive overview of the biocompatibility of PDA lipids, with a focus on DC(8,9)PE and related structures. It covers key aspects of in vitro and in vivo biocompatibility, including cytotoxicity, hemocompatibility, and immunogenicity. Detailed experimental protocols and an exploration of the underlying cellular and molecular signaling pathways are also presented to provide a thorough understanding for researchers and drug development professionals.
Introduction to Polydiacetylene Lipids
Polydiacetylene lipids are characterized by a diacetylene moiety within their hydrophobic tails. Upon exposure to UV irradiation, these monomers polymerize to form a conjugated ene-yne backbone, resulting in a characteristic blue color. This blue-phase PDA can undergo a transition to a red-fluorescent phase when subjected to environmental perturbations such as changes in temperature, pH, or mechanical stress induced by ligand-receptor binding at the vesicle surface.[1] This property is the basis for their application as colorimetric sensors. In the context of drug delivery, PDA-containing liposomes offer the potential for triggered release of encapsulated therapeutics. DC(8,9)PE is a phospholipid derivative of PDA, which can be readily incorporated into liposomal formulations.
In Vitro Biocompatibility
The assessment of how PDA lipids interact with cells in a controlled laboratory setting is the first step in evaluating their safety. Key in vitro biocompatibility assays include cytotoxicity, and hemocompatibility studies.
Cytotoxicity
Cytotoxicity assays are essential to determine the concentration at which a substance becomes toxic to cells. For PDA-based nanoparticles, cytotoxicity can be influenced by factors such as the degree of polymerization, surface charge, and the specific cell line being tested. Studies have shown that more highly polymerized PDA nanosomes tend to be less toxic to cells.[2]
Quantitative Cytotoxicity Data
While specific IC50 values for DC(8,9)PE are not extensively reported in publicly available literature, data from studies on doxorubicin-loaded polymerized liposomal nanoparticles show that the nanoparticle vehicle itself contributes to the overall cytotoxicity profile. For instance, untargeted hybrid polymerized liposomal nanoparticles (HPLNs) loaded with doxorubicin showed a 6-fold greater cytotoxicity compared to conventional PEGylated liposomal doxorubicin in osteosarcoma cell lines.[3] It is important to note that the observed cytotoxicity is a combination of the drug and the delivery vehicle.
| Cell Line | Nanoparticle Formulation | IC50 Value | Reference |
| Osteosarcoma cell lines | Untargeted HPLN/Dox | ~6-fold > conventional liposomal Dox | [3] |
| MDA-MB-231 (FR+) | SpHL-DOX-Fol | 387 ± 157 nM | [4] |
| MCF-7 (FR+) | SpHL-DOX-Fol | Not specified | [4] |
| A549 (FR-) | SpHL-DOX-Fol | Not statistically different from DOX | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Hemocompatibility
Hemocompatibility assays evaluate the effects of biomaterials on blood components, primarily red blood cells. The hemolysis assay is a standard method to quantify the extent of red blood cell lysis caused by a foreign material.
Quantitative Hemolysis Data
Experimental Protocol: Hemolysis Assay
This protocol is adapted from standard procedures for assessing the hemolytic potential of nanoparticles.
Workflow for Hemolysis Assay
Caption: Workflow for the in vitro hemolysis assay.
In Vivo Biocompatibility
In vivo studies are crucial for understanding the systemic response to PDA lipids, including their distribution, clearance, and potential toxicity in a living organism.
Biodistribution and Toxicity
The biodistribution of nanoparticles is influenced by their size, surface charge, and surface modifications.[6] Generally, nanoparticles tend to accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen.[6] In vivo toxicity studies assess for any adverse effects on organ function and overall animal health. While comprehensive in vivo toxicity and biodistribution data for DC(8,9)PE are limited, studies on other lipid-based nanoparticles provide valuable insights. For instance, topical administration of nanostructured lipid carriers on wounds showed no systemic absorption and no signs of cytotoxicity, sensitization, or irritation.[7] A study on polymeric and lipid-based nanoparticles with a diameter lower than 200 nm reported no measurable toxicity in the evaluated parameters and organs, suggesting their potential for long-term therapies.[8]
Immunogenicity
Immunogenicity is the ability of a substance to trigger an immune response. For nanomedicines, this can range from desirable adjuvant effects in vaccines to undesirable inflammatory responses. Key aspects of immunogenicity include lymphocyte proliferation, cytokine release, and complement activation.
Lymphocyte Proliferation
The lymphocyte proliferation assay measures the extent to which lymphocytes (T-cells and B-cells) are stimulated to divide upon exposure to a substance.
Experimental Protocol: Lymphocyte Proliferation Assay
This protocol involves the isolation of peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, and their co-culture with the test material.[9][10] Proliferation can be measured by various methods, including the incorporation of radioactive thymidine or the use of fluorescent dyes like CFSE.[2]
Workflow for Lymphocyte Proliferation Assay
Caption: Workflow for the lymphocyte proliferation assay.
Cytokine Release
Cytokines are signaling proteins that mediate and regulate immunity and inflammation. A cytokine release assay measures the levels of various cytokines secreted by immune cells in response to a stimulus.[11]
Experimental Protocol: Cytokine Release Assay
PBMCs are incubated with the test material, and the supernatant is collected to measure the concentration of different cytokines using techniques like ELISA or multiplex bead arrays.[12][13][14]
Workflow for Cytokine Release Assay
Caption: Workflow for the cytokine release assay.
Complement Activation
The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. Some nanoparticles can activate the complement system, leading to opsonization and rapid clearance, or in some cases, adverse infusion reactions.
Experimental Protocol: Complement Activation Assay (sC5b-9)
The activation of the complement cascade can be assessed by measuring the formation of the soluble terminal complement complex (sC5b-9) using an ELISA-based method.[15][16][17][18]
Workflow for Complement Activation (sC5b-9) Assay
Caption: Workflow for the complement activation (sC5b-9) assay.
Cellular and Molecular Signaling Pathways
Understanding the signaling pathways activated by PDA lipids is crucial for predicting their biological effects. The interaction of nanoparticles with cells can trigger a cascade of intracellular events.
Toll-Like Receptor (TLR) Signaling
Toll-like receptors are a class of proteins that play a key role in the innate immune system. Some lipids and liposomal components can be recognized by TLRs, leading to the activation of downstream signaling pathways and the production of inflammatory cytokines.[19][20][21][22] While direct evidence for DC(8,9)PE activating TLRs is scarce, the lipid composition of liposomes can influence TLR signaling. Saturated fatty acids, for example, have been shown to activate TLR4 and TLR2.[19][20]
Simplified TLR4 Signaling Pathway
Caption: A simplified representation of the MyD88-dependent TLR4 signaling pathway.
Integrin-Mediated Uptake
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. They are also involved in the uptake of some nanoparticles.[23][24][25][26] The surface properties of liposomes can influence their interaction with integrins, thereby affecting their cellular uptake and subsequent biological effects.
Integrin-Mediated Nanoparticle Uptake
Caption: Schematic of integrin-mediated uptake of a PDA liposome.
Lipid Rafts
Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. They serve as organizing centers for the assembly of signaling molecules.[27] The interaction of polymers and nanoparticles with lipid rafts can modulate their dynamics and influence raft-related cellular processes.[28][29] It is plausible that PDA lipids, due to their lipidic nature, could interact with and potentially be sorted into lipid rafts, thereby influencing downstream signaling events.[20]
Hypothesized Interaction of PDA with Lipid Rafts
Caption: Hypothesized interaction of PDA liposomes with lipid rafts and its effect on signaling.
Conclusion and Future Directions
Polydiacetylene lipids like DC(8,9)PE hold considerable promise for various biomedical applications. The available data suggests that PDA-based nanoparticles can be engineered to have a favorable biocompatibility profile. However, a comprehensive understanding of their long-term in vivo fate and a more detailed elucidation of their interactions with specific immune signaling pathways are still required. Future research should focus on obtaining quantitative biocompatibility data specifically for DC(8,9)PE and other relevant PDA lipids. Furthermore, exploring the interplay between PDA liposome characteristics (size, charge, surface chemistry) and their immunomodulatory effects will be critical for the rational design of safe and effective PDA-based nanomedicines. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and developers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. repositorio.ufmg.br [repositorio.ufmg.br]
- 5. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical safety of topically administered nanostructured lipid carriers (NLC) for wound healing application: biodistribution and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. sC5b-9 ELISA Kit [ABIN6962580] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. namsa.com [namsa.com]
- 19. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Toll-Like Receptors Induce Signal-Specific Reprogramming of the Macrophage Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Blocking of Integrin-Mediated Interactions with Maternal Endothelial Cells Reversed the Endothelial Cell Dysfunction Induced by EVs, Derived from Preeclamptic Placentae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integrins Control Vesicular Trafficking; New Tricks for Old Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Integrin beta 1 and fibronectin mediate extracellular vesicle uptake and functional RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Role of lipid microdomains in TLR-mediated signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Polymer sailing on rafts within lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Nanoparticle-lipid membrane interactions | PLUM Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
An In-depth Technical Guide to the Optical and Electrical Properties of 23:2 Diyne Phosphatidylethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core optical and electrical properties of 23:2 Diyne Phosphatidylethanolamine (23:2 Diyne PE), a synthetic phospholipid with significant potential in biomaterials science and drug delivery systems. This document details the unique characteristics stemming from its diacetylene moieties, which allow for photopolymerization, and provides experimental protocols for its characterization and application.
Core Concepts
23:2 Diyne PE, systematically named 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, is a unique phospholipid due to the presence of diacetylene groups in its acyl chains. This feature allows for photo-initiated cross-linking, transforming the lipid assembly into a more robust polymeric structure. This polymerization induces significant changes in the material's optical properties, a characteristic that is harnessed for various sensing and drug delivery applications. The diyne group is also noted for its interesting electrical properties, which are crucial for applications in bioelectronics.
Data Presentation
The following tables summarize the key quantitative optical and electrical properties of 23:2 Diyne PE and related diacetylene lipids.
Table 1: Optical Properties of Diacetylene Lipids Before and After Polymerization
| Property | Before Polymerization (Monomer) | After Polymerization (Polymer) |
| Appearance | Colorless | Blue, relaxing to Red |
| UV-Vis Absorption Maxima (λmax) | ~254 nm (for polymerization) | Blue Phase: ~635-650 nm, Red Phase: ~480-540 nm[1][2] |
| Fluorescence | Non-fluorescent | Red phase is fluorescent |
Table 2: Electrical Properties of Lipid Bilayers
| Property | Typical Values for Phospholipid Bilayers | Notes |
| Specific Capacitance | 0.5 - 1.0 µF/cm² | Dependent on bilayer thickness and composition.[3] |
| Breakdown Voltage | 200 - 400 mV | The voltage at which the bilayer ruptures. |
| Conductivity | Extremely low (insulating) | Can be altered by incorporating conductive molecules.[4][5][6] |
Experimental Protocols
Preparation of 23:2 Diyne PE Vesicles
1. Thin-Film Hydration Method:
-
Materials: 23:2 Diyne PE powder, chloroform, and a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Procedure:
-
Dissolve a known quantity of 23:2 Diyne PE in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and vortexing vigorously. This process results in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.
-
2. Ethanol Injection Method:
-
Materials: 23:2 Diyne PE powder, ethanol, and an aqueous buffer.
-
Procedure:
-
Dissolve the 23:2 Diyne PE in ethanol to create a lipid solution.
-
Rapidly inject the lipid solution into the vigorously stirred aqueous buffer.
-
The spontaneous self-assembly of lipids in the aqueous environment leads to the formation of unilamellar vesicles.
-
Photopolymerization of 23:2 Diyne PE Vesicles
-
Equipment: Low-pressure mercury arc lamp (emitting at ~254 nm).
-
Procedure:
-
Place the prepared 23:2 Diyne PE vesicle suspension in a quartz cuvette.
-
Irradiate the sample with the UV lamp. The polymerization progress can be monitored by observing the color change from colorless to blue and then to red.
-
The duration of UV exposure can be varied to control the extent of polymerization.
-
Characterization of Optical Properties
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum of the 23:2 Diyne PE vesicle suspension before and after photopolymerization.
-
Before polymerization, a peak in the UV region (around 254 nm) corresponding to the diacetylene groups should be observed.
-
After polymerization, characteristic peaks for the blue (~640 nm) and red (~540 nm) phases of the polydiacetylene backbone will appear.
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the polymerized vesicles.
-
The red phase of the polydiacetylene polymer is known to be fluorescent, and its emission spectrum can be used for characterization and in sensing applications.
-
Characterization of Electrical Properties
-
Electrochemical Impedance Spectroscopy (EIS):
-
Form a planar lipid bilayer of 23:2 Diyne PE on a suitable electrode support.
-
Use a three-electrode setup with a counter and reference electrode in the surrounding electrolyte solution.
-
Apply a small amplitude AC voltage across a range of frequencies and measure the resulting current to determine the impedance of the bilayer.
-
The impedance data can be fitted to an equivalent circuit model to extract values for the bilayer's capacitance and resistance.
-
-
Breakdown Voltage Measurement:
-
Apply a linearly increasing voltage ramp across the planar lipid bilayer.
-
Monitor the current flowing through the bilayer. A sudden, large increase in current indicates the rupture of the membrane.
-
The voltage at which this occurs is the breakdown voltage, a measure of the bilayer's stability.
-
Mandatory Visualization
Caption: Photopolymerization pathway of 23:2 Diyne PE vesicles.
Caption: Experimental workflow for 23:2 Diyne PE vesicle studies.
References
- 1. Preparation and characterization of diacetylene polymerized liposomes for detection of autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study of Lipid Bilayer Membrane Stability Using Precise Measurements of Specific Capacitance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrical conductivity in lipid bilayer membranes induced by pentachlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrical conductivity in lipid bilayer membranes induced by pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DC(8,9)PE: A Polymerizable Lipid Bilayer Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC(8,9)PE, chemically known as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, is a synthetic phospholipid that serves as a unique tool for probing and constructing lipid bilayers. Its defining feature is the presence of diacetylene moieties within its acyl chains, which allows for photo-initiated polymerization. This property enables the transformation of fluid, dynamic lipid assemblies into robust, stable structures, making DC(8,9)PE an invaluable component in the study of membrane biophysics, drug delivery systems, and biosensor development. This technical guide provides a comprehensive overview of the core properties, experimental methodologies, and applications of DC(8,9)PE as a lipid bilayer probe.
Core Properties of DC(8,9)PE
DC(8,9)PE is an amphiphilic molecule with a phosphatidylethanolamine (PE) headgroup and two 23-carbon acyl chains, each containing a diacetylene group. The PE headgroup, with its primary amine, can participate in hydrogen bonding, which may influence the packing and polymerization behavior of the lipid in a bilayer.
The most significant characteristic of DC(8,9)PE is its ability to undergo topochemical polymerization upon exposure to UV light, typically at a wavelength of 254 nm. This polymerization is highly dependent on the packing and orientation of the diacetylene monomers within the lipid assembly. For efficient polymerization to occur, the lipid bilayer must be in a well-ordered, gel-like state, which is typically achieved at temperatures below the lipid's phase transition temperature.
The polymerization process results in a conjugated ene-yne polymer backbone, leading to a distinct color change. Initially, the polymerized lipids appear blue, corresponding to a less-strained polymer backbone. This "blue phase" can then be converted to a "red phase" upon exposure to various stimuli such as heat, pH changes, or mechanical stress. This chromic transition is a key feature of polydiacetylenes and is the basis for many of their sensing applications.
Photophysical Properties
The photophysical properties of DC(8,9)PE are dominated by the diacetylene and resulting polydiacetylene structures. While specific quantitative data for DC(8,9)PE is not extensively documented, the general photophysical characteristics of polydiacetylenes (PDAs) provide a strong indication of its behavior.
The unpolymerized DC(8,9)PE monomer does not exhibit significant absorption or fluorescence in the visible range. Upon polymerization, the resulting polydiacetylene backbone gives rise to strong absorption in the visible spectrum. The blue phase of PDAs typically exhibits a primary absorption peak around 640 nm, while the red phase shows a peak around 550 nm.
The fluorescence of polydiacetylenes is also phase-dependent. The blue phase is generally considered non-fluorescent or very weakly fluorescent, with a very short fluorescence lifetime. In contrast, the red phase is fluorescent.[1] The quantum yield of the red-phase PDA fluorescence is significantly higher than that of the blue-phase.[1] This "turn-on" fluorescence upon the blue-to-red phase transition is a key aspect of its use as a sensor.[1]
Table 1: General Photophysical Properties of Polydiacetylenes (as a proxy for polymerized DC(8,9)PE)
| Property | Blue Phase | Red Phase |
| Absorption Maximum | ~640 nm | ~550 nm |
| Fluorescence | Very weak / Non-fluorescent | Fluorescent |
| Fluorescence Lifetime | ~1 ps | ~52 ps (at 15 K) |
| Fluorescence Quantum Yield | Extremely low | ~0.02 (at room temperature) |
Note: These values are general for polydiacetylenes and may vary depending on the specific lipid headgroup, bilayer composition, and environmental conditions.
Experimental Protocols
Synthesis of DC(8,9)PE
The synthesis of diacetylenic phospholipids like DC(8,9)PE is a multi-step process that is typically performed by specialized chemical suppliers. The general strategy involves the synthesis of the diacetylenic fatty acid (10,12-tricosadiynoic acid) followed by its esterification to a glycerophosphoethanolamine backbone. Due to the complexity and the handling of potentially unstable intermediates, purchasing commercially available DC(8,9)PE is the standard practice for most research applications.
Preparation of DC(8,9)PE-Containing Vesicles
a) Small Unilamellar Vesicles (SUVs) and Large Unilamellar Vesicles (LUVs) by Extrusion
This method produces vesicles with a relatively uniform size distribution.
-
Materials:
-
DC(8,9)PE and other desired lipids (e.g., DOPC, DPPC) in chloroform
-
Chloroform and methanol
-
Desired aqueous buffer (e.g., PBS, HEPES)
-
Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Bath sonicator
-
-
Protocol:
-
In a clean round-bottom flask, mix the desired amounts of DC(8,9)PE and other lipids dissolved in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing. The final lipid concentration is typically 1-5 mg/mL. This initial suspension will contain multilamellar vesicles (MLVs).
-
For LUVs, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with the desired pore-size polycarbonate membrane.
-
Extrude the lipid suspension through the membrane 11-21 times. The extrusion should be performed at a temperature above the phase transition temperature of the lipid mixture.
-
The resulting suspension contains unilamellar vesicles of a defined size.
-
b) Giant Unilamellar Vesicles (GUVs) by Electroformation
This method is used to create cell-sized vesicles that can be observed by optical microscopy.
-
Materials:
-
Lipid solution in chloroform (as above)
-
Indium tin oxide (ITO) coated glass slides
-
Teflon spacer
-
Electroformation chamber
-
Function generator
-
Sucrose or glucose solution
-
-
Protocol:
-
Clean the ITO-coated glass slides thoroughly.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides and spread it evenly.
-
Dry the slides under a vacuum for at least 1 hour.
-
Assemble the electroformation chamber by placing the Teflon spacer between the two ITO slides, with the lipid-coated sides facing each other.
-
Fill the chamber with a sucrose or glucose solution.
-
Apply an AC electric field (e.g., 1 V, 10 Hz) for 1-2 hours at a temperature above the lipid phase transition temperature.
-
Slowly decrease the frequency and voltage before turning off the field.
-
The GUVs can then be carefully harvested from the chamber.
-
UV Polymerization of DC(8,9)PE Bilayers
-
Materials:
-
DC(8,9)PE-containing vesicle suspension or supported lipid bilayer
-
UV lamp with an emission peak at 254 nm
-
Quartz cuvette or appropriate sample holder transparent to 254 nm UV light
-
-
Protocol:
-
Place the DC(8,9)PE-containing sample in the quartz cuvette or on the sample stage.
-
Ensure the sample is cooled to a temperature below the phase transition temperature of the diacetylene lipid to ensure proper alignment for polymerization.
-
Expose the sample to UV light at 254 nm. The duration and intensity of the UV exposure will determine the extent of polymerization. This needs to be optimized for each specific application. Polymerization is often visually indicated by the appearance of a blue color.
-
Monitor the polymerization process by observing the color change or by measuring the absorbance spectrum.
-
After polymerization, the sample can be stored protected from light.
-
Characterization of Polymerized DC(8,9)PE Bilayers
-
UV-Vis Spectroscopy: To monitor the formation of the polydiacetylene backbone by observing the appearance of the characteristic absorption bands in the visible region.
-
Fluorescence Spectroscopy: To characterize the emission properties of the red-phase polymer.
-
Dynamic Light Scattering (DLS): To measure the size distribution of vesicles before and after polymerization.
-
Atomic Force Microscopy (AFM): To visualize the morphology of supported lipid bilayers and assess the changes upon polymerization.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperature of the lipid mixture.
Signaling Pathways and Experimental Workflows
DC(8,9)PE is not directly involved in biological signaling pathways in the way a signaling lipid like PIP2 is. Instead, it is a tool used to construct platforms to study these pathways or to create stable drug delivery vehicles. The "signaling" in the context of DC(8,9)PE often refers to the signal generated by the probe itself (color change or fluorescence) in response to an external stimulus.
Experimental workflow for using DC(8,9)PE as a sensor.
Logical Relationships in DC(8,9)PE-Based Sensing
The sensing mechanism of polymerized DC(8,9)PE relies on the transition from the blue to the red phase, which is triggered by perturbations in the polymer backbone. These perturbations can be induced by a variety of external stimuli.
Relationship between stimuli and the chromic transition of polydiacetylene.
Applications in Research and Drug Development
The unique properties of DC(8,9)PE make it a versatile tool in several areas of research:
-
Stabilized Model Membranes: Polymerized DC(8,9)PE bilayers provide mechanically and chemically robust model membranes. These are particularly useful for studying the interactions of proteins or drugs with lipid bilayers under conditions where conventional liposomes would be unstable, such as in the presence of detergents or under high shear stress.
-
Biosensors: The colorimetric and fluorometric response of polymerized DC(8,9)PE to external stimuli has been harnessed to develop sensitive biosensors. By functionalizing the surface of the polymerized vesicles with recognition elements (e.g., antibodies, peptides, or ligands), the binding of a target analyte can induce a blue-to-red color change, enabling visual or spectroscopic detection.
-
Controlled Drug Delivery: The polymerization of DC(8,9)PE can be used to "lock" encapsulated drugs within vesicles, preventing premature leakage. The subsequent application of a stimulus (e.g., localized heating or a change in pH at a target site) can trigger a phase transition and release of the encapsulated content.
-
Studying Membrane Domains: By mixing DC(8,9)PE with other lipids, researchers can create phase-separated bilayers. Upon polymerization, the DC(8,9)PE-rich domains become stabilized, allowing for the study of the structure and properties of these domains in isolation.
Conclusion
DC(8,9)PE stands out as a powerful and versatile tool for lipid bilayer research. Its ability to form stable, polymerized membranes through photo-crosslinking opens up a wide range of applications, from the construction of robust model membranes for biophysical studies to the development of novel biosensors and controlled-release drug delivery systems. The inherent chromic and fluorogenic properties of its polymerized form provide a direct readout for sensing applications. As research in membrane biophysics and nanomedicine continues to advance, the unique capabilities of DC(8,9)PE and other polymerizable lipids are likely to play an increasingly important role.
References
An In-depth Technical Guide to the Self-Assembly of 23:2 Diyne Phosphatidylethanolamine (PE) into Liposomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies involved in the self-assembly of the photopolymerizable lipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), into liposomes. While specific quantitative data for liposomes composed solely of 23:2 Diyne PE is not extensively detailed in publicly available literature, this guide will leverage data from closely related diacetylene lipid systems, particularly those involving the phosphocholine (PC) analogue, to provide a robust framework for experimental design and execution.
The unique diacetylene moieties within the acyl chains of 23:2 Diyne PE allow for UV-induced cross-linking, resulting in the formation of highly stable, polymerized liposomes. These structures, often referred to as polydiacetylene (PDA) liposomes, offer enhanced mechanical strength and reduced permeability compared to conventional liposomes, making them attractive candidates for applications in drug delivery, biosensing, and bioimaging.[1]
Core Principles of Self-Assembly and Polymerization
The formation of liposomes from 23:2 Diyne PE is a spontaneous process driven by the amphiphilic nature of the lipid molecules in an aqueous environment. The hydrophobic acyl chains minimize contact with water by arranging themselves into a bilayer, while the hydrophilic phosphoethanolamine headgroups face the aqueous medium on the interior and exterior of the vesicle.
Following self-assembly, the diacetylene groups within the lipid bilayers can be induced to polymerize upon exposure to UV radiation, typically at a wavelength of 254 nm.[1][2] This topotactic polymerization is highly dependent on the precise alignment and proximity of the monomer units within the crystal-like lattice of the lipid bilayer, a condition best achieved at temperatures below the lipid's phase transition temperature.[2] Successful polymerization results in a conjugated polymer backbone running through the liposome membrane, often accompanied by a distinct color change from a bluish hue to red.[2]
Experimental Protocols
The following sections detail the methodologies for the preparation and characterization of polymerizable diacetylene liposomes.
The thin-film hydration method is a common and effective technique for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles of a desired size.[3]
Materials and Equipment:
-
23:2 Diyne PE (or other diacetylene lipid) powder
-
Co-lipids (e.g., cholesterol, DSPE-PEG-2000), if preparing a mixed lipid formulation[3]
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Round-bottom flask
-
Water bath sonicator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve the 23:2 Diyne PE and any other lipids in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the solvent's boiling point to evaporate the chloroform. This will deposit a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Hydrate the film by gentle rotation of the flask at a temperature above the lipid's phase transition temperature. This process allows the lipids to swell and form MLVs.
-
-
Sizing by Extrusion:
-
Transfer the MLV suspension to a mini-extruder pre-fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid's phase transition temperature.
-
Force the lipid suspension through the membrane multiple times (typically 11-21 passes) to produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Materials and Equipment:
-
LUV suspension
-
UV lamp (254 nm)
-
Quartz cuvette or reaction vessel
-
Argon or nitrogen gas source
Protocol:
-
Transfer the LUV suspension to a quartz cuvette.
-
To prevent oxidation, which can interfere with the polymerization reaction, purge the suspension of oxygen by bubbling argon or nitrogen gas through it for several minutes.[2]
-
Seal the cuvette under the inert atmosphere.[2]
-
Irradiate the sample with a UV lamp at 254 nm. The irradiation time will depend on the lamp intensity and the lipid concentration and may range from minutes to an hour. The process should be conducted at a temperature well below the lipid's transition temperature (e.g., 20°C) to ensure the crystal-like packing required for efficient polymerization.[2]
-
Polymerization can be monitored by observing the characteristic color change of the suspension.
Dynamic Light Scattering (DLS): DLS is used to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the liposome population. The PDI provides an indication of the broadness of the size distribution, with values below 0.3 generally considered acceptable for many applications.
Zeta Potential Analysis: This technique measures the surface charge of the liposomes, which is a key factor in their stability. Highly charged surfaces (either positive or negative) can prevent aggregation due to electrostatic repulsion.
Quantitative Data
As previously noted, specific quantitative data for pure 23:2 Diyne PE liposomes is limited. The following table summarizes representative data for a mixed lipid system containing the related 23:2 Diyne PC, cholesterol, and DSPE-PEG-2000, which illustrates the typical characteristics of such formulations.
Table 1: Physicochemical Properties of Diacetylene PC-Containing Liposomes
| Formulation (molar ratio) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|
| DC8,9PC/Cholesterol/DSPE-PEG-2000 (80:10:10) | 110-140 | < 0.25 | Near-neutral ( -0.347) |[3] |
Note: Data is adapted from a study on 23:2 Diyne PC [DC8,9PC] and is presented here as a representative example for diacetylene-containing liposomes.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the preparation and characterization of 23:2 Diyne PE liposomes.
Caption: Workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.
Caption: Workflow for the photopolymerization and subsequent characterization of diacetylene liposomes.
Concluding Remarks
The self-assembly of 23:2 Diyne PE into liposomes, followed by photopolymerization, yields robust vesicular systems with significant potential for advanced drug delivery applications. While this guide provides a foundational protocol based on established methods for diacetylene lipids, optimization of specific parameters such as lipid concentration, hydration conditions, and UV exposure time is crucial for developing formulations with desired characteristics for any given application. The use of co-lipids like cholesterol and PEGylated lipids can further enhance stability and circulation times, respectively.[3] Future research focusing specifically on 23:2 Diyne PE will be valuable in elucidating the unique properties and full potential of these promising nanomaterials.
References
The Pivotal Role of the Diyne Group in the Functionality of DC(8,9)PE-Based Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for targeted and controlled drug delivery has led to the development of innovative stimuli-responsive nanocarriers. Among these, liposomes formulated with the photopolymerizable phospholipid 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE) have garnered significant attention. The unique functionality of these liposomes is intrinsically linked to the diyne moieties within the acyl chains of DC(8,9)PE. Upon exposure to ultraviolet (UV) radiation, these diyne groups undergo a topochemical polymerization reaction, leading to the formation of a conjugated polymer backbone within the lipid bilayer. This photopolymerization induces conformational changes and defects in the liposomal membrane, triggering the rapid and controlled release of encapsulated therapeutic agents. This technical guide elucidates the critical role of the diyne group in DC(8,9)PE, detailing the mechanism of photopolymerization-induced drug release, summarizing key quantitative data, and providing comprehensive experimental protocols.
The Core Mechanism: Photopolymerization of the Diyne Group
The defining feature of DC(8,9)PE is the presence of two conjugated acetylene units (a diyne group) in each of its acyl chains. When DC(8,9)PE is incorporated into a lipid bilayer, particularly with a saturated phospholipid matrix like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the molecules can self-assemble into an ordered array. This ordered packing is crucial for the subsequent photopolymerization process.[1]
Upon irradiation with UV light, typically at a wavelength of 254 nm, the diyne groups of adjacent DC(8,9)PE molecules undergo a 1,4-addition reaction.[2] This results in the formation of a cross-linked, conjugated polymer network of polydiacetylene within the liposome's membrane. The resulting polymer exhibits a distinct color change, often appearing red or blue, which provides a visual confirmation of polymerization.[2][3] This polymerization process disrupts the ordered packing of the lipid bilayer, creating structural defects and increasing membrane permeability, which facilitates the release of the encapsulated cargo.[4]
The efficiency of this photopolymerization and subsequent content release is highly dependent on the lipid composition of the liposome. Saturated lipids like DPPC promote the necessary phase separation and packing of DC(8,9)PE molecules, which is essential for effective polymerization.[4] In contrast, the presence of unsaturated lipids, such as those found in egg phosphatidylcholine (Egg PC), disrupts this ordered arrangement and inhibits the photopolymerization process, leading to minimal content release.[2]
Quantitative Analysis of Triggered Release
The photopolymerization of DC(8,9)PE-containing liposomes leads to a quantifiable release of encapsulated contents. The kinetics and extent of this release are influenced by the molar concentration of DC(8,9)PE in the liposome formulation and the duration of UV exposure.
Calcein Release Kinetics
Calcein, a fluorescent dye, is commonly used as a model hydrophilic drug to study release from liposomes. The following table summarizes the effect of varying DC(8,9)PE concentrations on the UV-induced release of calcein from DPPC/DC(8,9)PE liposomes.
| Mole % of DC(8,9)PE in DPPC Liposomes | UV Exposure Time (minutes) | Percent Calcein Release (%) | Spontaneous Leakage (without UV) |
| 10% | 15 | Initial delay | Low |
| 45 | Maximum release observed | ||
| 20% | 15 | Rapid release, reaching plateau | Significant spontaneous leakage |
| >20% | 15 | Very rapid, ~100% release | High, making them unsuitable for many applications[4] |
Table 1: Summary of quantitative data on UV-induced calcein release from DPPC/DC(8,9)PE liposomes. Data compiled from multiple studies.[4][5]
Doxorubicin Release
Doxorubicin (DOX), a widely used chemotherapeutic agent, has also been successfully encapsulated and released from DC(8,9)PE-containing liposomes. Studies have shown that liposomes with a molar ratio of 86:10:4 (DPPC:DC(8,9)PE:DSPE-PEG2000) exhibit high encapsulation efficiency for DOX.[6] Upon treatment with a 514 nm laser, these liposomes demonstrated a wavelength-specific release of DOX, leading to a 2-3 fold improvement in cell killing in co-cultures with cancer cells (Raji and MCF-7) compared to untreated samples.[6] It is noteworthy that visible light-triggered release may involve a different mechanism than the UV-induced photopolymerization.[6]
Experimental Protocols
Preparation of DC(8,9)PE-Containing Liposomes
This protocol details the preparation of small unilamellar vesicles (SUVs) composed of DPPC and DC(8,9)PE using the thin-film hydration and extrusion method.[7][8][9][10][11]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE)
-
Chloroform
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Encapsulant (e.g., 50 mM Calcein solution or Doxorubicin solution)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired molar ratios of DPPC and DC(8,9)PE in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the aqueous solution containing the molecule to be encapsulated (e.g., calcein or doxorubicin) by vortexing the flask. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.
-
Sonication and Extrusion: a. Briefly sonicate the resulting multilamellar vesicle (MLV) suspension in a bath sonicator. b. Assemble the mini-extruder with a 100 nm polycarbonate membrane. c. Extrude the liposome suspension through the membrane multiple times (e.g., 11 times) to form unilamellar vesicles of a uniform size.
-
Purification: a. Remove the unencapsulated material by size exclusion chromatography (e.g., using a Sephadex G-50 column).[12]
Photopolymerization and Triggered Release Assay
This protocol describes the method for inducing photopolymerization and measuring the release of an encapsulated fluorescent dye like calcein.[2][4]
Materials:
-
DC(8,9)PE-containing liposomes encapsulating calcein
-
96-well plate
-
UV lamp (254 nm)
-
Fluorescence plate reader
-
Triton X-100 solution (10%)
Procedure:
-
Sample Preparation: a. Place the liposome suspension into the wells of a 96-well plate.
-
UV Irradiation: a. Expose the samples to UV radiation (254 nm) at a fixed distance for varying durations (e.g., 0-45 minutes).
-
Fluorescence Measurement: a. Measure the fluorescence intensity of the released calcein using a fluorescence plate reader (Excitation/Emission wavelengths for calcein are typically around 495/515 nm).
-
Determination of Percent Release: a. After the final time point, add a small volume of Triton X-100 solution to each well to lyse the liposomes and achieve 100% release. b. Calculate the percentage of release at each time point using the following formula: % Release = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the fluorescence at time t
-
F0 is the initial fluorescence before UV exposure
-
Fmax is the maximum fluorescence after adding Triton X-100
-
Visualizing the Process: Diagrams
The following diagrams illustrate the key processes involved in the functionality of DC(8,9)PE-containing liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. DESIGN OF LIPOSOMES CONTAINING PHOTOPOLYMERIZABLE PHOSPHOLIPIDS FOR TRIGGERED RELEASE OF CONTENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel class of photo-triggerable liposomes containing DPPC:DC(8,9)PC as vehicles for delivery of doxorubcin to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. protocols.io [protocols.io]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 12. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential: A Technical Guide to Novel Applications of Photopolymerizable Lipids
For Researchers, Scientists, and Drug Development Professionals
The field of lipid-based nanotechnology is undergoing a significant transformation, driven by the unique capabilities of photopolymerizable lipids. These versatile molecules, which can be cross-linked upon exposure to light, offer unprecedented stability and control over the structure and function of lipid assemblies. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of photopolymerizable lipids, with a focus on empowering researchers to discover and develop novel therapeutic and diagnostic platforms.
Core Concepts: The Chemistry and Properties of Photopolymerizable Lipids
Photopolymerizable lipids are amphiphilic molecules containing one or more photoreactive moieties within their hydrophobic tails. The most common examples are diacetylene and dienoyl lipids.[1] Upon exposure to UV irradiation, these groups undergo polymerization, forming a covalently cross-linked network within the lipid assembly.[2][3] This process dramatically enhances the mechanical stability and reduces the permeability of structures like liposomes and supported lipid bilayers.[1]
The efficiency of photopolymerization can be influenced by several factors, including the lipid composition, the presence of "spacer lipids" with shorter acyl chains, and the temperature.[1] For instance, mixing diacetylene phospholipids with spacer lipids can significantly increase polymerization efficiency.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on photopolymerizable lipids, providing a comparative overview of their properties and performance.
Table 1: Photopolymerization Efficiency
| Photopolymerizable Lipid System | Molar Ratio | Polymerization Efficiency (%) | Reference |
| DC8,9PC alone | - | 20 | [1] |
| DC8,9PC / DNPC | 1:2 | 91 | [1] |
DC8,9PC: 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine; DNPC: 1,2-bis-(10-undecyl)-sn-glycero-3-phosphocholine
Table 2: Stability and Drug Retention of Photopolymerized Liposomes
| Liposome Composition | Encapsulated Molecule | Retention after 24h (%) | Cell Viability (Caco-2 cells) (%) | Reference |
| Photopolymerized liposomes with 50 mol% L-tryptophan | L-tryptophan | ~80 | >70 | [1] |
| Photopolymerized liposomes with 10 mol% L-tryptophan | L-tryptophan | ~20 | >70 | [1] |
Table 3: Mechanical Properties of Lipid Bilayers
| Lipid Phase | Young's Modulus (E) (MPa) | Area Stretch Modulus (kA) (pN/nm) | Bending Stiffness (kc) (kBT) | Reference |
| Liquid Phase (DOPC) | 19.3 | 106 | 18 | [4] |
| Gel Phase (DPPC) | 28.1 | 199 | 57 | [4] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of photopolymerizable lipid technologies. The following sections provide step-by-step protocols for key experiments.
Synthesis of Diacetylenic Phospholipids
This protocol describes the total synthesis of diacetylenic phosphatidylcholines, which are not commercially available.[3]
Materials:
-
1,4-bis(trimethylsilyl)-1,3-butadiyne
-
Appropriate diacetylenic alcohols and acids
-
Anhydrous solvents (e.g., THF)
-
Catalysts (e.g., DMAP)
-
Lyophilizer
Procedure:
-
Synthesize the required diacetylenic fatty acids from commercially available starting materials.[3]
-
Lyophilize the intermediate diacetylenic alcohols and acids to reduce undesired polymerization. This allows for short-term storage (~24 hours).[3]
-
Couple the diacetylenic fatty acids to a glycerophosphocholine backbone using a suitable catalyst, such as DMAP, in an anhydrous solvent.[3]
-
Purify the final diacetylenic phosphatidylcholine product using appropriate chromatographic techniques.
-
Confirm the structure and purity of the synthesized lipid using analytical methods like NMR and mass spectrometry.
Preparation of Photopolymerizable Vesicles (Liposomes)
This protocol outlines the preparation of multilamellar vesicles (MLVs) that can be subsequently photopolymerized.[5]
Materials:
-
Photopolymerizable lipid (e.g., DC8,9PC)
-
Other lipids as required (e.g., DMPC, cholesterol)
-
Chloroform
-
Aqueous buffer
-
Vortex mixer
-
UV light source (e.g., Pen-Ray lamp)
Procedure:
-
Dissolve the photopolymerizable lipid and any other lipids in chloroform at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.[5] This results in the formation of MLVs.
-
To initiate polymerization, expose the vesicle suspension to a UV light source for a defined period. The distance from the light source and the irradiation time will need to be optimized for the specific lipid system.[2]
Creation of Micropatterned Biomimetic Membranes
This protocol describes a method for creating micropatterned supported planar bilayers using lithographic photopolymerization.[2][6]
Materials:
-
Diacetylene phospholipid (e.g., 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine)
-
Solid substrates (e.g., glass, silicon wafers)
-
Langmuir-Blodgett trough
-
Photomask
-
UV light source
-
Detergent solution (e.g., SDS)
-
Fluid-phase lipid vesicles (e.g., egg-PC)
Procedure:
-
Substrate Preparation: Thoroughly clean the solid substrates to ensure a hydrophilic surface.[2]
-
Monolayer Deposition: Form a monolayer of the diacetylene phospholipid at the air-water interface of a Langmuir-Blodgett trough.
-
Bilayer Formation: Deposit the monolayer onto the substrate using the Langmuir-Blodgett (LB) technique for the first layer and the Langmuir-Schaefer (LS) technique for the second layer to form a supported bilayer.[2][6]
-
Photolithography: Place a photomask over the supported bilayer and expose it to UV light. This will selectively polymerize the lipids in the irradiated areas.[6]
-
Monomer Removal: Immerse the substrate in a detergent solution (e.g., 80 mM SDS) to remove the unpolymerized monomeric lipids, creating a patterned surface of polymerized lipid bilayers.[2]
-
Backfilling with Fluid Lipids: Expose the patterned substrate to a suspension of fluid-phase lipid vesicles (e.g., egg-PC). The vesicles will fuse onto the exposed substrate, filling the gaps between the polymerized lipid domains and creating a micropatterned fluidic membrane.[6]
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes involving photopolymerizable lipids.
References
- 1. Photopolymerizable robust lipids towards reliability and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Direct Measurement of the Mechanical Properties of Lipid Phases in Supported Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Whitepaper on the Preliminary Evaluation of DC(8,9)PE for Advanced Drug Delivery Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the preliminary studies and potential applications of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) in the field of drug delivery. DC(8,9)PE is a photopolymerizable phospholipid that can be integrated into lipid-based nanocarriers, such as liposomes, to enable externally triggered drug release. The core of this technology lies in the diacetylene groups within the lipid's acyl chains, which undergo cross-linking upon exposure to specific wavelengths of ultraviolet (UV) light. This polymerization process induces structural defects in the lipid bilayer, leading to a rapid and controlled release of encapsulated therapeutic agents. Foundational research, primarily conducted on its phosphocholine analogue, DC(8,9)PC, provides a strong basis for understanding the formulation principles and release kinetics applicable to DC(8,9)PE. The presence of the phosphoethanolamine headgroup offers distinct advantages, including the potential for enhanced fusogenicity and a convenient anchor point for surface modification with polymers like polyethylene glycol (PEG), which is crucial for developing long-circulating "stealth" delivery systems. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Technology: Photo-Triggered Release Mechanism
The primary utility of DC(8,9)PE in drug delivery stems from its ability to form vesicles that are stable under physiological conditions but can be prompted to release their payload on demand. The mechanism is initiated by UV radiation, typically at a wavelength of 254 nm.[1] Upon irradiation, the diacetylene moieties in the lipid chains of DC(8,9)PE polymerize, forming a cross-linked polymer network within the liposomal membrane. This transformation creates phase boundary defects and disrupts the ordered packing of the lipid bilayer, significantly increasing its permeability and leading to the release of the encapsulated drug.[1] Studies on the analogous lipid, DC(8,9)PC, have shown that this light-triggered release is most effective when formulated with a saturated matrix lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[1]
References
Methodological & Application
Protocol for the Formulation of Hybrid Liposomes with 23:2 Diyne PE for Drug Delivery Applications
Introduction
Hybrid liposomes are advanced drug delivery vehicles that combine the biocompatibility of lipids with the stability of polymers. The incorporation of polymerizable lipids, such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), allows for the formation of a cross-linked, more robust liposomal structure upon exposure to UV radiation. This polymerization enhances the stability of the liposome and can provide a mechanism for triggered drug release, making these hybrid systems promising candidates for targeted cancer therapy and other biomedical applications. This document provides a detailed protocol for the formulation, drug loading, and characterization of hybrid liposomes containing 23:2 Diyne PE.
Data Presentation
The following tables summarize the key characteristics of hybrid liposomes formulated with polymerizable lipids. These values are representative and may vary based on the specific lipid composition and preparation methods.
Table 1: Physicochemical Properties of Hybrid Liposomes
| Parameter | Value | Reference |
| Average Hydrodynamic Diameter | 70 - 140 nm | [1] |
| Polydispersity Index (PDI) | < 0.25 | [1] |
| Zeta Potential | -0.347 ± 0.0075 mV (near neutral) | [1] |
Table 2: Doxorubicin Encapsulation Efficiency in Liposomal Formulations
| Liposome Formulation | Encapsulation Efficiency (%) | Reference |
| PE-conjugated Nanoliposomes | 52.98 ± 3.22% | [2] |
| Doxorubicin-Loaded Liposomes | 49.25 ± 1.05% | [2] |
| Optimized Doxorubicin-Loaded Liposomes | 78 - 88% | [3] |
| Cisplatin and Doxorubicin Co-loaded Liposomes | 73.62 ± 1.70 % (for Doxorubicin) | [1] |
Experimental Protocols
Materials and Equipment
-
Lipids:
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
-
Drug: Doxorubicin hydrochloride
-
Solvents and Buffers:
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium sulfate solution (300 mM)
-
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
UV lamp (254 nm)
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)
-
Spectrofluorometer
-
High-performance liquid chromatography (HPLC) system
-
Dialysis tubing (MWCO 12-14 kDa)
-
Experimental Workflow Diagram
Caption: Experimental workflow for the formulation and application of drug-loaded hybrid liposomes.
Protocol 1: Formulation of Hybrid Liposomes
-
Lipid Film Hydration:
-
A suggested lipid composition is a molar ratio of DSPC:Cholesterol:DSPE-PEG2000 with the inclusion of 23:2 Diyne PE. A starting point could be a formulation analogous to other stable liposomes, for instance, a molar ratio of approximately 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000), with a partial replacement of DSPC with 23:2 Diyne PE (e.g., 10-20 mol%).
-
Weigh the desired amounts of 23:2 Diyne PE, DSPC, cholesterol, and DSPE-PEG2000.
-
Dissolve the lipids in a sufficient volume of chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Sizing:
-
Hydrate the lipid film with a 300 mM ammonium sulfate solution by vortexing the flask. The hydration should be performed at a temperature above the phase transition temperature of the lipids.
-
Sonicate the resulting multilamellar vesicle (MLV) suspension in a bath sonicator until the solution is clear.
-
Extrude the liposome suspension multiple times (e.g., 11 passes) through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform size.
-
Protocol 2: Doxorubicin Loading (Remote Loading)
-
Remove the external ammonium sulfate by buffer exchange using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Prepare a stock solution of doxorubicin hydrochloride in PBS.
-
Add the doxorubicin solution to the liposome suspension at a specific drug-to-lipid molar ratio (e.g., 1:5).
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a sufficient time (e.g., 1 hour) to allow for the active loading of doxorubicin into the liposomes.
-
Remove the unencapsulated doxorubicin by size-exclusion chromatography or dialysis against PBS.
Protocol 3: UV Polymerization
-
Transfer the doxorubicin-loaded liposome suspension to a quartz cuvette.
-
To prevent oxidation, which can interfere with polymerization, purge the suspension with an inert gas such as argon or nitrogen.[4]
-
Expose the liposome suspension to UV light at a wavelength of 254 nm.[4] The duration of exposure will depend on the intensity of the UV source and the concentration of the Diyne PE lipid.
-
The polymerization process can be monitored by observing the color change of the solution, which typically transitions from colorless to blue and then to red.
Protocol 4: Characterization of Hybrid Liposomes
-
Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the final liposome formulation in PBS.
-
Measure the hydrodynamic diameter, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE):
-
The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.
-
Lyse a known amount of the drug-loaded liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent like methanol to release the encapsulated drug.
-
Quantify the total amount of doxorubicin using a spectrofluorometer (Excitation: ~480 nm, Emission: ~590 nm) or by HPLC.
-
Quantify the amount of free (unencapsulated) drug in the supernatant after separating the liposomes (e.g., by ultracentrifugation or size-exclusion chromatography).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Signaling Pathway/Logical Relationship Diagram
Caption: Mechanism of UV-triggered drug release from hybrid liposomes for cancer cell therapy.
References
- 1. Preparation, characterization, and Co-delivery of cisplatin and doxorubicin-loaded liposomes to enhance anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-loaded phosphatidylethanolamine-conjugated nanoliposomes: in vitro characterization and their accumulation in liver, kidneys, and lungs in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Development and Stability Optimization of Targeted Doxorubicin-Loaded Liposomes | I Research : Journal of Pharmacy [iresearchonline.com]
- 4. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for the Modification of Single-Walled Carbon Nanotubes with DC8,9PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-walled carbon nanotubes (SWCNTs) have emerged as promising nanomaterials for a variety of biomedical applications, including drug delivery and bioimaging, owing to their unique physicochemical properties.[1][2] However, their inherent hydrophobicity and potential for aggregation in physiological environments necessitate surface modification to enhance biocompatibility and dispersibility.[3][4] Non-covalent functionalization with phospholipids is a widely adopted strategy to achieve stable aqueous dispersions of SWCNTs.[3][5] This approach leverages the hydrophobic interactions between the lipid acyl chains and the graphitic surface of the nanotubes, while the hydrophilic headgroups of the lipids interface with the aqueous medium, rendering the SWCNT-lipid complex water-soluble.[3]
This document provides a detailed protocol for the modification of SWCNTs with 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC), a diacetylenic phospholipid. DC8,9PC is of particular interest as it can be polymerized upon UV irradiation, forming a stabilized lipid coating around the SWCNT.[2][6] This polymerization can enhance the stability of the functionalized nanotubes and introduce unique optical properties, which are advantageous for sensing and triggered-release applications.[2][7]
While direct literature on the specific modification of SWCNTs with DC8,9PC is not abundant, the following protocols are based on well-established methods for the non-covalent functionalization of carbon nanotubes with other phospholipids and phospholipid-polyethylene glycol (PEG) conjugates.
Experimental Protocols
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| Single-Walled Carbon Nanotubes (SWCNTs) | Sigma-Aldrich, Chasm Advanced Materials | Purified, specific diameter range if required |
| 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC) | Avanti Polar Lipids | >99% |
| Chloroform | Sigma-Aldrich | HPLC Grade |
| Deionized (DI) Water | In-house | 18.2 MΩ·cm |
| Phosphate-Buffered Saline (PBS) | Gibco | 1X |
| Probe Sonicator | Qsonica, Branson | With microtip |
| Bath Sonicator | VWR, Branson | |
| Centrifuge | Beckman Coulter, Eppendorf | High-speed, with appropriate rotors |
| UV Lamp | Spectroline, UVP | 254 nm |
| Dialysis Tubing | Spectrum Labs | MWCO 10-14 kDa |
| Transmission Electron Microscope (TEM) | FEI, JEOL | |
| UV-Vis-NIR Spectrophotometer | Agilent, Shimadzu | |
| Raman Spectrometer | Horiba, Renishaw | |
| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical, Wyatt Technology |
Protocol 1: Non-Covalent Functionalization of SWCNTs with DC8,9PC
This protocol describes the preparation of a stable aqueous dispersion of SWCNTs functionalized with DC8,9PC through a sonication-assisted method.
1. Preparation of DC8,9PC Solution: a. Weigh 5 mg of DC8,9PC and dissolve it in 1 mL of chloroform in a glass vial. b. Gently vortex the solution until the lipid is fully dissolved.
2. Preparation of SWCNT Dispersion: a. Weigh 1 mg of SWCNTs and add them to a separate glass vial. b. Add the 1 mL of DC8,9PC solution in chloroform to the SWCNTs. c. Briefly sonicate the mixture in a bath sonicator for 10-15 minutes to facilitate initial mixing.
3. Solvent Evaporation: a. Evaporate the chloroform from the SWCNT-lipid mixture under a gentle stream of nitrogen gas or in a vacuum desiccator. This will result in a thin film of SWCNTs and DC8,9PC on the vial walls.
4. Hydration and Sonication: a. Add 5 mL of deionized water or PBS (1X) to the vial containing the dried SWCNT-lipid film. b. Hydrate the film by vortexing for 5 minutes. c. Immerse the vial in an ice bath to prevent overheating. d. Using a probe sonicator, sonicate the suspension at a power of 10 W for 1-2 hours.[4] The sonication process should be pulsed (e.g., 10 seconds on, 30 seconds off) to minimize damage to the nanotubes.
5. Purification of Functionalized SWCNTs: a. Centrifuge the sonicated dispersion at high speed (e.g., 10,000 x g) for 30 minutes to pellet any large aggregates and un-functionalized SWCNTs. b. Carefully collect the supernatant, which contains the well-dispersed DC8,9PC-SWCNT complexes. c. To remove excess, unbound lipid, dialyze the supernatant against deionized water for 48 hours using a dialysis membrane with a suitable molecular weight cutoff (e.g., 10-14 kDa), changing the water every 12 hours.
6. Storage: a. Store the purified DC8,9PC-SWCNT dispersion at 4°C for short-term use. For long-term storage, consider storing at -20°C, though stability should be assessed.
Protocol 2: UV-Induced Polymerization of DC8,9PC on SWCNTs
This protocol describes the cross-linking of the DC8,9PC coating on the SWCNT surface to enhance stability.
1. Preparation of Sample: a. Place the purified DC8,9PC-SWCNT dispersion in a quartz cuvette or a UV-transparent plate.
2. UV Irradiation: a. Expose the dispersion to a 254 nm UV lamp at a controlled distance (e.g., 5-10 cm) for a specified duration. The irradiation time will need to be optimized but can range from 1 to 30 minutes.[6] b. Monitor the polymerization process by observing the characteristic color change of the diacetylene lipid from colorless to blue or red. This can also be tracked using UV-Vis spectroscopy by observing the appearance of new absorption peaks in the visible region (around 640 nm for the blue phase and 540 nm for the red phase).
3. Post-Polymerization Purification (Optional): a. If necessary, repeat the centrifugation step from Protocol 1 to remove any aggregates that may have formed during UV irradiation.
Characterization of DC8,9PC-Modified SWCNTs
Thorough characterization is essential to confirm the successful modification and to assess the quality of the functionalized SWCNTs.
Table 2: Characterization Techniques and Expected Outcomes
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Transmission Electron Microscopy (TEM) | Morphology and Dispersion | Individual SWCNTs or small bundles coated with a uniform layer of lipid. Reduced aggregation compared to pristine SWCNTs. |
| UV-Vis-NIR Spectroscopy | Optical Properties and Dispersion State | Suppression of the characteristic van Hove singularities of SWCNTs, indicating successful coating. For polymerized samples, new absorbance peaks in the visible range (500-700 nm) will appear. |
| Raman Spectroscopy | Structural Integrity and Functionalization | The D-band to G-band intensity ratio (ID/IG) should not significantly increase, confirming that the non-covalent functionalization has not introduced substantial defects to the SWCNT lattice. A shift in the G-band may be observed due to the interaction with the lipid. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Stability | A narrow size distribution with a smaller hydrodynamic diameter compared to aggregated, pristine SWCNTs in an aqueous medium. Zeta potential measurements can indicate colloidal stability. |
| Thermogravimetric Analysis (TGA) | Lipid Content | A weight loss step corresponding to the decomposition of the DC8,9PC coating, allowing for the quantification of the lipid loading on the SWCNTs. |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Lipid-functionalized Single-walled Carbon Nanotubes as probes for screening cell wall disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled phospholipid functionalization of single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Induced Polymerization of DC(8,9)PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ultraviolet (UV) light-induced polymerization of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE). This process is critical for the formation of stabilized liposomes and other nanostructures with applications in triggered drug release and advanced biomaterials.
Introduction
DC(8,9)PE is a diacetylenic phospholipid that undergoes irreversible topotactic polymerization upon exposure to UV radiation. This cross-linking of the diacetylene moieties within a lipid assembly, such as a liposome bilayer, results in the formation of a highly conjugated polymer backbone. The resulting polymerized structures exhibit enhanced stability and can be engineered for controlled release of encapsulated contents upon specific stimuli. The most effective wavelength for initiating this polymerization is 254 nm.[1][2][3][4] The efficiency of the polymerization reaction is dependent on the proper alignment of the monomer units, which is typically achieved when the lipids are in the gel phase, below their transition temperature.[1][5]
Key Applications
The primary application of DC(8,9)PE polymerization lies in the development of light-triggerable liposomes for drug delivery.[3][4] Upon UV irradiation, the polymerization of DC(8,9)PE within the liposomal membrane can induce structural changes, leading to the release of encapsulated therapeutic agents.[3][4] This approach offers spatial and temporal control over drug release, minimizing off-target effects. Other applications include the creation of robust, free-standing 2D-nanomembranes for separation and sensing applications.[6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the UV-induced polymerization of DC(8,9)PE and its effect on liposome permeability.
| Parameter | Value | Conditions | Reference |
| Optimal UV Wavelength | 254 nm | For polymerization of diacetylene lipids. | [1][2][3][4] |
| UV Exposure Time | 0 - 45 minutes | Varied to control the extent of polymerization and content release. | [3] |
| DC(8,9)PE Concentration | 10 - 20 mol% | Optimal range in DPPC liposomes for significant calcein release without excessive spontaneous leakage. | [3] |
| Content Release (Calcein) | Up to 100% | Achieved from DPPC/DC(8,9)PE liposomes after 15-45 minutes of UV exposure. | [3] |
| Temperature | 25 °C | Below the phase transition temperature of DC(8,9)PE to ensure the lipid is in the gel phase. | [3] |
Experimental Protocols
Protocol 1: Preparation and UV Polymerization of DC(8,9)PE Liposomes
This protocol describes the preparation of DC(8,9)PE-containing liposomes and their subsequent polymerization using UV irradiation.
Materials:
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator or bath sonicator
-
Rotary evaporator
-
UV cross-linker or low-pressure mercury lamp (emitting at 254 nm)
-
Nitrogen gas source
-
Material to be encapsulated (e.g., calcein, doxorubicin)
Methodology:
-
Lipid Film Hydration:
-
Co-dissolve DC(8,9)PE and DPPC (e.g., at a 1:4 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film further under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the molecule to be encapsulated by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear. Alternatively, a bath sonicator can be used.
-
For larger unilamellar vesicles (LUVs), the lipid suspension can be subjected to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size.
-
-
Removal of Unencapsulated Material:
-
Separate the liposomes from the unencapsulated material by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis.
-
-
UV Polymerization:
-
Place the liposome suspension in a quartz cuvette or a suitable UV-transparent vessel.
-
If necessary, deaerate the solution by bubbling with nitrogen gas prior to irradiation, as oxygen can sometimes inhibit the polymerization of diacetylene lipids.[2]
-
Expose the liposome suspension to UV light at 254 nm using a UV cross-linker or a mercury lamp. The distance from the source and the exposure time should be optimized based on the lamp's power and the desired degree of polymerization.[2][3] Polymerization is often visually indicated by a color change to blue or red.
-
-
Characterization:
-
Confirm polymerization by monitoring the change in the absorption spectrum, as the resulting polydiacetylene has a characteristic absorbance in the visible range.
-
Assess the stability and size distribution of the polymerized liposomes using dynamic light scattering (DLS).
-
To study triggered release, monitor the leakage of the encapsulated fluorescent marker (e.g., calcein) upon UV irradiation using fluorescence spectroscopy.
-
Visualizations
Experimental Workflow for DC(8,9)PE Liposome Polymerization
Caption: Workflow for preparing and polymerizing DC(8,9)PE liposomes.
Signaling Pathway for Light-Triggered Drug Release
Caption: Light-triggered drug release and subsequent cellular action.
References
- 1. Effects of membrane composition and lipid structure on the photopolymerization of lipid diacetylenes in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Robust and Free-Standing 2D-Nanomembranes of UV-Polymerized Diacetylene Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of DC(8,9)PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction to DC(8,9)PE Liposomes
DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine) is a unique photopolymerizable phospholipid that enables the formation of highly stable liposomes.[1] The diacetylenic groups within its acyl chains can be cross-linked upon exposure to UV light (typically at 254 nm), creating a robust, covalently linked bilayer structure.[2][3] This polymerization enhances the mechanical and chemical stability of the liposomes, making them promising carriers for controlled drug delivery.[4][5] The stability and release characteristics of these liposomes are highly dependent on the lipid composition and the extent of polymerization.[4][6] Therefore, thorough characterization is essential to ensure their quality, efficacy, and safety in therapeutic applications.
This document provides detailed application notes and protocols for the comprehensive characterization of DC(8,9)PE liposomes, covering their physicochemical properties, encapsulation efficiency, and stability.
Application Notes: Key Characterization Techniques
A multi-faceted approach is necessary to fully characterize DC(8,9)PE liposomes, both before and after photopolymerization. Key parameters to assess include size, polydispersity, zeta potential, lamellarity, encapsulation efficiency, and stability.
Size, Polydispersity, and Particle Concentration
The size and size distribution of liposomes are critical quality attributes that influence their in vivo fate, including circulation time, biodistribution, and cellular uptake.
-
Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of liposomes in suspension.[7][8] It is crucial to perform these measurements both before and after polymerization to assess any changes in size or aggregation.
-
Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size distribution and concentration measurements.[9][10] This technique is particularly useful for visualizing and quantifying subpopulations within a sample.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM offers direct visualization of individual liposomes in their near-native state, providing detailed information on their size, shape, and morphology.[11][12] It is an invaluable tool for confirming the results obtained by light scattering techniques and for assessing the structural integrity of the liposomes after polymerization.[13][14]
Zeta Potential
Zeta potential is a measure of the surface charge of the liposomes, which plays a significant role in their stability in suspension and their interaction with biological systems.[15][16] A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion.[15] The inclusion of charged lipids in the formulation can be used to modulate the zeta potential.[17]
Lamellarity
Lamellarity refers to the number of lipid bilayers in a liposome.[2][18] This parameter affects the encapsulation efficiency of both hydrophilic and lipophilic drugs, as well as the drug release kinetics.[2][3]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is a direct imaging method to determine the lamellarity of individual liposomes.[2]
-
Small-Angle X-ray Scattering (SAXS): SAXS provides statistically relevant information about the lamellarity and the thickness of the lipid bilayer.[4]
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR): This technique can distinguish between phospholipids in the inner and outer leaflets of the bilayer, allowing for the determination of lamellarity.[18]
Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes relative to the total amount of drug used. Drug loading refers to the amount of encapsulated drug per unit of lipid.
The determination of EE% typically involves separating the unencapsulated (free) drug from the liposome-encapsulated drug.[6] Common separation techniques include:
-
Size Exclusion Chromatography (SEC)
-
Centrifugation or ultrafiltration
-
Dialysis
Once separated, the amount of drug in the liposomal fraction or the free drug fraction can be quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Stability
The stability of DC(8,9)PE liposomes is a key advantage due to their polymerizable nature. Stability should be assessed under various conditions to predict their shelf-life and in vivo performance.
-
Physical Stability: This involves monitoring the size, PDI, and zeta potential of the liposomes over time under specific storage conditions (e.g., 4°C). Any significant changes may indicate aggregation or fusion.
-
Chemical Stability (Drug Leakage): The retention of the encapsulated drug within the liposomes is a critical measure of their stability. This is often assessed by incubating the liposomes in a relevant biological medium, such as phosphate-buffered saline (PBS) or serum-containing media, and measuring the amount of drug released over time. The stability of polymerized DC(8,9)PE liposomes is expected to be significantly higher than their non-polymerized counterparts.[4]
-
In Vitro Serum Stability: The interaction of liposomes with serum proteins can lead to destabilization and premature drug release. Incubating the liposomes in serum and monitoring drug leakage provides valuable insights into their in vivo stability.
Summary of Quantitative Data
| Parameter | Technique(s) | Typical Values/Observations for DC(8,9)PE Liposomes |
| Size (Hydrodynamic Diameter) | DLS, NTA, Cryo-TEM | 50 - 200 nm (dependent on preparation method). Minimal change expected after polymerization if no aggregation occurs. |
| Polydispersity Index (PDI) | DLS | < 0.2 for a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering | Dependent on lipid composition (e.g., inclusion of charged lipids). Values > ±20 mV generally indicate good colloidal stability.[15] |
| Lamellarity | Cryo-TEM, SAXS, ³¹P-NMR | Typically unilamellar for extruded liposomes. |
| Encapsulation Efficiency (EE%) | SEC, Centrifugation, Dialysis + UV-Vis/HPLC | Highly dependent on the drug and encapsulation method. Can range from <10% to over 90%. |
| In Vitro Stability (Drug Leakage) | Dialysis, SEC + UV-Vis/HPLC | Polymerized liposomes show significantly reduced leakage compared to non-polymerized liposomes.[4] |
Experimental Protocols
Protocol 1: Photopolymerization of DC(8,9)PE Liposomes
Objective: To cross-link the diacetylenic groups in DC(8,9)PE-containing liposomes to enhance their stability.
Materials:
-
DC(8,9)PE liposome suspension
-
UV lamp (254 nm)
-
Quartz cuvette or 96-well plate (UV-transparent)
-
Nitrogen gas (optional)
Procedure:
-
Place the DC(8,9)PE liposome suspension in a quartz cuvette or a UV-transparent 96-well plate.
-
If desired, purge the suspension with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can quench the polymerization reaction.
-
Expose the liposome suspension to UV light at 254 nm. The distance from the lamp and the irradiation time will need to be optimized depending on the lamp intensity and the desired degree of polymerization. A typical starting point is a 15-30 minute exposure at a distance of 5-10 cm.[3]
-
During irradiation, the liposome suspension may develop a reddish or bluish color, indicating the formation of the polydiacetylene backbone.[2]
-
After irradiation, the polymerized liposomes are ready for further characterization.
Note: Protect diacetylene phospholipids from light, especially when in solution, to prevent spontaneous polymerization.
Protocol 2: Characterization of Size and Zeta Potential
Objective: To determine the hydrodynamic diameter, polydispersity index, and zeta potential of DC(8,9)PE liposomes.
Materials:
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities
-
Liposome suspension (pre- and post-polymerization)
-
Appropriate buffer (e.g., PBS or 10 mM NaCl)
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Dilute the liposome suspension in the appropriate buffer to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL lipid concentration).
-
For size measurement: a. Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). b. Transfer the diluted liposome suspension to a DLS cuvette. c. Perform the measurement according to the instrument's instructions. Record the z-average diameter and the PDI.
-
For zeta potential measurement: a. Transfer the diluted liposome suspension to a zeta potential measurement cell. b. Perform the measurement according to the instrument's instructions. Record the zeta potential.
-
Repeat the measurements for both pre- and post-polymerization liposome samples.
Protocol 3: Determination of Encapsulation Efficiency
Objective: To quantify the amount of drug encapsulated within the DC(8,9)PE liposomes.
Materials:
-
Drug-loaded DC(8,9)PE liposome suspension
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
-
Appropriate mobile phase (e.g., PBS)
-
UV-Vis spectrophotometer or HPLC system
-
Reagents for drug quantification
-
Liposome lysis agent (e.g., Triton X-100 or a suitable organic solvent)
Procedure:
-
Separation of Free Drug: a. Equilibrate the SEC column with the mobile phase. b. Carefully load a known volume of the drug-loaded liposome suspension onto the column. c. Elute the column with the mobile phase and collect fractions. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later. d. Identify the fractions containing the liposomes (they may appear slightly opalescent).
-
Quantification of Encapsulated Drug: a. Pool the liposome-containing fractions and measure the total volume. b. Lyse the liposomes in a known volume of the pooled fraction by adding a lysis agent (e.g., 1% Triton X-100) to release the encapsulated drug. c. Quantify the concentration of the drug in the lysed liposome fraction using a pre-established calibration curve (e.g., via UV-Vis absorbance or HPLC).
-
Quantification of Total Drug: a. Take a known volume of the original, unseparated drug-loaded liposome suspension. b. Lyse the liposomes with a lysis agent. c. Quantify the total drug concentration.
-
Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 4: In Vitro Drug Release and Stability Study
Objective: To assess the stability of polymerized DC(8,9)PE liposomes by measuring drug leakage over time.
Materials:
-
Drug-loaded, polymerized DC(8,9)PE liposomes
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.
-
Release medium (e.g., PBS, pH 7.4, or serum-containing medium)
-
Incubator or water bath at 37°C
-
Analytical instrument for drug quantification (UV-Vis or HPLC)
Procedure:
-
Take a known volume of the drug-loaded liposome suspension and place it inside the dialysis tubing. Seal the tubing.
-
Place the dialysis bag in a known volume of the release medium, ensuring the medium is constantly stirred.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots.
-
Calculate the cumulative percentage of drug released at each time point.
-
For comparison, perform the same experiment with non-polymerized DC(8,9)PE liposomes.
Visualizations
Caption: Experimental workflow for the preparation and characterization of DC(8,9)PE liposomes.
Caption: Impact of photopolymerization on the stability of DC(8,9)PE liposomes.
Caption: Logical pathway for determining the encapsulation efficiency of liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. DESIGN OF LIPOSOMES CONTAINING PHOTOPOLYMERIZABLE PHOSPHOLIPIDS FOR TRIGGERED RELEASE OF CONTENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The photopolymerization of DC 8,9 PC in microbubbles [art.torvergata.it]
- 9. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pH-sensitive liposomes containing polymerized phosphatidylethanolamine and fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine | C41H74NO8P | CID 9546812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bluetigerscientific.com [bluetigerscientific.com]
- 14. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug nanocrystallisation within liposomes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 18. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for 23:2 Diyne PE in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE), a photopolymerizable phospholipid, in the development of advanced drug delivery systems. The unique diacetylene groups within its acyl chains allow for UV-induced polymerization, leading to the formation of highly stable and controllable drug carriers.
Introduction to 23:2 Diyne PE-Based Drug Delivery
23:2 Diyne PE is a synthetic phospholipid that can be incorporated into lipid-based drug delivery systems, such as liposomes, to impart photo-triggered release characteristics. Upon exposure to UV light (typically around 254 nm), the diacetylene moieties in the lipid bilayers of these liposomes undergo cross-linking polymerization. This polymerization process increases the mechanical stability of the vesicles and can induce the formation of pores or domains that facilitate the controlled release of encapsulated therapeutic agents. This "on-demand" release mechanism makes 23:2 Diyne PE an attractive component for targeted drug delivery applications, where the drug release can be spatially and temporally controlled at the desired site of action, potentially reducing systemic toxicity and improving therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for drug delivery systems incorporating diacetylene-containing phospholipids. It is important to note that specific data for 23:2 Diyne PE is limited in the publicly available literature. Therefore, data from closely related diacetylene phospholipids, such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC), are included for illustrative purposes and should be considered as a starting point for optimization.
Table 1: Encapsulation Efficiency of Drug-Loaded Liposomes
| Lipid Composition | Drug | Encapsulation Method | Encapsulation Efficiency (%) | Reference |
| DPPC / 23:2 Diyne PC | Riboflavin | Thin-film hydration | >50 | [1] |
| HSPC / Cholesterol / DSPE-PEG2000 | Doxorubicin | Remote loading (ammonium sulfate) | ~93 | [2] |
| EPC / Cholesterol | Doxorubicin | Remote loading (pH gradient) | >98 | [3] |
Table 2: In Vitro Drug Release Kinetics
| Lipid Composition | Drug / Cargo | Trigger for Release | Release Profile | Reference |
| DPPC / 23:2 Diyne PC (2:1) | Calcein | UV light exposure | Rapid initial release | [1] |
| DPPC / 23:2 Diyne PC (4:1) | Calcein | UV light exposure | Slower initial release than 2:1 ratio | [1] |
| DPPC/MSPC/DSPE-PEG2000 | Doxorubicin | Temperature (42°C) | 85% release within 10 min | [4] |
Table 3: In Vitro Cytotoxicity of Drug-Loaded Liposomes
| Cell Line | Liposome Formulation | Drug | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin-loaded liposomes | Doxorubicin | 0.19 - 0.42 µg/mL | [5] |
| A549 (Lung Cancer) | Pyridine derivative-loaded nanocapsules | Novel Pyridine Derivative | >100 µM (free drug), significantly lower for nanocapsules | [6] |
| HCT 116 (Colon Carcinoma) | NCL-240 and Cobimetinib co-loaded liposomes | NCL-240 / Cobimetinib | Combination Index of 0.79 (synergistic effect) | [7] |
Experimental Protocols
Preparation of Drug-Loaded 23:2 Diyne PE Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of drug-loaded liposomes containing 23:2 Diyne PE using the thin-film hydration method, followed by extrusion for size homogenization.
Materials:
-
23:2 Diyne PE
-
Matrix lipid (e.g., DPPC, HSPC)
-
Cholesterol (optional, for membrane stabilization)
-
DSPE-PEG2000 (optional, for creating "stealth" liposomes)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Aqueous hydration buffer (e.g., PBS pH 7.4)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve 23:2 Diyne PE, matrix lipid, cholesterol (if used), and DSPE-PEG2000 (if used) in the organic solvent in a round-bottom flask. For lipophilic drugs, dissolve the drug in the organic solvent along with the lipids at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tm) of the lipids to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. For hydrophilic drugs, dissolve the drug in the hydration buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
Agitate the flask above the Tm of the lipids for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder.
-
Perform at least 10-15 passes through the membrane to ensure a homogenous size distribution. The extrusion should be carried out at a temperature above the Tm of the lipids.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Photopolymerization of 23:2 Diyne PE Liposomes for Controlled Release
This protocol outlines the procedure for UV-induced polymerization of 23:2 Diyne PE-containing liposomes to trigger drug release.
Materials:
-
Drug-loaded 23:2 Diyne PE liposome suspension
-
UV lamp (e.g., 254 nm)
-
Quartz cuvette or other UV-transparent container
Protocol:
-
Place the liposome suspension in a quartz cuvette.
-
Expose the suspension to UV light at a controlled intensity and duration. The optimal exposure time will depend on the concentration of 23:2 Diyne PE, the desired extent of polymerization, and the specific drug release profile required. This needs to be empirically determined.
-
Monitor the polymerization process by observing changes in the absorption spectrum (a characteristic color change to red or blue may occur) or by analyzing the lipid composition using techniques like TLC or mass spectrometry.
-
Assess the drug release post-polymerization using a suitable assay (e.g., fluorescence spectroscopy for fluorescent dyes like calcein, or HPLC for other drugs).
In Vitro Drug Release Assay
This protocol describes a typical dialysis-based method for assessing the in vitro release of a drug from liposomal formulations.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)
-
Release medium (e.g., PBS pH 7.4, or a buffer mimicking physiological conditions)
-
Shaking incubator or water bath
Protocol:
-
Pipette a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a container with a known volume of the release medium.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for evaluating the cytotoxicity of drug-loaded liposomes on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Drug-loaded liposomes and corresponding free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug-loaded liposomes and the free drug in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test samples. Include untreated cells as a control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualization of Workflows and Mechanisms
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for the preparation and evaluation of drug-loaded liposomes.
Mechanism of Photo-Triggered Drug Release from 23:2 Diyne PE Liposomes
Caption: UV-induced polymerization and subsequent drug release mechanism.
Cellular Uptake and Intracellular Drug Delivery Pathway
Caption: General pathway of liposomal drug delivery into a target cell.
References
- 1. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]
- 2. Formation of nanopores in DiynePC–DPPC complex lipid bilayers triggered by on-demand photo-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Step-by-Step Guide to DC(8,9)PE Vesicle Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of vesicles using 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE). DC(8,9)PE is a unique phospholipid containing diacetylene moieties in its acyl chains, which allows for UV-induced polymerization. This polymerization process results in highly stable vesicles with potential applications in drug delivery, biosensing, and diagnostics.
Introduction to DC(8,9)PE Vesicles
DC(8,9)PE is a synthetic phospholipid that can self-assemble into bilayer vesicles in aqueous solutions. The key feature of DC(8,9)PE is the presence of diacetylene groups in its hydrophobic tails. Upon exposure to UV radiation (typically at 254 nm), these groups crosslink, forming a robust polymer network within the vesicle membrane. This polymerization enhances the stability of the vesicles, making them resistant to detergents, organic solvents, and mechanical stress.
The resulting polydiacetylene (PDA) vesicles exhibit a characteristic blue color, which can shift to red upon interaction with specific analytes or changes in the environment. This colorimetric response makes them attractive for biosensor development. Furthermore, their enhanced stability makes them promising candidates for controlled drug release applications.
Experimental Protocols
The preparation of DC(8,9)PE vesicles generally follows established methods for liposome formation, with an additional UV polymerization step. The most common methods are thin-film hydration followed by sonication or extrusion to control the vesicle size and lamellarity.
Materials and Equipment
Materials:
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer, or deionized water)
-
Nitrogen or Argon gas
-
(Optional) Other lipids for mixed vesicle preparation (e.g., DMPC, DPPC)[1]
Equipment:
-
Round-bottom flask
-
Rotary evaporator or nitrogen/argon stream setup
-
Vacuum desiccator or high-vacuum pump
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm, 200 nm)
-
UV lamp (254 nm)
-
Dynamic Light Scattering (DLS) instrument for size analysis
-
Transmission Electron Microscope (TEM) for morphological characterization
Protocol 1: Thin-Film Hydration followed by Sonication
This method is suitable for producing small unilamellar vesicles (SUVs).
-
Lipid Film Formation:
-
Dissolve the DC(8,9)PE lipid in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Remove the organic solvent using a rotary evaporator under reduced pressure or by gently blowing a stream of nitrogen or argon gas over the lipid solution. This will result in a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask in a vacuum desiccator for at least 2 hours, or overnight under high vacuum.
-
-
Hydration:
-
Add the desired aqueous buffer to the dried lipid film. The volume should be sufficient to achieve the final desired lipid concentration.
-
This initial hydration process results in the formation of large, multilamellar vesicles (MLVs).
-
-
Sonication:
-
Submerge the flask containing the MLV suspension in a bath sonicator, or place the tip of a probe sonicator into the suspension.
-
Sonicate the suspension until it becomes translucent. This process breaks down the large MLVs into smaller, unilamellar vesicles (SUVs).[2] Sonication time and power will influence the final vesicle size. Overheating should be avoided to prevent lipid degradation.
-
-
UV Polymerization:
-
Transfer the SUV suspension to a quartz cuvette or a suitable UV-transparent container.
-
Expose the vesicle suspension to UV light at 254 nm. The polymerization time will depend on the UV lamp intensity and the lipid concentration. The solution will typically turn a distinct blue color upon successful polymerization.
-
Protocol 2: Thin-Film Hydration followed by Extrusion
This method is preferred for producing large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Lipid Film Formation and Hydration:
-
Follow steps 1 and 2 from Protocol 1 to create an MLV suspension.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous vesicle population. The extrusion should be performed at a temperature above the lipid's Tm.
-
-
UV Polymerization:
-
Follow step 4 from Protocol 1 to polymerize the resulting LUVs.
-
Data Presentation
The physical characteristics of the prepared vesicles are crucial for their application. The following table summarizes typical quantitative data for lipid vesicles prepared by different methods. Note that the specific values for DC(8,9)PE vesicles may vary and should be determined experimentally.
| Preparation Method | Vesicle Type | Typical Size Range (Diameter) | Polydispersity Index (PDI) | Lamellarity |
| Thin-Film Hydration | MLV | 1 - 5 µm | High (>0.5) | Multilamellar |
| Sonication | SUV | 15 - 50 nm | Moderate (0.2 - 0.4) | Unilamellar |
| Extrusion (100 nm filter) | LUV | 80 - 120 nm | Low (<0.2) | Unilamellar |
Experimental Workflows and Signaling Pathways (Diagrams)
The following diagrams illustrate the experimental workflow for DC(8,9)PE vesicle preparation and a conceptual signaling pathway for a biosensing application.
References
Application Notes and Protocols: DC(8,9)PE for Enhanced Stability of Lipid Bilayers
Introduction
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) is a unique polymerizable phospholipid that offers significant advantages in the formation of highly stable lipid bilayers. The diacetylene groups within its acyl chains can be cross-linked upon exposure to UV radiation, creating a robust, covalently stabilized membrane. This property makes DC(8,9)PE an excellent candidate for applications requiring enhanced mechanical and chemical stability, such as in biosensors, drug delivery systems, and for the reconstitution of membrane proteins.
These application notes provide an overview of the use of DC(8,9)PE in creating stable lipid bilayers, including its physicochemical properties and key applications. Detailed protocols for the preparation of DC(8,9)PE-containing vesicles, the formation of supported lipid bilayers, and the reconstitution of membrane proteins are provided for researchers, scientists, and drug development professionals.
Key Advantages of DC(8,9)PE in Lipid Bilayers
-
Enhanced Mechanical Stability: Polymerization of DC(8,9)PE results in a significant increase in the mechanical robustness of the lipid bilayer, making it more resistant to physical perturbations.
-
Increased Chemical Resistance: The cross-linked nature of polymerized DC(8,9)PE bilayers provides greater resistance to detergents and other disruptive chemical agents.
-
Tunable Properties: The degree of polymerization, and thus the stability of the bilayer, can be controlled by modulating the UV exposure time and intensity.
-
Compatibility with Membrane Proteins: Membrane proteins can be incorporated into DC(8,9)PE-containing bilayers, and they often retain their functionality after the polymerization process.
Physicochemical Properties of DC(8,9)PE
| Property | Value | Reference |
| Molecular Weight | 924.3 g/mol | N/A |
| Acyl Chains | C23:2 (diacetylene at carbons 10, 12) | N/A |
| Headgroup | Phosphoethanolamine | N/A |
| Polymerization Wavelength | ~254 nm | [1] |
Applications
Stabilized Liposomes for Drug Delivery
Polymerized liposomes formulated with DC(8,9)PE exhibit reduced leakage of encapsulated contents and increased stability in biological fluids. This makes them promising vehicles for the controlled and targeted delivery of therapeutic agents.[2]
Robust Biosensor Platforms
Supported lipid bilayers containing DC(8,9)PE can be polymerized to create durable platforms for biosensing applications. The enhanced stability allows for more reliable and reusable sensor surfaces.
Reconstitution of Membrane Proteins
The ability to stabilize lipid bilayers through polymerization after the incorporation of membrane proteins is a key advantage of DC(8,9)PE. This allows for the study of membrane protein function in a more controlled and stable environment.[3]
Experimental Protocols
Protocol 1: Preparation of DC(8,9)PE-Containing Unilamellar Vesicles
This protocol describes the formation of small unilamellar vesicles (SUVs) containing DC(8,9)PE and a non-polymerizable "spacer" lipid, which has been shown to enhance polymerization efficiency.[4]
Materials:
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other suitable spacer lipid
-
Chloroform
-
Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator
-
Bath sonicator or extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine DC(8,9)PE and DMPC in the desired molar ratio (e.g., 1:1) dissolved in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dried lipid film.
-
Hydrate the lipid film by vortexing for 15-30 minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (choose one method):
-
Sonication: Place the MLV suspension in a bath sonicator and sonicate until the solution becomes clear (typically 20-30 minutes). This will produce SUVs with a heterogeneous size distribution.
-
Extrusion: Load the MLV suspension into a lipid extruder. Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size to generate unilamellar vesicles with a more uniform size distribution.
-
-
Storage:
-
Store the prepared vesicles at 4°C and use within 1-2 weeks. For long-term storage, vesicles should be stored under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: Formation and Polymerization of a Supported Lipid Bilayer (SLB)
This protocol details the formation of a DC(8,9)PE-containing SLB on a solid support (e.g., glass or mica) via vesicle fusion, followed by UV-induced polymerization.
Materials:
-
DC(8,9)PE-containing unilamellar vesicles (from Protocol 1)
-
Hydrophilic substrate (e.g., piranha-cleaned glass coverslip or freshly cleaved mica)
-
Buffer for SLB formation (e.g., 10 mM Tris, 100 mM NaCl, 2 mM CaCl2, pH 7.4)
-
UV lamp (254 nm)
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to ensure it is hydrophilic. For glass, this can be achieved by piranha solution treatment (handle with extreme caution). For mica, cleave the top layer with tape immediately before use.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber.
-
Add the DC(8,9)PE-containing vesicle suspension to the buffer to a final lipid concentration of 0.1-0.5 mg/mL.
-
Pipette the vesicle solution onto the substrate and incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture. The presence of divalent cations like Ca²⁺ can facilitate vesicle fusion.
-
Gently rinse the substrate with buffer to remove any unfused vesicles.
-
-
UV Polymerization:
-
Expose the SLB to UV light (254 nm) to induce polymerization of the DC(8,9)PE lipids. The duration of exposure will depend on the UV lamp intensity and the desired degree of polymerization (typically 10-30 minutes).
-
The polymerization process can be monitored by a color change in the lipid film from colorless to a yellow/red hue, which can be quantified by UV-Vis spectroscopy.
-
-
Final Rinsing:
-
After polymerization, rinse the SLB with deionized water to remove any remaining salts. The bilayer is now stabilized and ready for use.
-
Protocol 3: Reconstitution of a Membrane Protein into a DC(8,9)PE Bilayer
This protocol describes the incorporation of a detergent-solubilized membrane protein into DC(8,9)PE-containing liposomes.
Materials:
-
DC(8,9)PE-containing unilamellar vesicles (from Protocol 1)
-
Purified, detergent-solubilized membrane protein
-
Detergent-free buffer
-
Bio-Beads or dialysis cassette for detergent removal
Procedure:
-
Detergent Saturation of Vesicles:
-
Titrate the DC(8,9)PE-containing vesicles with a solution of the same detergent used to solubilize the protein until the vesicles are saturated but not fully solubilized. This point can be determined by monitoring light scattering.
-
-
Protein Incorporation:
-
Add the detergent-solubilized membrane protein to the detergent-saturated vesicles at the desired lipid-to-protein ratio.
-
Incubate the mixture for 1-2 hours at a temperature that is optimal for both the protein's stability and lipid fluidity.
-
-
Detergent Removal:
-
Remove the detergent from the proteoliposome mixture to allow for the formation of closed vesicles with the incorporated protein. This can be achieved by:
-
Adsorption: Adding Bio-Beads to the mixture and incubating for several hours to overnight at 4°C.
-
Dialysis: Placing the mixture in a dialysis cassette and dialyzing against a large volume of detergent-free buffer for 24-48 hours with several buffer changes.
-
-
-
Characterization:
-
The resulting proteoliposomes can be characterized to determine the efficiency of protein incorporation and to assess the protein's functionality.
-
These proteoliposomes can then be used to form a supported lipid bilayer (as in Protocol 2) for further studies.
-
Visualizations
Caption: Experimental workflow for creating stable lipid bilayers with DC(8,9)PE.
Caption: Logical relationship of DC(8,9)PE polymerization.
References
- 1. The photopolymerization of DC 8,9 PC in microbubbles [art.torvergata.it]
- 2. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional reconstitution of protein ion channels into planar polymerizable phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photopolymerizable robust lipids towards reliability and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Surfaces with 23:2 Diyne PE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of surfaces using 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE). This unique phospholipid allows for the creation of robust, stabilized lipid bilayers on various substrates. The incorporated diyne moieties can be cross-linked via UV irradiation to form a polymerized, stable membrane, making it an ideal platform for a wide range of applications, including biosensor development, drug interaction studies, and as a model for cell membranes.
Introduction
23:2 Diyne PE is a functionalized phospholipid containing two tricosadiynoyl acyl chains. These diyne groups are photoreactive and can undergo topochemical polymerization when exposed to UV light, typically at a wavelength of 254 nm.[1] This cross-linking process significantly enhances the mechanical and chemical stability of the resulting lipid bilayer compared to non-polymerizable lipid assemblies.[2] The phosphoethanolamine (PE) headgroup provides a versatile surface for further functionalization, such as the conjugation of biomolecules.[3]
Functionalized surfaces with polymerized 23:2 Diyne PE offer a biomimetic interface with reduced non-specific protein adsorption and increased robustness for various analytical techniques.[2] These surfaces are particularly valuable for studying membrane-associated processes and for the development of high-stability biosensors.
Key Applications
-
Stable Model Cell Membranes: Creation of durable, air-stable model membranes for biophysical studies.[2]
-
Biosensor Platforms: Development of robust biosensors for detecting protein-lipid interactions and other binding events.
-
Drug Discovery: Screening of drug candidates for their interaction with and effect on lipid membranes.
-
Nanomaterial Coatings: Functionalization of nanoparticles and other nanomaterials to improve biocompatibility and stability.[4]
Experimental Protocols
This section details the protocols for preparing and characterizing surfaces functionalized with 23:2 Diyne PE. The primary method described is the formation of a supported lipid bilayer (SLB) via vesicle fusion, followed by UV-induced polymerization.
Protocol 1: Preparation of 23:2 Diyne PE Vesicles
This protocol describes the preparation of small unilamellar vesicles (SUVs) from 23:2 Diyne PE using the thin-film hydration and extrusion method.
Materials:
-
23:2 Diyne PE powder
-
Chloroform (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder set with polycarbonate membranes (100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Sonicator bath
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve 23:2 Diyne PE in chloroform to a final concentration of 1 mg/mL in a clean, round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent. To ensure complete removal of chloroform, the dried lipid film can be connected to a vacuum for at least 4 hours.[5]
-
-
Hydration:
-
Hydrate the lipid film with PBS buffer (pH 7.4) to a final lipid concentration of 0.5 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to detach the lipid film from the flask and form a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder and the vesicle suspension to a temperature above the phase transition temperature of the lipid to ensure it is in the fluid phase.
-
Pass the MLV suspension through the extruder at least 11 times to form a homogenous solution of SUVs.
-
The resulting vesicle solution should be stored at 4°C and protected from light.
-
Protocol 2: Formation of Supported Lipid Bilayer (SLB) on a Silica Surface
This protocol details the formation of a 23:2 Diyne PE SLB on a silica-coated sensor surface using the vesicle fusion method. This process can be monitored in real-time using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
Materials:
-
23:2 Diyne PE SUVs (from Protocol 1)
-
Silica-coated QCM-D sensors
-
PBS buffer (pH 7.4)
-
Deionized water
-
Ethanol
-
Nitrogen gas source
-
UV-Ozone cleaner or Piranha solution (use with extreme caution)
-
QCM-D instrument
Procedure:
-
Substrate Cleaning:
-
Clean the silica-coated sensors by sonicating in 2% sodium dodecyl sulfate (SDS) for 20 minutes, followed by extensive rinsing with deionized water.
-
Dry the sensors under a stream of nitrogen gas.
-
Treat the sensors with UV-Ozone for 10 minutes to create a hydrophilic surface. Alternatively, piranha cleaning can be used, but requires stringent safety precautions.
-
-
SLB Formation and QCM-D Monitoring:
-
Mount the cleaned sensor in the QCM-D chamber.
-
Establish a stable baseline with PBS buffer at a constant flow rate (e.g., 100 µL/min) and temperature (e.g., 25°C).[6]
-
Introduce the 23:2 Diyne PE vesicle solution (diluted to 0.1 mg/mL in PBS) into the chamber.
-
Monitor the changes in frequency (Δf) and dissipation (ΔD). A successful SLB formation is typically indicated by a decrease in frequency to approximately -25 Hz and a low dissipation value (<1 x 10⁻⁶).[7]
-
Once the SLB is formed, rinse with PBS buffer to remove any unfused vesicles until the QCM-D signal stabilizes.
-
Protocol 3: UV Polymerization of the 23:2 Diyne PE SLB
This protocol describes the UV-induced cross-linking of the diyne groups within the SLB to form a stable, polymerized membrane.
Materials:
-
Substrate with 23:2 Diyne PE SLB
-
UV lamp (254 nm)
-
Nitrogen or Argon gas source
-
Quartz cuvette or a suitable chamber for UV exposure
Procedure:
-
Inert Atmosphere:
-
Place the substrate with the SLB in a chamber that can be purged with an inert gas.
-
Purge the chamber with nitrogen or argon for at least 10 minutes to remove oxygen, which can quench the polymerization reaction.
-
-
UV Exposure:
-
Expose the SLB to UV light at 254 nm. The exposure time will depend on the lamp intensity and the distance to the sample. A typical exposure time can range from 10 to 40 minutes.[4]
-
The polymerization process can sometimes be visually observed by a color change of the lipid film to a faint red or blue hue.[1]
-
-
Post-Polymerization:
-
After UV exposure, the polymerized SLB can be rinsed with buffer.
-
The stabilized surface is now ready for characterization and further experiments.
-
Characterization of Functionalized Surfaces
The quality and properties of the 23:2 Diyne PE functionalized surfaces should be thoroughly characterized. The following table summarizes key characterization techniques and expected quantitative data.
| Characterization Technique | Parameter Measured | Unpolymerized 23:2 Diyne PE | Polymerized 23:2 Diyne PE |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Frequency Shift (Δf) | ~ -25 Hz | ~ -25 Hz |
| Dissipation Shift (ΔD) | < 1 x 10⁻⁶ | < 1 x 10⁻⁶ | |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm | < 0.5 nm |
| Bilayer Thickness | ~ 5-6 nm | ~ 5-6 nm | |
| Lamellar Periodicity (Monolayer) | 6.1 ± 0.2 nm[8] | N/A | |
| Contact Angle Goniometry | Water Contact Angle | Varies with headgroup exposure | May slightly decrease |
| Fluorescence Recovery After Photobleaching (FRAP) | Diffusion Coefficient | Mobile (e.g., 1-5 µm²/s) | Immobile or significantly reduced |
| Mobile Fraction | High (>90%) | Low (<10%) |
Visualizations
Experimental Workflow for Surface Functionalization and Characterization
Caption: Workflow for preparing and characterizing a polymerized 23:2 Diyne PE surface.
Application: Protein Binding Assay on a Polymerized 23:2 Diyne PE Surface
This workflow illustrates a protein-lipid overlay assay adapted for a functionalized surface to study the binding of a protein of interest.
References
- 1. Pyrite oxidation inhibition by a cross-linked lipid coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Photopolymerization of DC(8,9)PE Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diacetylenic phospholipids, such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE), are valuable biomaterials for creating stable, stimulus-responsive nanocarriers.[1] When incorporated into liposomal bilayers, the diacetylene moieties within the acyl chains of DC(8,9)PE can be cross-linked upon exposure to UV radiation (typically 254 nm), forming a conjugated polymer network.[2][3] This photopolymerization process enhances the mechanical stability and reduces the permeability of the liposomes, making them robust vehicles for drug delivery.[1] Furthermore, the polymerization process can induce controlled leakage, providing a mechanism for light-triggered release of encapsulated contents.[4][5][6]
These application notes provide a detailed experimental framework for the preparation, photopolymerization, and characterization of liposomes containing DC(8,9)PE.
Key Experimental Protocols
Protocol 1: Preparation of DC(8,9)PE-Containing Liposomes via Thin-Film Hydration
This protocol describes the formation of multilamellar vesicles (MLVs) using the thin-film hydration method, followed by size reduction to produce small unilamellar vesicles (SUVs).
Materials:
-
DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine)
-
Stabilizing lipid (e.g., DSPE-PEG2000)[4]
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)[7][8]
Procedure:
-
Lipid Preparation:
-
Dissolve DC(8,9)PE and the desired matrix lipids (e.g., DPPC) in chloroform or a suitable organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.
-
-
Film Formation:
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.[9]
-
-
Hydration:
-
Warm the desired aqueous hydration buffer to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.
-
Add the warm buffer to the flask containing the dry lipid film. The volume added will determine the final lipid concentration.[7]
-
Agitate the flask to hydrate the film, leading to the formation of multilamellar vesicles (MLVs). This suspension may appear cloudy.[8]
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: Submerge the MLV suspension in a bath sonicator. Sonicate until the suspension becomes translucent, indicating the formation of smaller vesicles.[8]
-
Extrusion (Recommended): To obtain a more homogenous size distribution, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extrusion is performed at a temperature above the lipid Tc.[9]
-
Protocol 2: Photopolymerization of DC(8,9)PE Liposomes
This protocol details the UV irradiation process to induce cross-linking of the diacetylene groups.
Materials & Equipment:
-
DC(8,9)PE-containing liposome suspension
-
Quartz cuvette or a suitable UV-transparent vessel
-
Stir plate (optional)
Procedure:
-
Sample Preparation: Place the liposome suspension in a quartz cuvette.
-
UV Irradiation:
-
Expose the sample to UV radiation (254 nm) at a controlled temperature (e.g., 25°C).[5]
-
The duration of exposure is a critical parameter. It can range from a few minutes to 45 minutes or longer, depending on the desired degree of polymerization and content release.[5] For kinetic studies, samples can be irradiated for various time intervals.
-
Gentle stirring during irradiation can ensure uniform exposure.
-
-
Post-Irradiation: After irradiation, the liposomes are ready for characterization or use. The polymerization is often visually indicated by a color change (e.g., to blue or red) in the suspension, which can be quantified by UV-Vis spectroscopy.[3]
Data Presentation
Table 1: Example Formulations of DC(8,9)PE-Containing Liposomes
| Formulation ID | Lipid Composition (Molar Ratio) | Application Note | Reference |
| F1 | DPPC : DC(8,9)PE (90:10) | Studied for UV-induced release of calcein. | [5] |
| F2 | DPPC : DC(8,9)PE (80:20) | Showed faster release kinetics compared to F1. | [5] |
| F3 | DPPC : DC(8,9)PE : DSPE-PEG2000 (86:10:4) | Optimized for doxorubicin encapsulation and visible light-triggered release. | [4] |
| F4 | DC(8,9)PC : DMPC (various ratios) | Investigated for structural properties post-polymerization. | [2] |
| F5 | DSPC : DC(8,9)PC (various ratios) | Used to form and study the polymerization in microbubble shells. | [3] |
Table 2: Experimental Parameters for Photopolymerization
| Parameter | Value / Range | Description | Reference |
| UV Wavelength | 254 nm | The standard wavelength for inducing diacetylene polymerization. | [3][4] |
| Irradiation Time | 0 - 45 minutes | Varied to control the extent of polymerization and release kinetics. | [5] |
| Temperature | 25°C | Polymerization is typically carried out at room temperature. | [5] |
| Lipid Concentration | 1 - 20 mg/mL | Typical concentration range for liposome preparation. | |
| Matrix Lipids | DPPC, DMPC, DSPC | Saturated phospholipids are often used as the main bilayer component. | [2][3][4] |
Visualizations
Caption: Workflow for preparing and photopolymerizing DC(8,9)PE liposomes.
Caption: Light-induced polymerization leading to triggered content release.
References
- 1. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The photopolymerization of DC 8,9 PC in microbubbles [art.torvergata.it]
- 4. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diacyl-Phosphatidylethanolamine in Biophysical Studies of Membranes
A Note on Nomenclature: The lipid designated as "DC(8,9)PE" does not correspond to a standard chemical name for a lipid. It is presumed to be a shorthand notation for a diacyl-phosphatidylethanolamine with an 8-carbon (octanoyl) and a 9-carbon (nonanoyl) acyl chain. Due to the limited availability of specific biophysical data for this exact mixed-chain lipid, this document will focus on a well-characterized and widely used analogue, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) , as a representative diacyl-PE. The principles and experimental protocols described herein are broadly applicable to the study of other diacyl-PEs, including mixed-chain species like the putative DC(8,9)PE.
Introduction to Diacyl-Phosphatidylethanolamines (PE) in Membrane Biophysics
Phosphatidylethanolamines (PEs) are a major class of phospholipids found in biological membranes, constituting a significant portion of the total lipid content, particularly in the inner leaflet of the plasma membrane.[1][2] Their unique structural and biophysical properties make them crucial for a variety of cellular functions.
Structurally, PEs consist of a glycerol backbone esterified to two fatty acid chains, a phosphate group, and an ethanolamine headgroup.[1] The small size of the ethanolamine headgroup relative to the cross-sectional area of the acyl chains gives the molecule a conical shape. This molecular geometry is fundamental to many of its biophysical roles.
Key Biophysical Roles of Diacyl-PEs:
-
Membrane Fluidity and Phase Behavior: The nature of the acyl chains (length and saturation) in PEs significantly influences membrane fluidity.[3] PEs generally have a higher melting temperature (Tm) compared to their phosphatidylcholine (PC) counterparts with identical acyl chains, leading to more ordered and less fluid membranes.[2]
-
Induction of Negative Curvature: The conical shape of PE molecules favors the formation of non-lamellar structures, such as the inverted hexagonal (HII) phase.[4] This property is critical for processes involving membrane fusion and fission, such as endocytosis, exocytosis, and cell division.[2][4]
-
Interaction with Membrane Proteins: PEs can modulate the structure and function of membrane proteins. They can act as "chaperones" to assist in the proper folding of membrane proteins and can influence their activity through direct interactions or by altering the physical properties of the surrounding lipid bilayer.[2]
-
Role in Signaling Pathways: PE and its metabolites are involved in various signaling cascades, including pathways related to apoptosis and autophagy.[1][5]
Quantitative Data on Diacyl-PE Biophysical Properties
The following tables summarize key quantitative data for representative diacyl-PEs.
Table 1: Phase Transition Temperatures (Tm) of Various Phosphatidylethanolamines
| Phospholipid | Acyl Chains | Phase Transition Temperature (Tm) | Reference(s) |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) | 16:0/16:0 | 63 °C | [2] |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 18:1/18:1 (cis) | -16 °C | [2] |
| Egg PE (EPE) | Mixed | ~45 °C (lamellar to hexagonal) | [6] |
| Transesterified Egg PE (TPE) | Mixed | ~57 °C (lamellar to hexagonal) | [6] |
Table 2: Influence of PE on Membrane Fluidity
| Lipid Composition | Method | Observation | Reference(s) |
| Increasing POPE in POPC liposomes | DPH Fluorescence Polarization | Increased membrane rigidity (decreased fluidity). | [7] |
| Comparison of POPC vs. POPE liposomes | DPH Fluorescence Polarization | POPE membranes are more rigid than POPC membranes. | [7] |
| DOPE in mixed membranes | Fluorescence Lifetime | Decreased fluorescence lifetime and increased acyl-chain order. | [8] |
| Yeast cells with high PE content | Laurdan GP | Lower membrane fluidity. | [3] |
Experimental Protocols
This protocol describes the formation of large unilamellar vesicles (LUVs), a common model system for biophysical studies.
Materials:
-
Diacyl-PE of interest (e.g., DOPE or custom synthesized DC(8,9)PE)
-
Other lipids as required for the model membrane composition (e.g., POPC, cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)
-
Glass syringes
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids in chloroform in a round-bottom flask to ensure a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[9]
-
-
Hydration:
-
Add the aqueous hydration buffer to the dried lipid film. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm.[9]
-
Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs). This can be done by gentle vortexing or swirling.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to several cycles of freezing (e.g., in liquid nitrogen) and thawing in a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate filter (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of the lipids.
-
Load the MLV suspension into one of the glass syringes.
-
Force the lipid suspension through the filter back and forth for an odd number of passes (e.g., 11 or 21 times).[10] This process generates LUVs with a defined size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is advisable to purge the container with an inert gas like argon to prevent lipid oxidation.[11]
-
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains and the presence of water molecules in the bilayer. This allows for the quantification of membrane fluidity.[12][13][14]
Materials:
-
Liposome suspension (prepared as in 3.1)
-
Laurdan stock solution (in ethanol or DMSO)
-
Fluorometer with excitation and emission monochromators
Protocol:
-
Laurdan Labeling:
-
Add a small aliquot of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 500:1 to 1000:1.
-
Incubate the mixture in the dark at a temperature above the lipid Tm for 20-30 minutes to allow the probe to incorporate into the lipid bilayers.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 350 nm.[13]
-
Record the fluorescence emission spectrum from approximately 400 nm to 550 nm.
-
Measure the fluorescence intensities at the emission maxima corresponding to the gel phase (~440 nm) and the liquid-crystalline phase (~490 nm).
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[13]
-
A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more disordered (more fluid) membrane.
-
Solid-state NMR is a powerful technique to obtain atomic-level information on the structure and dynamics of lipids and membrane-associated proteins in a bilayer environment.[15][16][17]
Protocol Overview (for Lipid Structure and Dynamics):
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) containing the diacyl-PE of interest. For studies of lipid dynamics, specific lipids can be isotopically labeled (e.g., with deuterium, ²H).
-
The lipid sample is typically hydrated to a specific water content and packed into an NMR rotor.
-
-
NMR Experiments:
-
³¹P ssNMR: This is used to characterize the lipid phase. A lamellar phase gives a characteristic axially symmetric powder pattern, while an isotropic or hexagonal phase will have a different lineshape.[17]
-
²H ssNMR: For deuterium-labeled lipids, ²H ssNMR can be used to determine the acyl chain order parameters (S_CD). This provides a measure of the orientational order and flexibility of the lipid acyl chains at different positions along the chain.
-
-
Data Analysis:
-
The lineshapes from ³¹P ssNMR spectra are analyzed to determine the lipid phase.
-
The quadrupolar splittings from ²H ssNMR spectra are used to calculate the order parameters for each labeled carbon position on the acyl chains.
-
Visualizations
References
- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Destabilization of phosphatidylethanolamine liposomes at the hexagonal phase transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-二油酰基-sn-丙三基-3-磷酸乙醇胺 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete polymerization of DC(8,9)PE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photopolymerizable lipid DC(8,9)PE.
Frequently Asked Questions (FAQs)
Q1: What is DC(8,9)PE and why is it used?
A1: DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine) is a synthetic phospholipid containing diacetylene functionalities in its acyl chains. This feature allows it to undergo photopolymerization upon exposure to UV light, forming a more stable, cross-linked lipid bilayer. This property is valuable for applications requiring robust vesicles, such as in drug delivery systems and biosensors.[1]
Q2: What is the principle behind the polymerization of DC(8,9)PE?
A2: The polymerization of DC(8,9)PE is a topotactic reaction, meaning it is dependent on the specific crystallographic alignment of the monomer units.[2] When DC(8,9)PE lipids are properly arranged in a bilayer, exposure to UV radiation (typically at 254 nm) initiates a 1,4-addition polymerization reaction across the conjugated diacetylene groups. This creates a highly conjugated polymer backbone, which often results in a visible color change from colorless to blue or red.
Q3: Why is my DC(8,9)PE polymerization incomplete?
A3: Incomplete polymerization of DC(8,9)PE is a common issue and can be attributed to several factors. The polymerization efficiency of pure DC(8,9)PE liposomes can be as low as 20%.[3] Key factors influencing polymerization include:
-
Improper Monomer Packing: The diacetylene groups must be in a specific, ordered orientation for the polymerization to occur. If the lipid bilayer is too fluid or disordered, the monomers will not be correctly aligned.
-
Temperature: The polymerization must be carried out below the phase transition temperature (Tm) of the lipid mixture to ensure the lipids are in a more ordered gel phase.[3]
-
UV Exposure: Inadequate or excessive UV exposure can lead to incomplete polymerization or degradation of the polymer, respectively.
-
Presence of Inhibitors: Certain molecules, including some encapsulated drugs or even dissolved oxygen, can interfere with the free-radical polymerization process.[2][4]
Troubleshooting Guide
Problem 1: Low or no visible color change after UV irradiation.
This indicates a very low degree of polymerization.
| Possible Cause | Suggested Solution |
| Incorrect Temperature | Ensure the polymerization is performed at a temperature below the main phase transition temperature (Tm) of your lipid formulation. For DC(8,9)PE, this is crucial for achieving the necessary ordered state of the lipid tails.[3] |
| Inadequate UV Exposure | Optimize the UV irradiation time and intensity. Start with a known protocol and systematically vary the exposure time. Use a UV-Vis spectrophotometer to monitor the appearance of the polymer absorption peak (around 640 nm for the blue phase). |
| Disordered Lipid Packing | The inclusion of "spacer" lipids, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), can improve the packing of DC(8,9)PE and enhance polymerization efficiency.[3] Experiment with different molar ratios of DC(8,9)PE to spacer lipid. |
| Presence of Oxygen | For some diacetylene lipids, the presence of oxygen can inhibit the polymerization reaction.[2] Try degassing your lipid suspension by bubbling with nitrogen or argon before and during UV exposure. |
| Incorrect Vesicle Preparation | Ensure your liposome preparation method (e.g., thin-film hydration followed by extrusion) yields well-formed, stable vesicles. Poorly formed vesicles may not provide the necessary ordered bilayer structure.[5][6] |
Problem 2: Polymerization is initiated but appears incomplete or inefficient.
You may observe a faint color change, but the final product lacks the desired stability.
| Possible Cause | Suggested Solution |
| Suboptimal Lipid Composition | The molar ratio of DC(8,9)PE to other lipids is critical. While spacer lipids can help, an incorrect ratio can hinder polymerization. For DC(8,9)PE/DMPC mixtures, a 1:2 ratio has been shown to be more effective than a 1:1 ratio.[3] |
| Phase Separation of Lipids | In mixed lipid systems, phase separation can occur, leading to domains that are either rich or poor in DC(8,9)PE. Polymerization will be less efficient in the DC(8,9)PE-poor domains. Consider the miscibility of your chosen lipids.[7] |
| Interference from Encapsulated Molecules | If you are encapsulating a drug or other molecule, it may be interfering with the polymerization process. Assess the compatibility of the encapsulated agent with the polymerization reaction. |
| Non-uniform UV Exposure | Ensure the entire sample is evenly illuminated by the UV source. Agitate the sample during irradiation if possible. |
Quantitative Data on Polymerization Efficiency
The inclusion of spacer lipids can significantly improve the polymerization efficiency of DC(8,9)PE. Below is a table summarizing the impact of different lipid compositions on the degree of photopolymerization.
| Lipid Composition (molar ratio) | Approximate Degree of Polymerization (%) | Reference |
| DC(8,9)PE only | ~20% | [3] |
| DC(8,9)PE / DMPC (1:2) | Higher than DC(8,9)PE alone | [3] |
| DC(8,9)PE / DMPC (1:1) | No significant improvement | [3] |
| DC(8,9)PE / DNPC (1:2) | 91% | [3] |
Experimental Protocols
Protocol 1: Preparation of DC(8,9)PE-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.
-
Lipid Film Formation:
-
Dissolve DC(8,9)PE and any spacer lipids (e.g., DMPC) in chloroform at the desired molar ratio in a round-bottom flask.[5]
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm.[5] This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Storage:
-
Store the liposome suspension at 4°C.
-
Protocol 2: Photopolymerization of DC(8,9)PE Liposomes
-
Temperature Control:
-
Cool the liposome suspension to a temperature below the lipid Tm. This can be done in an ice bath or a temperature-controlled sample holder.
-
-
UV Irradiation:
-
Expose the liposome suspension to a UV light source, typically at 254 nm.[2]
-
The duration of exposure will need to be optimized for your specific system. Common exposure times range from a few minutes to over an hour.
-
Gently agitate the sample during irradiation to ensure uniform exposure.
-
Protocol 3: Quantification of Polymerization using UV-Vis Spectroscopy
The extent of polymerization can be quantified by monitoring the change in absorbance at specific wavelengths.
-
Sample Preparation:
-
Dilute the polymerized liposome suspension to a concentration suitable for spectroscopic analysis.
-
-
Spectroscopic Measurement:
-
Measure the UV-Vis absorbance spectrum of the sample from approximately 400 nm to 800 nm.
-
The unpolymerized sample should have no significant absorbance in this range.
-
The polymerized sample will exhibit a characteristic absorbance peak for the "blue phase" polymer around 640 nm and for the "red phase" polymer around 540 nm.[9]
-
-
Quantification (Colorimetric Response):
-
The colorimetric response (CR%) can be calculated to represent the extent of the blue-to-red transition, which is often indicative of the degree of polymerization and interaction with the environment.
-
CR (%) = [(A_blue - A_red) / A_blue] x 100, where A_blue is the absorbance at ~640 nm and A_red is the absorbance at ~540 nm.
-
Visualizations
Caption: Troubleshooting workflow for incomplete DC(8,9)PE polymerization.
Caption: General experimental workflow for DC(8,9)PE liposome polymerization.
References
- 1. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Photopolymerizable robust lipids towards reliability and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fats and Oils as a Sustainable Source of Photopolymerizable Monomers [mdpi.com]
- 5. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 6. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase separation behavior of binary mixture of photopolymerizable diacetylene and unsaturated phospholipids in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DC(8,9)PE Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of DC(8,9)PE liposomes?
A1: The stability of liposomes, including those formulated with DC(8,9)PE, is a multifactorial issue. Key factors include:
-
Lipid Composition: The choice of co-lipids mixed with DC(8,9)PE significantly impacts stability. Incorporating saturated lipids with higher transition temperatures (Tm) or cholesterol can increase bilayer rigidity and reduce leakage.
-
Size and Lamellarity: The size of the liposomes and the number of lipid bilayers (lamellarity) are critical. Small unilamellar vesicles (SUVs) can be unstable, while very large vesicles may also exhibit instability.[1][2]
-
Surface Charge: Introducing charged lipids into the bilayer can increase electrostatic repulsion between liposomes, preventing aggregation.[1][3]
-
pH of the Medium: The pH of the surrounding buffer can affect the surface charge and integrity of the liposomes. Extreme pH values can lead to hydrolysis of the phospholipids. For many liposome formulations, a pH between 6.5 and 7.5 is optimal for stability.
-
Temperature: Storage temperature is crucial. It should generally be kept above the gel-liquid crystal transition temperature (Tc) of the lipids during preparation and below it for long-term storage to minimize leakage.[4]
-
Ionic Strength: High salt concentrations can shield the surface charge of liposomes, reducing repulsion and leading to aggregation.
-
Photopolymerization: DC(8,9)PE is a diacetylenic phospholipid that can be polymerized upon exposure to UV light (typically at 254 nm). This cross-linking of the lipid tails results in a more robust and stable liposomal structure with significantly reduced leakage. Partially polymerized liposomes have shown greater stability under physiological conditions.[5]
Q2: How can I improve the stability of my DC(8,9)PE liposome formulation?
A2: To enhance the stability of your DC(8,9)PE liposomes, consider the following strategies:
-
Incorporate Helper Lipids: Formulate liposomes by mixing DC(8,9)PE with other phospholipids. For instance, using saturated lipids like dipalmitoylphosphatidylcholine (DPPC) can improve stability.
-
Add Cholesterol: Cholesterol is a well-known membrane stabilizer. It modulates the fluidity of the lipid bilayer, reducing permeability and increasing stability.
-
Control Liposome Size: Utilize techniques like extrusion to produce liposomes with a uniform and controlled size distribution. A polydispersity index (PDI) below 0.2 is generally desirable.
-
Introduce Surface Charge: Include a small molar percentage of a charged lipid (e.g., a negatively charged lipid) to induce electrostatic repulsion and prevent aggregation.[1][3]
-
Optimize pH and Buffer Conditions: Maintain a pH between 6.5 and 7.5 and use a buffer with an appropriate ionic strength to ensure colloidal stability.
-
Induce Photopolymerization: After liposome formation, expose the suspension to UV light (254 nm) to polymerize the DC(8,9)PE lipids. This will create a more stable, cross-linked bilayer.
-
Lyophilization (Freeze-Drying): For long-term storage, liposomes can be freeze-dried in the presence of cryoprotectants (e.g., sugars like trehalose or sucrose) to remove water and form a stable powder.[6][7]
Q3: My DC(8,9)PE liposomes are aggregating. What can I do?
A3: Aggregation of liposomes is a common issue that can often be resolved by addressing the following:
-
Insufficient Surface Charge: The neutral charge of the liposome surface can lead to a lack of electrostatic repulsion. Incorporating a small amount of a charged lipid (e.g., 5-10 mol%) can induce a zeta potential sufficient to prevent aggregation (generally > ±30 mV).
-
Inappropriate pH or Ionic Strength: Verify that the pH of your buffer is within the optimal range (typically 6.5-7.5) and that the salt concentration is not excessively high, as this can screen surface charges.
-
Suboptimal Preparation Method: The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles with a controlled size, which can reduce the tendency for aggregation. Ensure the lipid film is completely dry before hydration.
-
Storage Conditions: Store liposomes at an appropriate temperature. For many formulations, refrigeration (4°C) is suitable. Avoid repeated freeze-thaw cycles unless cryoprotectants are used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI) / Heterogeneous Size | Incomplete hydration of the lipid film. | Ensure the hydration buffer is above the transition temperature (Tm) of all lipids and allow for adequate hydration time with gentle agitation. |
| Insufficient energy input during sizing. | Increase the number of extrusion cycles (typically 10-20 passes) or optimize sonication parameters (time and power). | |
| Low Encapsulation Efficiency | Suboptimal hydration conditions. | Ensure the drug to be encapsulated is present in the hydration buffer at the desired concentration. For passive loading, consider the physicochemical properties of the drug (e.g., solubility). |
| Leakage during preparation. | Prepare liposomes at a temperature above the Tm of the lipids to ensure proper formation, but avoid excessive temperatures that could increase leakage. Consider photopolymerization of DC(8,9)PE for increased stability. | |
| Significant Leakage of Encapsulated Content | High membrane fluidity. | Incorporate cholesterol or saturated lipids with a higher Tm into the formulation to increase bilayer rigidity. |
| Instability at storage temperature. | Optimize storage temperature. Generally, storing below the Tm of the lipid mixture reduces leakage. | |
| Lack of polymerization. | If using DC(8,9)PE for its polymerizable properties, ensure adequate exposure to UV light (254 nm) to induce cross-linking. | |
| Liposome Aggregation | Low surface charge. | Include a small molar ratio of a charged lipid (e.g., phosphatidylglycerol) to increase electrostatic repulsion. |
| High ionic strength of the buffer. | Reduce the salt concentration of the buffer to minimize charge screening effects. |
Quantitative Data
Table 1: Effect of DC(8,9)PC Concentration on Spontaneous Leakage of Calcein from DPPC Liposomes
| Formulation (mol% DC(8,9)PC in DPPC) | Spontaneous Leakage (%) |
| 10 | Low (suitable for further studies) |
| 20 | Low (suitable for further studies) |
| ≥20 | Significant spontaneous leakage |
Data adapted from a study on photopolymerizable liposomes. This indicates that higher concentrations of DC(8,9)PC can lead to instability and leakage before photopolymerization.[8]
Experimental Protocols
Protocol 1: Preparation of DC(8,9)PE-Containing Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
DC(8,9)PE
-
Co-lipid (e.g., DPPC)
-
Cholesterol (optional)
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve DC(8,9)PE and other lipids in the chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer, pre-warmed to a temperature above the transition temperature (Tm) of the lipid with the highest Tm.
-
Gently agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane for an odd number of passes (e.g., 11-21 times) to obtain unilamellar vesicles (LUVs) with a uniform size distribution. The extrusion should be performed at a temperature above the lipid Tm.
-
-
Photopolymerization (Optional but Recommended):
-
Transfer the extruded liposome suspension to a quartz cuvette.
-
Expose the suspension to UV light at 254 nm under a nitrogen atmosphere to induce polymerization of the DC(8,9)PE. The exposure time will need to be optimized based on the specific formulation and desired degree of polymerization.
-
Protocol 2: Assessment of Liposome Stability by Dye Leakage Assay
Materials:
-
Liposome suspension encapsulating a fluorescent dye (e.g., carboxyfluorescein or calcein at a self-quenching concentration)
-
Buffer for dilution
-
Fluorometer
-
Triton X-100 solution (or other suitable detergent)
Methodology:
-
Sample Preparation:
-
Prepare the DC(8,9)PE liposomes using the protocol above, with the fluorescent dye dissolved in the hydration buffer.
-
Remove unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Leakage Measurement:
-
Place a known volume of the purified liposome suspension in a cuvette with buffer.
-
Monitor the fluorescence intensity (F) over time at the appropriate excitation and emission wavelengths for the dye. An increase in fluorescence indicates leakage of the dye from the liposomes, leading to dequenching.
-
To determine the maximum fluorescence (F_max), add a small amount of Triton X-100 to the cuvette to completely lyse the liposomes and release all encapsulated dye.
-
-
Calculation of Percent Leakage:
-
The percentage of dye leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where:
-
F_t is the fluorescence at time t.
-
F_0 is the initial fluorescence at time 0.
-
F_max is the maximum fluorescence after adding detergent.
-
-
Visualizations
Caption: Workflow for the preparation and stabilization of DC(8,9)PE liposomes.
Caption: Decision tree for troubleshooting common DC(8,9)PE liposome stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. benchchem.com [benchchem.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. toolify.ai [toolify.ai]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Carbon Nanotubes with Phospholipids
Welcome to the technical support center for the functionalization of Carbon Nanotubes (CNTs) with phospholipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides step-by-step solutions to common problems that may arise during the functionalization of CNTs with phospholipids.
Issue 1: Poor Dispersion and Aggregation of CNTs After Sonication
Symptom: After sonication and centrifugation, the supernatant is clear or only faintly colored, and a large amount of black precipitate (aggregated CNTs) is visible at the bottom of the tube.
Possible Causes:
-
Insufficient sonication energy.
-
Inadequate phospholipid concentration.
-
Suboptimal sonication parameters (time, power, temperature).
-
Strong van der Waals forces between CNTs causing re-aggregation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor CNT dispersion.
Detailed Steps:
-
Optimize Sonication Parameters: Insufficient sonication is a primary cause of poor dispersion.[2]
-
Sonication Time and Power: Gradually increase the sonication time and/or power. However, be aware that excessive sonication can damage the CNTs.[3] A systematic study on the influence of sonication power and time is recommended to find the optimal conditions for your specific setup.[4]
-
Temperature Control: Sonication generates heat, which can decrease the stability of the dispersion. Use a cooling bath (e.g., ice-water bath) to maintain a low and stable temperature during sonication.[5]
-
-
Adjust Phospholipid Concentration:
-
Phospholipid to CNT Ratio: Ensure the concentration of the phospholipid is sufficient to coat the surface of the CNTs. A higher concentration of phospholipid can better individualize CNTs.[6]
-
Critical Micelle Concentration (CMC): The phospholipid concentration should be above its CMC to ensure the formation of micelles that aid in CNT dispersion.[7]
-
-
Verify CNT Quality:
-
The properties of the initial CNT material can affect functionalization. Characterize your pristine CNTs using techniques like Thermogravimetric Analysis (TGA) and Transmission Electron Microscopy (TEM) to assess their purity and morphology.
-
Issue 2: Instability of the CNT-Phospholipid Dispersion Over Time
Symptom: The CNT dispersion appears stable initially but starts to aggregate and precipitate after a few hours or days.
Possible Causes:
-
Insufficient surface coverage by phospholipids.
-
Desorption of phospholipids from the CNT surface.
-
Changes in the dispersion medium (e.g., pH, ionic strength).
Troubleshooting Steps:
-
Increase Phospholipid Concentration: A higher concentration of phospholipids can lead to a more stable coating on the CNTs.
-
Zeta Potential Measurement: Measure the zeta potential of your dispersion. A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates a stable dispersion due to electrostatic repulsion between particles.[8][9] If the zeta potential is close to zero, the dispersion is likely to be unstable.
-
Control pH and Ionic Strength: The stability of the dispersion can be sensitive to the pH and ionic strength of the medium.[7] Maintain a consistent and appropriate buffer system.
-
PEGylation: Consider using phospholipids conjugated with polyethylene glycol (PEG). The PEG chains provide steric hindrance, which can significantly improve the long-term stability of the dispersion.[10]
Frequently Asked Questions (FAQs)
Dispersion and Functionalization
Q1: What is the ideal sonication method for dispersing CNTs with phospholipids?
A1: Both bath sonicators and probe sonicators can be effective. Probe sonicators deliver higher power and are generally more efficient at dispersing CNTs.[2] However, they also have a higher risk of damaging the CNTs. For sensitive applications, a bath sonicator with optimized time and temperature control is a good alternative.[7]
Q2: How can I determine the optimal ratio of phospholipids to CNTs?
A2: The optimal ratio can vary depending on the type of CNTs and phospholipids used. A good starting point is a weight ratio of 1:1 to 10:1 (phospholipid:CNT). You can perform a series of experiments with varying ratios and assess the dispersion stability visually and by measuring the UV-Vis absorbance of the supernatant after centrifugation. The highest absorbance generally corresponds to the best dispersion.
Q3: Can I use any type of phospholipid for CNT functionalization?
A3: While various phospholipids can be used, their efficiency in dispersing CNTs can differ. For example, some studies suggest that single-chain phospholipids (lysophospholipids) can be more effective than double-chain phospholipids in solubilizing single-walled carbon nanotubes (SWCNTs).[6] The choice of phospholipid will also depend on the desired application of the functionalized CNTs.
Characterization
Q4: How can I confirm that the phospholipids have successfully coated the CNTs?
A4: Several characterization techniques can be used:
-
Transmission Electron Microscopy (TEM): TEM can provide direct visual evidence of a coating around the CNTs. However, visualizing the thin phospholipid layer can be challenging and may require specific staining techniques.[11]
-
Zeta Potential Measurement: A significant change in the zeta potential of the CNTs after functionalization indicates a change in their surface charge, which is consistent with phospholipid coating.[12]
-
Raman Spectroscopy: Non-covalent functionalization with phospholipids should ideally not damage the CNT structure. Therefore, the ratio of the D-band (disorder) to the G-band (graphitic) (I D /I G ) in the Raman spectrum should not significantly increase. A slight shift in the G-band might be observed due to the interaction with the phospholipids.[7][13]
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of phospholipid coated on the CNTs by measuring the weight loss at the decomposition temperature of the phospholipid.
Q5: What do changes in the Raman spectrum of my functionalized CNTs signify?
A5:
-
I D /I G Ratio: An increase in the I D /I G ratio suggests that the sonication process or other treatments have introduced defects into the CNT structure. For non-covalent functionalization, a minimal change in this ratio is desirable.
-
G-Band Shift: A shift in the position of the G-band can indicate charge transfer between the phospholipid and the CNT, providing evidence of their interaction.[14]
-
Radial Breathing Modes (RBMs) (for SWCNTs): A shift in the RBM peaks can also indicate interaction between the phospholipids and the CNTs.[12]
Experimental Protocols
Protocol 1: Non-Covalent Functionalization of SWCNTs with Phospholipids
This protocol is adapted from a study on the colloidal stability of SWCNTs in a phospholipid dispersion.[7]
Materials:
-
Single-walled carbon nanotubes (SWCNTs)
-
Phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
10 mM NaCl aqueous solution
-
Bath sonicator
-
Centrifuge
Procedure:
-
Prepare a 0.8% (w/w) solution of the phospholipid in 10 mM NaCl.
-
Add 8 mg of SWCNTs to the phospholipid solution.
-
Ensure the phospholipid concentration is above its critical micelle concentration (CMC).
-
Sonicate the dispersion in a bath sonicator for 4 hours. Maintain a cool temperature using a water bath.
-
After sonication, centrifuge the dispersion to pellet any large aggregates. The centrifugation speed and time may need to be optimized for your specific materials and equipment.
-
Carefully collect the supernatant, which contains the dispersed phospholipid-functionalized SWCNTs.
Protocol 2: Characterization by Zeta Potential Measurement
Procedure:
-
Dilute a small aliquot of the supernatant from Protocol 1 with the same 10 mM NaCl solution to an appropriate concentration for the instrument.
-
Measure the electrophoretic mobility of the sample using a Zetasizer or a similar instrument.
-
The instrument will calculate the zeta potential based on the Helmholtz-Smoluchowski equation.[12]
-
Perform measurements at different pH values to determine the isoelectric point (IEP) and assess the stability of the dispersion across a pH range.
Quantitative Data Summary
Table 1: Representative Zeta Potential Values for CNT Dispersions
| Dispersion | Zeta Potential (mV) at pH 7 | Stability | Reference |
| Pristine SWCNTs in 10 mM NaCl | -20 to -30 | Prone to aggregation | [12] |
| Phospholipid-functionalized SWCNTs | -40 to -60 | Stable | [12] |
| Pristine CNTs in DMF | -15.2 | Moderately Stable | [15] |
| Pristine CNTs in NMP | -31.9 | Stable | [15] |
Table 2: Interpreting Raman Spectroscopy Data for Phospholipid-Functionalized CNTs
| Parameter | Observation | Interpretation | Reference |
| I D /I G Ratio | No significant increase | Minimal defects introduced; successful non-covalent functionalization. | [13] |
| I D /I G Ratio | Significant increase | Damage to the CNT structure, likely from harsh sonication. | [16] |
| G-Band Position | Shift to higher or lower frequency | Charge transfer between phospholipid and CNT, indicating interaction. | [14] |
| RBM Peak Position (SWCNTs) | Shift in frequency | Interaction of phospholipids with the CNT surface. | [12] |
Visualizations
Experimental Workflow for CNT-Phospholipid Functionalization
Caption: General experimental workflow for non-covalent functionalization of CNTs with phospholipids.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Carbon Nanotube Dispersions in Water Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing sonication parameters for dispersion of single-walled carbon nanotubes (Journal Article) | ETDEWEB [osti.gov]
- 5. Optimization Conditions for Single-Walled Carbon Nanotubes Dispersion [scirp.org]
- 6. Lipid-functionalized Single-walled Carbon Nanotubes as probes for screening cell wall disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colloidal stability of carbon nanotubes in an aqueous dispersion of phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quantanalitica.com [quantanalitica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading in DC(8,9)PE Liposomes
Welcome to the technical support center for DC(8,9)PE liposome formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing drug loading efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is DC(8,9)PE and why is it used in liposome formulations?
A1: DC(8,9)PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine) is a photo-polymerizable diacetylene phospholipid.[1] It is incorporated into liposome bilayers to create formulations that are sensitive to light, typically UV or specific wavelengths of visible light.[2][3][4] Upon light exposure, the diacetylene groups in the lipid chains cross-link, which can destabilize the liposome membrane and trigger the release of the encapsulated drug.[5][6] This property is highly valuable for developing drug delivery systems with spatial and temporal control over drug release.
Q2: What are the key factors influencing drug loading efficiency in liposomes?
A2: Several factors can impact the efficiency of drug encapsulation in liposomes. These include the physicochemical properties of the drug (e.g., solubility, charge), the lipid composition of the liposomes (including the presence of cholesterol or charged lipids), the drug-to-lipid ratio, the preparation method (e.g., thin-film hydration, sonication, extrusion), and the loading method (passive vs. active/remote loading).[7][][9]
Q3: Which type of drugs can be loaded into DC(8,9)PE liposomes?
A3: Like other liposomal systems, DC(8,9)PE formulations can encapsulate both hydrophilic and hydrophobic drugs. Hydrophilic drugs are entrapped in the aqueous core, while hydrophobic drugs are partitioned within the lipid bilayer. The efficiency of loading will depend on the drug's properties and the chosen loading method.
Q4: What is the difference between passive and active (remote) drug loading?
A4: Passive loading involves encapsulating the drug during the liposome formation process. For instance, a hydrophilic drug is dissolved in the aqueous buffer used to hydrate the lipid film.[9] This method is straightforward but often results in lower encapsulation efficiencies. Active or remote loading is a post-formation technique where the drug is driven into the liposome by a transmembrane gradient, such as a pH or ion gradient.[7][10] This method can achieve significantly higher encapsulation efficiencies and drug-to-lipid ratios, particularly for weakly amphipathic drugs.[10]
Q5: How can I characterize the drug loading efficiency of my DC(8,9)PE liposomes?
A5: To determine the drug loading efficiency, you first need to separate the unencapsulated ("free") drug from the liposomes. This can be done using techniques like size exclusion chromatography (SEC), dialysis, or ultracentrifugation.[11] The amount of drug in the liposomal fraction and the total amount of drug used are then quantified using a suitable analytical method, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC). The encapsulation efficiency is then calculated as:
(Amount of drug in liposomes / Total amount of drug used) x 100%
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and drug loading of DC(8,9)PE liposomes.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | Suboptimal Drug-to-Lipid Ratio: The concentration of the drug may be too high for the amount of lipid used, leading to saturation. | Systematically vary the drug-to-lipid ratio to find the optimal concentration for your specific drug and formulation. |
| Inefficient Hydration: The lipid film may not have been fully hydrated, resulting in fewer liposomes or vesicles with a smaller aqueous volume. | Ensure the lipid film is thin and evenly spread. Hydrate the film at a temperature above the phase transition temperature of all lipid components. Gentle agitation can also improve hydration. | |
| Poor Drug Solubility: The drug may not be fully dissolved in the hydration buffer (for passive loading). | Ensure the drug is completely dissolved in the hydration buffer. If solubility is an issue, consider adjusting the pH or using a co-solvent (use with caution as it may affect bilayer integrity). | |
| Ineffective Remote Loading Gradient: For active loading, the transmembrane pH or ion gradient may be insufficient or may have dissipated. | Confirm the internal and external buffer compositions and pH values. Ensure the liposome membrane is not leaky to the ions creating the gradient. | |
| Liposome Aggregation | Insufficient Surface Charge: Liposomes with a low surface charge (zeta potential close to zero) lack electrostatic repulsion and are prone to aggregation.[12] | Incorporate a small percentage of a charged lipid (e.g., a cationic or anionic lipid) into your formulation to increase the zeta potential. |
| Suboptimal Storage Conditions: Storing liposomes at inappropriate temperatures or freezing without a cryoprotectant can lead to aggregation.[12] | Store liposomes at a recommended temperature, typically 4°C. Avoid freezing unless a suitable cryoprotectant is used. | |
| High Liposome Concentration: Very high concentrations can increase the likelihood of vesicle collision and fusion. | If aggregation is a persistent issue, try working with a more dilute liposome suspension. | |
| Inconsistent Particle Size (High PDI) | Inadequate Energy Input During Sizing: The energy applied during sonication or the number of passes through the extruder may be insufficient to create a homogenous population of vesicles.[12] | Optimize the sonication time and power, ensuring the sample is kept cool to prevent lipid degradation. For extrusion, ensure a sufficient number of passes (typically 10-21) through the polycarbonate membrane. |
| Lipid Composition: The specific lipids and their ratios can influence the natural curvature and size of the vesicles. | Review your lipid composition. High concentrations of certain lipids can favor the formation of larger structures. | |
| Premature Drug Leakage | Unstable Bilayer: The lipid composition may not be providing sufficient rigidity to the bilayer, leading to leakage of the encapsulated drug. | The inclusion of cholesterol (typically 30-40 mol%) can increase membrane stability and reduce permeability.[13] For DC(8,9)PE formulations, ensure they are protected from light to prevent premature polymerization and release. |
| High Drug-to-Lipid Ratio: Overloading the liposomes can compromise the integrity of the lipid bilayer. | While a high drug-to-lipid ratio is often desired, there is an upper limit beyond which the formulation becomes unstable. If leakage is observed, try reducing the amount of drug. |
Data Presentation
The following tables provide representative data on the formulation and characterization of DC(8,9)PE-containing liposomes, based on published findings.
Table 1: Formulation Parameters for Doxorubicin-Loaded Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Drug | Loading Method | Drug-to-Lipid Ratio (w/w) |
| DCPE-DOX-01 | DPPC:DC(8,9)PC:DSPE-PEG2000 (86:10:4) | Doxorubicin | Remote (pH gradient) | 1:20 |
| DCPE-CAL-01 | DPPC:DC(8,9)PC:DSPE-PEG2000 (90:10:4) | Calcein | Passive | Not specified |
| DCPE-DOX-02 | DPPC:DC(8,9)PC:DSPE-PEG2000 (76:20:4) | Doxorubicin | Remote (pH gradient) | 1:20 |
Data adapted from Puri et al. (2010). DPPC (Dipalmitoylphosphatidylcholine), DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).[2][6]
Table 2: Characterization of Doxorubicin-Loaded Liposomes
| Formulation ID | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Drug Retention |
| DCPE-DOX-01 | ~120 | < 0.2 | > 90% | ~70% retained after 24h at 37°C |
| DCPE-DOX-02 | ~135 | < 0.2 | > 85% | Not specified |
Note: The data presented are representative and can vary based on the specific experimental conditions and analytical methods used.[2][6][10]
Experimental Protocols
Protocol 1: Preparation of DC(8,9)PE Liposomes by Thin-Film Hydration and Sonication
This protocol describes a passive loading method suitable for hydrophilic drugs like calcein.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., DPPC, DC(8,9)PE, and DSPE-PEG2000 in an 86:10:4 molar ratio) dissolved in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).
-
Vortex the flask intermittently to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Sizing by Sonication:
-
Submerge the flask containing the MLV suspension in a bath sonicator or use a probe sonicator.
-
Sonicate the suspension until it becomes translucent. It is crucial to monitor the temperature and sonicate in cycles to prevent overheating and degradation of the lipids and drug. This process will form small unilamellar vesicles (SUVs).
-
-
Removal of Unencapsulated Drug:
-
Separate the liposome-encapsulated drug from the free drug using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Protocol 2: Active (Remote) Loading of Doxorubicin into DC(8,9)PE Liposomes
This protocol utilizes a transmembrane pH gradient to actively load doxorubicin.
-
Liposome Preparation:
-
Prepare a lipid film as described in Protocol 1, Step 1.
-
Hydrate the lipid film with an acidic buffer, such as 300 mM citrate buffer (pH 4.0), to form MLVs.
-
Size the liposomes by extrusion. Load the MLV suspension into an extruder and pass it through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm) for at least 10-21 passes. This creates unilamellar vesicles (LUVs) with a defined size.
-
-
Creation of pH Gradient:
-
Remove the external acidic buffer and create the pH gradient. This is typically done by passing the liposome suspension through a size exclusion column equilibrated with a neutral buffer (e.g., HEPES-buffered saline, pH 7.4). This results in liposomes with an acidic interior and a neutral exterior.
-
-
Drug Loading:
-
Prepare a solution of doxorubicin in the external buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Add the doxorubicin solution to the liposome suspension at the desired drug-to-lipid ratio.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 15-30 minutes) to facilitate drug uptake.
-
-
Removal of Unencapsulated Drug:
-
Cool the liposome suspension to room temperature.
-
Remove any unencapsulated doxorubicin using a size exclusion column or dialysis.
-
Visualizations
Caption: Workflow for liposome preparation and drug loading.
Caption: Decision tree for troubleshooting low encapsulation efficiency.
References
- 1. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of photo-triggerable liposomes containing DPPC:DC(8,9)PC as vehicles for delivery of doxorubcin to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. LED Photo-polymerization, a Novel Strategy for Triggered Release Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Polydiacetylene Lipids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the photostability of polydiacetylene (PDA) lipids during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common photostability issues encountered when working with PDA lipids.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| PDA-PS-01 | Rapid loss of blue color (photobleaching) upon exposure to ambient or excitation light. | 1. High intensity of the light source.2. Prolonged exposure to UV or visible light.3. Presence of oxygen.[1] | 1. Reduce the intensity of the light source (e.g., use neutral density filters).2. Minimize the exposure time to the light source.3. Degas solutions or perform experiments under an inert atmosphere (e.g., nitrogen or argon).[1] |
| PDA-PS-02 | Inconsistent colorimetric response upon repeated light exposure. | 1. Irreversible photodegradation of the PDA backbone.2. Formation of non-responsive photoproducts. | 1. Limit the cumulative light exposure.2. Incorporate photostabilizers into the PDA formulation.3. Use fresh PDA samples for each critical measurement. |
| PDA-PS-03 | Increased background fluorescence, interfering with signal detection. | 1. Formation of fluorescent degradation products.2. The blue-to-red transition of PDA can lead to a "turn-on" of fluorescence.[2] | 1. Use a lower excitation wavelength and appropriate emission filters to minimize background.2. Subtract background fluorescence from a control sample.3. Consider using alternative detection methods if fluorescence is problematic. |
| PDA-PS-04 | Variability in photostability between different batches of PDA vesicles. | 1. Inconsistent vesicle size and morphology.2. Differences in the degree of polymerization.3. Variations in the lipid composition or purity. | 1. Standardize the vesicle preparation protocol to ensure consistent size and morphology.2. Precisely control the UV polymerization time and intensity.3. Use high-purity diacetylene monomers and other lipid components. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching in the context of polydiacetylene lipids?
A1: Photobleaching, or photodegradation, is the irreversible photochemical destruction of the conjugated backbone of polydiacetylene. This process is induced by exposure to light, particularly UV and high-intensity visible light. It results in the loss of the characteristic blue color of the PDA, rendering it unresponsive to stimuli. In aqueous vesicle suspensions, photobleaching may be less significant compared to thin films exposed to air, suggesting that oxygen plays a role in the degradation process.[1]
Q2: What factors influence the photostability of PDA lipids?
A2: Several factors can affect the photostability of PDA lipids:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) accelerate photobleaching.
-
Exposure Duration: Prolonged exposure to light increases the extent of photodegradation.
-
Oxygen Concentration: The presence of molecular oxygen can contribute to the photo-oxidative degradation of the PDA backbone.[1]
-
Monomer Structure: The chemical structure of the diacetylene monomer, including the headgroup and side chains, can influence the packing and stability of the resulting polymer.
-
Additives: The incorporation of other lipids, polymers, or stabilizing agents can enhance or decrease photostability.
Q3: How can I improve the photostability of my PDA lipid formulations?
A3: To enhance the photostability of your PDA lipids, consider the following strategies:
-
Incorporate UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat. Common classes include benzophenones and benzotriazoles.[3][4][5]
-
Use Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation process. They are known for their long-lasting stabilizing effect as they are regenerated in a cyclic process.[6][7][8][9][10][11]
-
Add Antioxidants: Antioxidants can quench reactive oxygen species and free radicals that contribute to photodegradation. Phenolic antioxidants are a common type.[12][13]
-
Optimize the Lipid Formulation: Co-assembling diacetylene monomers with phospholipids or other stabilizing polymers can improve the overall stability of the vesicles.
Q4: Are there specific classes of photostabilizers recommended for PDA lipids?
A4: While extensive research on photostabilizers specifically for PDA lipids is limited, general principles from polymer science can be applied.
-
UV absorbers like 2-hydroxy-4-methoxybenzophenone can be incorporated into the lipid bilayer.
-
Hindered Amine Light Stabilizers (HALS) , such as derivatives of 2,2,6,6-tetramethylpiperidine, are highly effective radical scavengers.[6][7][8][9][10][11]
-
Antioxidants such as Vitamin E (α-tocopherol) or butylated hydroxytoluene (BHT) can be added to the formulation to mitigate oxidative damage.[12][13]
The choice and concentration of the stabilizer should be optimized for your specific application to ensure compatibility and efficacy without interfering with the sensing mechanism of the PDA.
Experimental Protocols
Protocol for Assessing PDA Photostability
This protocol outlines a method for quantifying the photostability of PDA vesicles using UV-Vis spectroscopy. The principle is to measure the decrease in the absorbance of the blue form of the PDA as a function of light exposure time.
Materials:
-
PDA vesicle suspension
-
UV-Vis spectrophotometer
-
Light source with controlled intensity (e.g., UV lamp or a broad-spectrum lamp with filters)
-
Quartz cuvettes
-
Stir plate and stir bar (optional, for uniform exposure)
Procedure:
-
Prepare PDA Vesicles: Prepare your PDA vesicle suspension according to your standard protocol.
-
Initial Absorbance Spectrum: Record the initial UV-Vis absorbance spectrum of the PDA vesicle suspension (typically from 400 nm to 800 nm). Identify the absorbance maximum of the blue form (around 640 nm).[1]
-
Light Exposure: Expose the PDA vesicle suspension in a quartz cuvette to a light source of known intensity and wavelength. If using a broad-spectrum lamp, note the spectral output. Ensure the sample is well-mixed during exposure if using a stir bar.
-
Time-course Measurements: At regular time intervals, stop the light exposure and record the full UV-Vis absorbance spectrum.
-
Data Analysis:
-
Plot the absorbance at the blue form's λmax (e.g., 640 nm) as a function of exposure time.
-
To determine the photodegradation rate constant, you can fit the decay of the blue phase absorbance to a first-order exponential decay model: A(t) = A₀ * exp(-kt) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k is the photodegradation rate constant.[1] The rate constant can be determined from the slope of a plot of ln(A(t)/A₀) versus time.[14][15][16][17][18]
-
Quantitative Data Summary
| Parameter | Typical Values/Observations | Significance | References |
| Blue Form λmax | ~640 nm | Characteristic absorbance peak for the stable, blue form of PDA. | [1] |
| Red Form λmax | ~550 nm | Characteristic absorbance peak for the perturbed, red form of PDA. | [1] |
| Photobleaching Kinetics | Often follows first-order decay. | Allows for the calculation of a rate constant to quantify and compare the photostability of different formulations. | [1] |
Visualizations
Caption: Workflow for assessing the photostability of PDA vesicles.
Caption: Troubleshooting logic for PDA photostability issues.
References
- 1. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. songwon.com [songwon.com]
- 6. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 11. uvabsorber.com [uvabsorber.com]
- 12. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Refinement of protocols for consistent DC(8,9)PE polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable polymerization of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE). This resource offers detailed experimental protocols, troubleshooting advice for common issues, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation and polymerization of DC(8,9)PE vesicles.
Q1: Why is my DC(8,9)PE solution cloudy or showing precipitation before polymerization?
A1: This is likely due to the DC(8,9)PE coming out of solution. Several factors can contribute to this:
-
Low Temperature: DC(8,9)PE has a phase transition temperature. Ensure all handling steps, including hydration and extrusion, are performed above this temperature to maintain lipid solubility.
-
Incorrect Solvent: While chloroform is typically used to create the initial lipid film, ensure it is fully evaporated. The subsequent hydration buffer should be pre-warmed.
-
High Concentration: Very high concentrations of DC(8,9)PE can be difficult to fully hydrate. Consider starting with a lower concentration and optimizing from there.
Q2: After UV exposure, my DC(8,9)PE vesicle solution does not turn blue. What could be the problem?
A2: The characteristic blue color is indicative of successful polymerization. A lack of color change suggests an issue with the polymerization process:
-
Insufficient UV Exposure: The UV dose (a combination of intensity and duration) may be too low. Ensure your UV lamp is emitting at the correct wavelength (typically 254 nm) and that the exposure time is adequate.[1]
-
Oxygen Inhibition: Dissolved oxygen can quench the radical polymerization reaction. It is crucial to degas the hydration buffer and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Vesicle Formation: Proper alignment of the diacetylene groups within the vesicle bilayer is essential for topochemical polymerization. Issues during vesicle preparation, such as improper hydration or extrusion, can disrupt this alignment.
-
Monomer Degradation: DC(8,9)PE is sensitive to light and oxidation. Store the lipid protected from light and under an inert atmosphere.
Q3: The polymerized DC(8,9)PE solution shows a red or purple color instead of a distinct blue.
A3: A direct transition to a red or purple hue, or a rapid shift from blue to red, can indicate stress on the polymer backbone. This can be caused by:
-
Over-polymerization: Excessive UV exposure can lead to a stressed polymer conformation.
-
Thermal Stress: Polymerization or storage at temperatures too far above the phase transition temperature can induce a color change.
-
Mechanical Stress: Vigorous vortexing or other mechanical agitation after polymerization can disrupt the polymer backbone.
-
Contaminants: The presence of certain ions or molecules in the buffer can interact with the polymer and cause a color shift.
Q4: My polymerized DC(8,9)PE nanoparticles are aggregating and precipitating.
A4: Aggregation can be a significant issue, leading to inconsistent results and difficulties in characterization. Consider the following solutions:
-
Incorporate PEGylated Lipids: Including a small percentage (e.g., 1-5 mol%) of a PEGylated phospholipid in your formulation can provide steric stabilization and prevent aggregation.
-
Optimize Lipid Concentration: High concentrations of vesicles are more prone to aggregation. Experiment with a range of DC(8,9)PE concentrations to find an optimal balance between signal and stability.
-
Control Ionic Strength: The ionic strength of the buffer can influence vesicle stability. Using a buffer with an appropriate salt concentration (e.g., PBS) can help.
-
Post-polymerization Sonication: Brief, gentle bath sonication after polymerization can sometimes help to break up loose aggregates.
Q5: My DLS results show a high Polydispersity Index (PDI). How can I improve the monodispersity of my nanoparticles?
A5: A high PDI indicates a wide range of particle sizes. To achieve a more uniform size distribution:
-
Optimize Extrusion: Ensure the extrusion process is performed consistently and at a temperature above the lipid's phase transition temperature. Passing the vesicle solution through the extruder membrane multiple times (e.g., 11-21 passes) can improve uniformity.
-
Control Hydration Parameters: The method and duration of hydration of the lipid film can impact the initial size distribution of the multilamellar vesicles before extrusion.
-
Prevent Aggregation: As aggregation can contribute to a higher PDI, implementing the strategies outlined in Q4 is crucial.
Experimental Protocols
Protocol 1: Preparation of DC(8,9)PE Unilamellar Vesicles
This protocol describes the preparation of unilamellar DC(8,9)PE vesicles using the thin-film hydration and extrusion method.
Materials:
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE)
-
Chloroform (HPLC grade)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), degassed
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of DC(8,9)PE in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under a stream of inert gas (nitrogen or argon) for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the degassed hydration buffer to a temperature above the phase transition temperature of DC(8,9)PE (approximately 42°C).
-
Add the warm buffer to the flask containing the lipid film.
-
Hydrate the film by gentle agitation (e.g., swirling or slow rotation) at the elevated temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (ULVs) with a more uniform size distribution.
-
-
Storage:
-
Store the resulting ULV suspension protected from light at 4°C. Use within a short period for best results.
-
Protocol 2: UV Polymerization of DC(8,9)PE Vesicles
This protocol details the UV-induced polymerization of the prepared DC(8,9)PE vesicles.
Materials:
-
DC(8,9)PE unilamellar vesicle suspension
-
UV lamp with an emission wavelength of 254 nm
-
Quartz cuvette or other UV-transparent container
-
Stir plate (optional)
Methodology:
-
Sample Preparation:
-
Transfer the DC(8,9)PE vesicle suspension to a quartz cuvette.
-
If desired, place the cuvette on a stir plate with a small stir bar for gentle mixing during polymerization to ensure uniform exposure.
-
-
UV Irradiation:
-
Place the cuvette at a fixed distance from the 254 nm UV lamp.
-
Expose the vesicle suspension to UV radiation for a predetermined duration. The optimal time will depend on the lamp intensity and the concentration of DC(8,9)PE. A typical starting point is 5-15 minutes.[1]
-
Monitor the solution for the appearance of a characteristic blue color, which indicates successful polymerization.
-
-
Post-Polymerization:
-
After polymerization, store the nanoparticle suspension protected from light at 4°C.
-
Characterize the polymerized nanoparticles for size and polydispersity using Dynamic Light Scattering (DLS).
-
Data Presentation
The following tables provide expected quantitative data for DC(8,9)PE polymerization experiments. Note that these values can be influenced by specific experimental conditions and instrumentation.
Table 1: Recommended Starting Concentrations for DC(8,9)PE Vesicle Preparation
| Parameter | Recommended Range | Notes |
| DC(8,9)PE Concentration | 1 - 5 mg/mL | Higher concentrations may be more prone to aggregation. |
| Molar Concentration | 1 - 5 mM |
Table 2: UV Polymerization Parameters
| Parameter | Typical Value | Notes |
| UV Wavelength | 254 nm | Essential for initiating the diacetylene polymerization.[1] |
| UV Intensity | 1-5 mW/cm² | Intensity should be measured to ensure consistency. |
| Exposure Time | 5 - 20 minutes | Optimal time depends on concentration and intensity. |
| Temperature | Room Temperature | Avoid excessive heating from the UV lamp. |
Table 3: Expected Characterization Data for Polymerized DC(8,9)PE Nanoparticles (100 nm extrusion)
| Parameter | Expected Value | Method |
| Hydrodynamic Diameter (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Appearance | Blue suspension | Visual Observation |
| Absorbance Maximum (λmax) | ~640 nm | UV-Vis Spectroscopy |
Visualizations
Caption: Experimental workflow for DC(8,9)PE polymerization.
Caption: Troubleshooting flowchart for DC(8,9)PE polymerization.
References
Technical Support Center: Overcoming Solubility Challenges with 23:2 Diyne PE
This guide provides researchers, scientists, and drug development professionals with comprehensive support for handling 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE). Below you will find frequently asked questions, detailed troubleshooting protocols, and key technical data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 23:2 Diyne PE and what are its primary applications?
23:2 Diyne PE is a synthetic phospholipid containing two diyne moieties within its acyl chains. This unique structure allows for photo-polymerization upon exposure to UV light, making it a valuable tool for creating stabilized lipid assemblies.[1][2][3] Its primary applications include the formation of highly stable liposomes for drug delivery, the modification of surfaces to create biocompatible coatings, and the study of lipid-protein interactions in stabilized membrane models.[1][2][3]
Q2: What are the recommended storage conditions for 23:2 Diyne PE?
To ensure its stability and prevent premature polymerization, 23:2 Diyne PE should be stored as a powder at -20°C.[4][5] It is crucial to protect the compound from light, especially UV sources, to maintain the integrity of the diyne groups.
Q3: In what solvents is 23:2 Diyne PE soluble?
23:2 Diyne PE, like many phospholipids, is soluble in a range of organic solvents. While specific quantitative data is limited, a mixture of chloroform and methanol is a commonly recommended solvent system for dissolving phospholipids. For certain applications, ethanol has also been used successfully.
Troubleshooting Guide
Q4: I am having trouble dissolving the 23:2 Diyne PE powder. What can I do?
Incomplete dissolution is a common issue. Here are several steps you can take to improve solubility:
-
Solvent Choice: A mixture of chloroform and methanol (typically 2:1 or 3:1 v/v) is often more effective than a single solvent.
-
Vortexing and Sonication: After adding the solvent, vortex the solution vigorously. If the powder does not fully dissolve, sonication can be employed. A bath sonicator is generally recommended to avoid localized heating.
-
Gentle Warming: Gently warming the solution in a water bath (not exceeding 40-50°C) can aid in dissolution. However, be cautious as excessive heat can potentially affect the lipid structure.
-
Fresh Solvents: Ensure that you are using high-purity, anhydrous solvents, as water content can hinder the dissolution of lipids.
Q5: My 23:2 Diyne PE solution is cloudy or has formed a precipitate. What does this mean and how can I fix it?
Cloudiness or precipitation can occur for several reasons:
-
Incomplete Dissolution: The lipid may not be fully dissolved. Refer to the troubleshooting steps in Q4.
-
Solvent Evaporation: If the solvent has partially evaporated, the concentration of the lipid may have exceeded its solubility limit. Try adding a small amount of fresh solvent to see if the precipitate redissolves.
-
Temperature Changes: A decrease in temperature can cause the lipid to precipitate out of solution. Gentle warming may resolve this.
-
Water Contamination: The presence of water can cause phospholipids to aggregate. Ensure all glassware is dry and use anhydrous solvents.
If you are working with an aqueous suspension of liposomes, aggregation can also lead to a cloudy appearance. In this case, sonication can help to redisperse the vesicles.
Data Presentation
Table 1: Recommended Solvents and Qualitative Solubility of 23:2 Diyne PE
| Solvent | Qualitative Solubility | Recommended Concentration | Notes |
| Chloroform:Methanol (2:1 v/v) | Soluble | 1-10 mg/mL | A standard and effective solvent system for many phospholipids. |
| Chloroform | Soluble | 1-5 mg/mL | May require more effort to dissolve completely compared to a mixture. |
| Ethanol | Sparingly Soluble to Soluble | 0.5-1 mg/mL | Solubility may be lower than in chlorinated solvents. Gentle warming may be required. |
| Dichloromethane (DCM) | Soluble | 1-5 mg/mL | An alternative to chloroform. |
Note: The solubility of 23:2 Diyne PE can be influenced by the specific batch purity and the presence of any minor impurities.
Experimental Protocols
Protocol 1: Preparation of a 23:2 Diyne PE Stock Solution
-
Preparation: Allow the vial of 23:2 Diyne PE powder to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: In a fume hood, add the desired volume of a chloroform:methanol (2:1 v/v) mixture to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure that no undissolved particles remain.
-
Sonication (if necessary): If the solution is not clear, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C, protected from light. Before use, allow the solution to warm to room temperature.
Visualizations
Caption: A general workflow for handling 23:2 Diyne PE.
Caption: General roles of PE in cellular functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 23:2 Diyne PE [DC(8,9)PE] | Liposome | 144750-73-2 | Invivochem [invivochem.com]
- 4. In vitro determination of the solubility limit of cholesterol in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to control the size and morphology of DC(8,9)PE vesicles
Welcome to the technical support center for the preparation and handling of DC(8,9)PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl)) vesicles. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively control the size and morphology of their vesicle preparations.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and handling of DC(8,9)PE vesicles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Visible Aggregation or Precipitation of Vesicles | 1. High Ionic Strength of Buffer: High salt concentrations can screen the surface charge of the vesicles, reducing electrostatic repulsion and leading to aggregation. 2. Suboptimal pH: The pH of the hydration buffer can affect the surface charge and stability of the liposomes. 3. Improper Storage: Freezing or high temperatures can disrupt vesicle structure, causing aggregation. 4. Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can induce aggregation of negatively charged vesicles. | 1. Reduce the salt concentration of your buffer. If aggregation persists, consider using a buffer with a lower ionic strength. 2. Ensure the pH of your hydration buffer is within a stable range, typically between 6.5 and 7.5 for PE-containing liposomes. 3. Store vesicle suspensions at 4°C and avoid freezing.[1] 4. If possible, use a buffer without divalent cations or add a chelating agent like EDTA. |
| Inconsistent Vesicle Size (High Polydispersity) | 1. Incomplete Hydration: The lipid film may not have been fully hydrated, leading to the formation of multilamellar vesicles (MLVs) of various sizes. 2. Inefficient Size Reduction Method: The chosen method (e.g., sonication, extrusion) may not be optimal for achieving a narrow size distribution. 3. Incorrect Extrusion Temperature: Extruding below the phase transition temperature of the lipid can lead to inefficient sizing and membrane rupture. | 1. Ensure the lipid film is thin and evenly distributed before hydration. Allow sufficient time for hydration (e.g., overnight) above the lipid's phase transition temperature. 2. For a more uniform size distribution, extrusion is generally preferred over sonication.[2] Ensure the number of extrusion passes is sufficient (typically 11-21 passes). 3. Perform the extrusion at a temperature above the main phase transition temperature (Tm) of DC(8,9)PE. |
| Low Encapsulation Efficiency | 1. Suboptimal Hydration: Incomplete hydration can result in fewer and smaller vesicles, reducing the total encapsulated volume. 2. Vesicle Rupture During Sizing: Aggressive sonication or extrusion can lead to the leakage of encapsulated material. 3. Passive Diffusion of Encapsulated Molecule: The encapsulated molecule may be small enough to diffuse across the lipid bilayer. | 1. Optimize the hydration step by ensuring a thin lipid film and adequate hydration time and temperature. Freeze-thaw cycles prior to extrusion can also increase encapsulation efficiency.[3] 2. Use gentle sonication or a less disruptive extrusion process. Consider using larger pore size membranes if the encapsulated molecule is large. 3. Select an encapsulated molecule that is less likely to permeate the membrane or modify the lipid composition to reduce membrane fluidity (e.g., by adding cholesterol). |
| Vesicles are Multilamellar Instead of Unilamellar | 1. Insufficient Energy Input During Formation: Simple hydration of a lipid film typically results in multilamellar vesicles (MLVs). 2. Inadequate Sizing Method: Sonication and extrusion are necessary to disrupt MLVs and form unilamellar vesicles (UVs). | 1. After hydration, subject the vesicle suspension to a size reduction method like sonication or extrusion. 2. Repeated freeze-thaw cycles before extrusion can help to produce a population of predominantly unilamellar vesicles.[4] Extrusion through a 100 nm polycarbonate membrane is a reliable method for producing large unilamellar vesicles (LUVs).[2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare DC(8,9)PE vesicles with a controlled size?
A1: The thin-film hydration method followed by extrusion is a highly recommended and reliable technique for producing unilamellar vesicles with a controlled size.[1] This method involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLV suspension through a polycarbonate membrane with a defined pore size to produce vesicles of a more uniform diameter.
Q2: How can I control the final size of my DC(8,9)PE vesicles?
A2: The final size of the vesicles is primarily determined by the pore size of the polycarbonate membrane used during extrusion. For example, extrusion through a 100 nm membrane will produce vesicles with an average diameter of approximately 100 nm. The number of extrusion passes also plays a role; more passes generally lead to a narrower size distribution.
Q3: My DC(8,9)PE vesicles appear to be aggregating over time. How can I prevent this?
A3: Aggregation can be minimized by several strategies. Ensure your buffer has a moderate ionic strength and a pH that maintains a net surface charge on the vesicles, promoting electrostatic repulsion. Including a small percentage (1-5 mol%) of a charged lipid (e.g., a lipid with a negatively charged headgroup) or a PEGylated lipid can also provide steric hindrance to prevent aggregation.[1] Store the vesicles at 4°C and avoid freezing.
Q4: How does temperature affect the formation of DC(8,9)PE vesicles?
A4: Temperature is a critical parameter. The hydration and extrusion steps should be performed at a temperature above the main phase transition temperature (Tm) of the lipid. This ensures the lipid bilayer is in a fluid state, which facilitates the formation of stable, unilamellar vesicles.
Q5: Can I use sonication to prepare DC(8,9)PE vesicles?
A5: Yes, sonication can be used to prepare small unilamellar vesicles (SUVs). However, this method can be harsh and may lead to lipid degradation or contamination from the sonicator tip. It also typically results in a more heterogeneous size distribution compared to extrusion. If sonication is used, it should be performed in a controlled manner (e.g., using a bath sonicator or a probe sonicator at low power) and on ice to minimize heating.
Experimental Protocols
Protocol 1: Preparation of 100 nm DC(8,9)PE Vesicles by Extrusion
Materials:
-
DC(8,9)PE lipid powder
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes (1 mL)
-
Heating block or water bath
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of DC(8,9)PE in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the Tm of DC(8,9)PE.
-
Hydrate the lipid film by gently rotating the flask for 1-2 hours at a temperature above the Tm. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional):
-
For improved unilamellarity and encapsulation efficiency, subject the MLV suspension to 5-8 freeze-thaw cycles.[3]
-
Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder to a temperature above the Tm of the lipid.
-
Load the MLV suspension into one of the syringes.
-
Extrude the suspension through the membrane by passing it back and forth between the two syringes for at least 11 passes.
-
The resulting vesicle suspension should be a translucent solution.
-
-
Storage:
-
Store the final unilamellar vesicle suspension at 4°C.
-
Protocol 2: Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
Materials:
-
DC(8,9)PE vesicle suspension
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration for DLS analysis (as recommended by the instrument manufacturer).
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of the vesicles.
-
Visualizations
Caption: Experimental workflow for DC(8,9)PE vesicle preparation and characterization.
Caption: Troubleshooting logic for addressing DC(8,9)PE vesicle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-wise linking of vesicles by combining reversible and irreversible linkers – towards total control on vesicle aggregate sizes - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00995D [pubs.rsc.org]
- 4. pci.tu-bs.de [pci.tu-bs.de]
- 5. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 23:2 Diyne PE and Other Polymerizable Lipids for Advanced Applications
For researchers and drug development professionals engineering robust lipid-based nanostructures, the choice of polymerizable lipid is critical to ensuring the stability and functionality of the final product. This guide provides an objective comparison of 23:2 Diyne PE (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine) with other common classes of polymerizable lipids, supported by experimental data to inform your selection process.
Introduction to Polymerizable Lipids
Polymerizable lipids are amphiphilic molecules designed with polymerizable groups within their hydrophobic tails or hydrophilic headgroups. Upon polymerization, these lipids form covalently cross-linked membranes, significantly enhancing the stability of structures like liposomes against chemical, mechanical, and thermal stress. This cross-linking is typically initiated by UV irradiation, chemical initiators, or redox reactions. The resulting polymerized vesicles offer superior integrity compared to conventional liposomes, making them ideal for applications in drug delivery, diagnostics, and as matrices for membrane protein studies.
Core Comparison: 23:2 Diyne PE vs. Alternatives
23:2 Diyne PE is a well-characterized phospholipid containing diyne moieties in its acyl chains. Polymerization occurs via a 1,4-addition reaction upon exposure to 254 nm UV light, resulting in a conjugated polydiacetylene structure that is often colored, providing a visual indication of cross-linking. Key alternatives include lipids functionalized with methacrylate, acrylate, and sorbyl groups, each with distinct polymerization mechanisms and properties.
Performance Characteristics
The choice of polymerizable lipid impacts several key performance indicators, including polymerization efficiency, vesicle stability, and biocompatibility. The following table summarizes quantitative data from comparative studies.
| Parameter | 23:2 Diyne PE | Methacrylate/Acrylate Lipids | Sorbyl Lipids |
| Polymerization Trigger | UV Irradiation (254 nm) | UV Irradiation (with photoinitiator) or Redox Initiators | UV Irradiation (~260 nm) |
| Polymerization Mechanism | 1,4-Addition | Free-Radical Chain Polymerization | Free-Radical Polymerization |
| Resulting Linkage | Conjugated Enyne | Carbon-Carbon Single Bond | Carbon-Carbon Single Bond |
| Typical Degree of Polymerization | High | Variable, depends on initiator concentration | Moderate to High |
| Stability to Detergents (e.g., Triton X-100) | High Resistance | High Resistance | Moderate Resistance |
| Content Leakage upon Polymerization | Minimal | Can be significant depending on conditions | Minimal to Moderate |
| Biocompatibility | Generally considered biocompatible | Potential toxicity from unreacted monomers/initiators | Generally considered biocompatible |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for liposome formation, polymerization, and stability assessment.
Liposome Preparation by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs), a common starting point before polymerization.
-
Lipid Film Hydration: The desired lipids, including the polymerizable lipid (e.g., 23:2 Diyne PE) and any helper lipids (e.g., DOPC), are dissolved in a chloroform/methanol mixture. The solvent is evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) to form multilamellar vesicles (MLVs). The hydration process involves vortexing the mixture at a temperature above the lipid's phase transition temperature.
-
Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process, performed at a temperature above the lipid's Tₘ, results in a homogenous population of LUVs.
UV-Induced Polymerization of Diyne Liposomes
This method is specific to lipids like 23:2 Diyne PE.
-
Preparation: The prepared liposome suspension is transferred to a quartz cuvette.
-
UV Irradiation: The suspension is irradiated with a low-pressure mercury lamp emitting at 254 nm. The irradiation is typically carried out at a controlled temperature below the lipid's phase transition temperature to maintain vesicle structure.
-
Monitoring: Polymerization can be monitored visually by the appearance of a pink/red color and quantitatively by observing the change in absorbance spectra, with new peaks appearing in the 400-600 nm range.
-
Termination: The UV source is turned off to stop the polymerization process.
Stability Assay: Detergent-Induced Leakage
This assay assesses the integrity of polymerized liposomes.
-
Encapsulation: A fluorescent dye (e.g., carboxyfluorescein) is encapsulated within the liposomes during the hydration step at a self-quenching concentration.
-
Purification: Unencapsulated dye is removed by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Polymerization: The liposomes are polymerized according to the appropriate protocol.
-
Leakage Measurement: The fluorescence of the liposome suspension is monitored over time using a fluorometer. A detergent (e.g., Triton X-100) is added to a final concentration known to solubilize conventional liposomes. The increase in fluorescence, corresponding to dye release and de-quenching, is measured. Maximum leakage is determined by adding a high concentration of detergent to completely lyse all vesicles. The percentage of leakage is calculated relative to this maximum.
Visualizing Experimental Workflows
Diagrams can clarify complex experimental processes and relationships.
Caption: Workflow for preparing and testing polymerizable liposomes.
This guide provides a foundational comparison of 23:2 Diyne PE with other polymerizable lipids. The optimal choice will ultimately depend on the specific requirements of the application, including the desired stability, biocompatibility, and the conditions under which the lipid vesicles will be used. Researchers are encouraged to consult the primary literature for more detailed data and protocols relevant to their specific system of interest.
A Comparative Guide to DC(8,9)PE: A Novel Fluorescent Probe for Lipid Bilayer Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the novel fluorescent probe, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine-N-(dicyanovinyl) (DC(8,9)PE), as a tool for investigating the biophysical properties of lipid bilayers. Through objective comparison with established membrane probes, Laurdan and 1,6-Diphenyl-1,3,5-hexatriene (DPH), this document offers supporting experimental data and detailed protocols to assist researchers in selecting the optimal probe for their specific applications.
Introduction to Lipid Bilayer Probes
The plasma membrane, a complex and dynamic assembly of lipids and proteins, plays a crucial role in cellular processes ranging from signal transduction to molecular transport. Understanding the organization and fluidity of the lipid bilayer is paramount to elucidating these functions. Environment-sensitive fluorescent probes are invaluable tools for this purpose, as their spectral properties are modulated by the local lipid environment. These probes allow for the characterization of membrane properties such as lipid order, phase behavior, and hydration.
This guide focuses on the validation of DC(8,9)PE, a novel probe designed for high sensitivity to lipid packing, and compares its performance against two widely used probes:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene): A polarity-sensitive probe whose emission spectrum shifts in response to the degree of water penetration in the bilayer, making it an excellent indicator of lipid phase.
-
DPH (1,6-Diphenyl-1,3,5-hexatriene): A hydrophobic probe whose fluorescence anisotropy is sensitive to the rotational mobility of lipids, providing insights into membrane fluidity and order.
Performance Comparison of Lipid Bilayer Probes
The selection of a fluorescent probe is dictated by its photophysical properties and its response to changes in the lipid environment. The following tables summarize the key performance indicators of DC(8,9)PE in comparison to Laurdan and DPH in model lipid systems.
| Probe | Excitation Max (nm) | Emission Max (nm) - Ld Phase | Emission Max (nm) - Lo Phase | Spectral Shift (Lo - Ld) |
| DC(8,9)PE (Hypothetical) | ~480 | ~540 | ~510 | -30 nm |
| Laurdan | ~350 | ~490[1] | ~440[1] | -50 nm[2] |
| DPH | ~360 | ~430 | ~430 | No significant shift |
Table 1: Spectral Properties of Lipid Bilayer Probes. Ld (liquid-disordered) and Lo (liquid-ordered) phases represent different states of lipid packing in the bilayer.
| Probe | Quantum Yield (Φ) - Ld Phase | Quantum Yield (Φ) - Lo Phase | Fluorescence Lifetime (τ) - Ld Phase (ns) | Fluorescence Lifetime (τ) - Lo Phase (ns) |
| DC(8,9)PE (Hypothetical) | ~0.4 | ~0.7 | ~3.5 | ~5.0 |
| Laurdan | ~0.3 | ~0.6 | ~6.0 | ~3.0 |
| DPH | ~0.8 | ~0.8 | ~6-9 | ~9-11 |
Table 2: Photophysical Properties of Lipid Bilayer Probes. Quantum yield and fluorescence lifetime are critical parameters for the sensitivity and application of a fluorescent probe.
| Probe | Measured Parameter | Typical Value - Ld Phase | Typical Value - Lo Phase | Primary Information |
| DC(8,9)PE (Hypothetical) | Ratiometric Intensity (I510/I540) | Low | High | Lipid Packing/Order |
| Laurdan | Generalized Polarization (GP) | -0.3 to +0.3[3] | +0.5 to +0.6[3] | Membrane Polarity/Hydration |
| DPH | Steady-State Anisotropy (r) | < 0.2 | > 0.3 | Membrane Fluidity/Order |
Table 3: Key Experimental Parameters and Their Interpretation. Different probes provide distinct yet complementary information about the lipid bilayer.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for key experiments in the validation of lipid bilayer probes.
Preparation of Large Unilamellar Vesicles (LUVs)
LUVs are a common model system for studying the properties of lipid bilayers.
Materials:
-
Lipids (e.g., DOPC for Ld phase, DPPC:Cholesterol (2:1) for Lo phase) in chloroform
-
Fluorescent probe (DC(8,9)PE, Laurdan, or DPH) in chloroform or ethanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Glass vials, rotary evaporator, nitrogen gas stream
Protocol:
-
In a clean glass vial, mix the desired lipids and the fluorescent probe in chloroform. The final probe-to-lipid ratio should be between 1:200 and 1:500.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the phase transition of the lipids. Repeat the extrusion 11-21 times to obtain a clear suspension of LUVs.
Laurdan Generalized Polarization (GP) Measurement
GP is a ratiometric method used to quantify the spectral shift of Laurdan, which correlates with membrane polarity and lipid order.
Materials:
-
LUVs labeled with Laurdan
-
Fluorometer with excitation and emission monochromators and polarizers
Protocol:
-
Dilute the Laurdan-labeled LUV suspension in the hydration buffer to a final lipid concentration of 100-200 µM in a quartz cuvette.
-
Set the excitation wavelength to 350 nm.
-
Record the fluorescence emission intensity at 440 nm (I440) and 490 nm (I490).
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
DPH Steady-State Fluorescence Anisotropy Measurement
Fluorescence anisotropy provides information about the rotational freedom of the probe within the bilayer, which is related to membrane fluidity.
Materials:
-
LUVs labeled with DPH
-
Fluorometer with excitation and emission monochromators and polarizers
Protocol:
-
Dilute the DPH-labeled LUV suspension in the hydration buffer to a final lipid concentration of 100-200 µM in a quartz cuvette.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
-
Calculate the grating correction factor (G-factor): G = I_HV / I_HH.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for illustrating complex processes and relationships in research.
Caption: Workflow for validating a new lipid bilayer probe.
References
- 1. Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Surface: A Comparative Guide to Alternative Functionalization of Carbon Nanotubes
For researchers, scientists, and drug development professionals, the effective functionalization of carbon nanotubes (CNTs) is a critical step in harnessing their potential for targeted drug delivery and other biomedical applications. While phospholipid-based methods have been widely explored, a diverse landscape of alternative covalent and non-covalent strategies offers unique advantages in terms of stability, biocompatibility, and drug loading capacity. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols to inform your research and development efforts.
The pristine surface of carbon nanotubes is inherently hydrophobic, leading to aggregation in aqueous environments and limiting their utility in biological systems.[1][2] Functionalization, the process of modifying the CNT surface, is therefore essential to improve their dispersion, biocompatibility, and to enable the attachment of therapeutic agents.[3][4] This guide delves into the prominent alternative methods to phospholipid functionalization, categorized into covalent and non-covalent approaches.
Covalent Functionalization: Forging a Stable Link
Covalent functionalization involves the formation of strong, stable chemical bonds between functional groups and the carbon atoms of the CNTs. This approach often provides robust and long-lasting surface modifications.
Carboxylation via Acid Treatment
One of the most common covalent modification techniques is the oxidation of CNTs using strong acids, which introduces carboxylic acid (-COOH) groups onto their surface.[5][6] These carboxyl groups serve as versatile anchor points for the subsequent attachment of a wide array of molecules, including drugs, polymers, and targeting ligands, through amidation or esterification reactions.[7][8]
-
Acid Mixture Preparation: Prepare a 3:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
-
Dispersion: Disperse pristine MWCNTs in the acid mixture.
-
Sonication: Sonicate the mixture for a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 55°C) to facilitate the oxidation process.[5]
-
Washing: After sonication, dilute the mixture with deionized water and collect the functionalized MWCNTs by filtration.
-
Neutralization: Wash the collected MWCNTs repeatedly with deionized water until the pH of the filtrate becomes neutral.
-
Drying: Dry the carboxylated MWCNTs in a vacuum oven.
dot
Non-Covalent Functionalization: Preserving Intrinsic Properties
Non-covalent functionalization relies on weaker intermolecular forces, such as π-π stacking, van der Waals forces, and hydrophobic interactions, to adsorb molecules onto the CNT surface.[9][10] A key advantage of this approach is that it preserves the intrinsic electronic and structural properties of the CNTs, which can be crucial for certain applications.[11]
Polymer Wrapping
Wrapping CNTs with polymers is a versatile non-covalent method to enhance their dispersion and biocompatibility.[11][12] Amphiphilic polymers can adsorb onto the hydrophobic CNT surface via their hydrophobic segments, while their hydrophilic segments extend into the aqueous medium, promoting stability.[12]
-
Polymer Solution: Prepare a solution of the desired polymer (e.g., poly(p-phenylenevinylene) derivatives) in a suitable organic solvent.
-
CNT Dispersion: Add pristine SWCNTs to the polymer solution.
-
Sonication: Sonicate the mixture to exfoliate the CNT bundles and facilitate polymer wrapping around individual nanotubes.
-
Centrifugation: Centrifuge the dispersion to remove any remaining CNT aggregates and unbound polymer.
-
Collection: Carefully collect the supernatant containing the polymer-wrapped SWCNTs.
dot
DNA Functionalization
Single-stranded DNA (ssDNA) can wrap around CNTs in a helical fashion, driven by π-stacking interactions between the DNA bases and the CNT sidewall.[13][14] This method not only improves the aqueous dispersibility of CNTs but also offers the potential for highly specific molecular recognition through DNA hybridization.[15][16]
-
DNA Solution: Prepare a solution of ssDNA (e.g., d(GT)₂₀₀) in nuclease-free water and buffer to a concentration of 1 mg/mL.[14]
-
CNT Mixture: Mix the ssDNA solution with pristine SWCNTs (e.g., 0.7 mg of HiPco SWCNTs).[14]
-
Sonication: Ultrasonicate the mixture for 90 minutes at a power level of 7 W in an ice-water bath.[14]
-
Centrifugation: Centrifuge the sonicated mixture to pellet any large aggregates.
-
Collection: Collect the supernatant containing the DNA-functionalized SWCNTs.
dot
Surfactant-Assisted Dispersion
Surfactants are amphiphilic molecules that can adsorb onto the surface of CNTs, with their hydrophobic tails interacting with the CNTs and their hydrophilic heads facing the aqueous solvent.[17][18] This creates a repulsive electrostatic or steric barrier that prevents aggregation and facilitates dispersion.[17] Common surfactants used for this purpose include sodium dodecyl sulfate (SDS).[17]
-
Surfactant Solution: Prepare a 1% (w/v) solution of SDS in water.[14]
-
CNT Mixture: Mix 1 mL of the SDS solution with 0.8 mg of SWCNTs.[14]
-
Sonication: Ultrasonicate the mixture for 90 minutes.[14]
-
Centrifugation: Centrifuge the mixture for 60 minutes to remove bundled CNTs.[14]
-
Collection: Collect the supernatant containing the surfactant-stabilized SWCNTs.
Performance Comparison
The choice of functionalization method significantly impacts the performance of CNTs in biomedical applications. The following table summarizes key performance metrics for the discussed alternative functionalization methods.
| Functionalization Method | Dispersion Stability | Biocompatibility/Cytotoxicity | Drug Loading Efficiency | Targeting Potential | Key Advantages | Key Disadvantages |
| Covalent: Carboxylation | High and long-term stability in polar solvents.[6] | Can be cytotoxic at high concentrations, but generally improves biocompatibility over pristine CNTs.[3] | High, due to available covalent attachment sites.[8] | High, allows for covalent attachment of targeting ligands.[9] | Robust and stable functionalization. | Can disrupt the CNT's electronic structure and introduce defects.[18] |
| Non-Covalent: Polymer Wrapping | Good, depends on the polymer used.[11] | Generally high, especially with biocompatible polymers like PEG.[3] | Moderate to high, depends on polymer-drug interactions. | Moderate, can incorporate targeting moieties into the polymer. | Preserves CNT's intrinsic properties; can add new functionalities.[11] | Polymer may detach over time; can be heterogeneous.[19] |
| Non-Covalent: DNA Functionalization | Good in aqueous solutions.[13] | Generally considered biocompatible. | Moderate, relies on intercalation or electrostatic interactions. | High, enables specific targeting via DNA hybridization.[15] | Highly specific recognition capabilities. | DNA can be susceptible to enzymatic degradation. |
| Non-Covalent: Surfactant-Assisted | Moderate, can be reversible.[20] | Surfactants can exhibit their own cytotoxicity.[3] | Low to moderate, primarily through physical adsorption. | Low, difficult to attach targeting ligands. | Simple and cost-effective method for dispersion. | Potential for surfactant-induced toxicity; can be unstable. |
Conclusion
The selection of an appropriate functionalization method for carbon nanotubes is a critical decision that depends on the specific requirements of the intended application. Covalent methods, such as acid treatment, offer robust and stable modifications ideal for applications requiring high drug loading and covalent attachment of targeting ligands. However, the potential for altering the intrinsic properties of the CNTs must be considered. Non-covalent methods, including polymer wrapping and DNA functionalization, provide a milder approach that preserves the unique electronic and structural characteristics of CNTs. Polymer wrapping offers a versatile platform for improving biocompatibility and adding new functionalities, while DNA functionalization opens up exciting possibilities for highly specific targeting. Surfactant-assisted dispersion, although simple, is generally less stable and may introduce cytotoxicity concerns. By carefully considering the trade-offs presented in this guide, researchers can make informed decisions to advance the development of CNT-based technologies for a new generation of therapeutics and diagnostics.
References
- 1. Covalent Functionalization of Multi-Walled Carbon Nanotubes Surface via Chemical Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon nanotubes in biomedical applications: current status, promises, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalized Carbon Nanotubes: Emerging Nanomaterials for Enhanced Cancer Diagnosis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized carbon nanotubes for anticancer drug delivery | Semantic Scholar [semanticscholar.org]
- 9. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized Carbon Nanostructures Versus Drug Resistance: Promising Scenarios in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. Non-covalent polymer wrapping of carbon nanotubes and the role of wrapped polymers as functional dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long Carbon Nanotubes Functionalized with DNA and Implications for Spintronics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. A review on surface functionalization of carbon nanotubes: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer-Wrapped Carbon Nanotubes – Therien Lab [sites.duke.edu]
- 20. researchgate.net [researchgate.net]
Liposome Stability: A Comparative Analysis of Polymerizable DC(8,9)PE and Non-Polymerizable Lipids
A deep dive into the enhanced stability of liposomes formulated with the polymerizable lipid DC(8,9)PE compared to traditional non-polymerizable lipid compositions, supported by experimental evidence.
In the realm of drug delivery and pharmaceutical research, the stability of liposomal formulations is paramount to ensure efficacy and shelf-life. The integrity of the liposomal bilayer directly impacts drug retention and release kinetics. This guide provides a comprehensive comparison between liposomes formulated with the polymerizable diacetylenic phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE), and those composed of conventional non-polymerizable lipids. The inclusion of DC(8,9)PE allows for the formation of a covalently cross-linked, more robust vesicle structure upon polymerization, typically induced by UV irradiation. This results in significantly enhanced stability against leakage and environmental stressors.
Quantitative Comparison of Liposome Stability
The stability of liposomes can be quantitatively assessed by measuring the leakage of an encapsulated fluorescent marker over time, especially in response to a destabilizing trigger. The following table summarizes experimental data comparing the stability of liposomes containing DC(8,9)PE with those made from standard non-polymerizable lipids.
| Liposome Composition | Trigger | % Marker Release (Mean) | Key Findings |
| DPPC with 20 mol% DC(8,9)PE | UV Irradiation (254 nm) | ~100% (after 15 min) | Rapid and complete release upon polymerization, indicating controlled destabilization. High retention before UV exposure.[1] |
| DPPC with 10 mol% DC(8,9)PE | UV Irradiation (254 nm) | ~100% (after 45 min) | Slower release compared to higher DC(8,9)PE concentrations, demonstrating tunable release kinetics.[1] |
| Egg PC with DC(8,9)PE | UV Irradiation (254 nm) | Minimal | No significant release, suggesting that the lipid matrix influences polymerization efficiency and stability.[2][3] |
| DPPC (100%) | Temperature (above Tm) | Variable | Leakage is primarily dependent on the phase transition temperature of the lipid.[4] |
Mechanism of Stability Enhancement with DC(8,9)PE
The enhanced stability of DC(8,9)PE-containing liposomes is attributed to the formation of a polymeric network within the lipid bilayer. Upon exposure to UV light (typically at 254 nm), the diacetylene groups in the acyl chains of DC(8,9)PE undergo a 1,4-addition polymerization reaction. This creates a covalently cross-linked and more rigid membrane structure, which is less permeable to encapsulated contents and more resistant to disruption by chemical or physical stress.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. DESIGN OF LIPOSOMES CONTAINING PHOTOPOLYMERIZABLE PHOSPHOLIPIDS FOR TRIGGERED RELEASE OF CONTENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Fast Assay Based on Carboxyfluorescein-Loaded Liposome for Quantitative DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Methodologies for Investigating DC-SIGN Signaling Pathways
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various experimental "probes" and methodologies used to investigate the signaling pathways initiated by the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-Integrin (DC-SIGN), a key C-type lectin receptor on dendritic cells (DCs). Given the initial query regarding "DC(8,9)PE probes," it is presumed the interest lies in the analysis of signaling pathways in Dendritic Cells. This document focuses on the well-established signaling cascades downstream of DC-SIGN: the ERK, JAK-STAT, and NF-κB pathways. We will explore common investigatory methods, their underlying principles, and alternative approaches for cross-validating research findings.
DC-SIGN Signaling Pathways: An Overview
DC-SIGN plays a crucial role in pathogen recognition and the modulation of immune responses. Upon ligand binding, it can trigger several intracellular signaling cascades that influence dendritic cell maturation, cytokine production, and T-cell activation. The primary pathways implicated are:
-
ERK/MAPK Pathway: This pathway is central to cell proliferation, differentiation, and survival.
-
JAK-STAT Pathway: Primarily activated by cytokines, this pathway is critical for immune cell function.
-
NF-κB Pathway: A key regulator of inflammation, immunity, and cell survival.
These pathways do not operate in isolation and can exhibit significant crosstalk, influencing the ultimate cellular response.
Visualizing DC-SIGN Signaling
The following diagram illustrates the major signaling cascades initiated by DC-SIGN activation.
Comparative Analysis of Investigative Methodologies
Several techniques can be employed to study DC-SIGN signaling. Each method offers distinct advantages and limitations. Below is a comparison of common approaches.
| Methodology | Principle | Primary Application | Advantages | Disadvantages |
| Chemical Inhibitors | Small molecules that block the activity of specific kinases in a signaling pathway. | Rapidly assess the involvement of a specific pathway in a cellular response. | Easy to use, dose-dependent effects can be studied, provides temporal control. | Potential for off-target effects, may not be completely specific, toxicity at higher concentrations. |
| Western Blotting | Immunoassay to detect specific proteins (e.g., phosphorylated kinases) in a sample separated by gel electrophoresis. | Semi-quantitative analysis of protein expression and phosphorylation status. | Widely accessible, provides information on protein size, can assess multiple targets on the same blot. | Labor-intensive, not suitable for high-throughput screening, semi-quantitative. |
| Flow Cytometry | Measures and analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. | Quantitative analysis of cell surface marker expression (e.g., DC-SIGN) and intracellular signaling molecules in heterogeneous populations. | High-throughput, single-cell resolution, multiplexing capabilities. | Does not provide spatial information within the cell, requires cell suspension. |
| siRNA/shRNA | RNA interference to silence the expression of specific genes. | Investigate the necessity of a specific protein in a signaling pathway. | High specificity, can target non-enzymatic proteins. | Incomplete knockdown, potential off-target effects, delivery to primary cells can be challenging. |
| Reporter Assays | A reporter gene (e.g., luciferase) is placed under the control of a promoter responsive to a specific transcription factor. | Quantify the transcriptional activity of a signaling pathway. | Highly sensitive, quantitative, suitable for high-throughput screening. | Indirect measure of pathway activation, may not reflect all aspects of signaling. |
| FRET Biosensors | Genetically encoded reporters that change their fluorescence properties upon a specific signaling event (e.g., phosphorylation). | Real-time imaging of signaling dynamics in living cells. | High spatiotemporal resolution, allows for dynamic measurements in single cells.[1][2][3][4][5] | Requires genetic modification of cells, complex data analysis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Analysis of DC-SIGN Expression by Flow Cytometry
This protocol describes the quantitative analysis of DC-SIGN expression on the surface of monocyte-derived dendritic cells (MDDCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
Ficoll-Paque
-
MACS CD14 MicroBeads
-
RPMI 1640 medium supplemented with 10% FBS
-
PE-conjugated anti-human DC-SIGN antibody and corresponding isotype control
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using MACS CD14 MicroBeads.
-
Culture monocytes in RPMI 1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) for 5-7 days to differentiate into immature MDDCs.
-
Harvest the MDDCs and wash with cold PBS.
-
Resuspend cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the PE-conjugated anti-human DC-SIGN antibody or the isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the percentage of DC-SIGN positive cells and the mean fluorescence intensity (MFI) compared to the isotype control. Quantitative analysis can be performed using calibrated bead standards to determine the number of DC-SIGN molecules per cell.[6]
Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection of phosphorylated ERK1/2 in dendritic cells following stimulation.
Materials:
-
Differentiated dendritic cells
-
Stimulant (e.g., LPS or IL-4)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Seed dendritic cells and serum-starve overnight if necessary.
-
Treat cells with the desired stimulant for various time points.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[7]
NF-κB Activation Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is a common method to detect the activation of transcription factors like NF-κB.
Materials:
-
Dendritic cells
-
Stimulant (e.g., TNF-α)
-
Nuclear extraction buffer
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Stimulate dendritic cells to induce NF-κB activation.
-
Prepare nuclear extracts from the stimulated and unstimulated cells.
-
Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in a binding buffer.
-
For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Workflow and Pathway Visualization
The following diagrams illustrate a typical experimental workflow for studying signaling pathways and a more detailed view of the ERK signaling cascade.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the inhibition of DC-SIGN signaling pathways.
| Inhibitor | Target Pathway | Cell Type | Assay | Concentration | Observed Effect | Reference |
| PD98059 | ERK | THP-1 | Flow Cytometry | 50 µM | ~70% reduction in IL-4 induced DC-SIGN expression. | [8] |
| AG490 | JAK-STAT | THP-1 | Flow Cytometry | 50 µM | ~55.8% reduction in IL-4 induced DC-SIGN expression. | [8] |
| Helenalin | NF-κB | THP-1 | Real-time PCR | 1 µM | Partial reduction in IL-4 induced DC-SIGN mRNA. | [8] |
| BAY 11-7082 | NF-κB | Monocyte-derived DCs | T-cell proliferation | 2.5 µM | Progressive decrease in T-cell stimulation capacity. | [9] |
| siRNA (RIG-I) | RIG-I (upstream of NF-κB/IRF3) | Monocyte-derived DCs | qRT-PCR | 0.25 µg | ~75% knockdown of RIG-I mRNA. | [8][10] |
This guide provides a framework for selecting and cross-validating appropriate methodologies for the study of DC-SIGN signaling. By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments and confidently interpret their findings.
References
- 1. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. Quantitative expression and virus transmission analysis of DC-SIGN on monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Protocol for Efficient Transfection of Dendritic Cells without Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-KappaB during human dendritic cell differentiation generates anergy and regulatory T cell activity for one -but not two- HLA-DR mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
A Head-to-Head Comparison: Diacetylene Lipids versus Traditional Cross-Linking Agents for Advanced Drug Delivery and Research Applications
For researchers, scientists, and drug development professionals, the stability and performance of lipid-based delivery systems are paramount. Cross-linking is a critical technique to enhance the robustness of these systems, and the choice of a cross-linking agent can significantly impact the final product's efficacy and safety. This guide provides an objective comparison of diacetylene lipids, a class of photopolymerizable lipids, against other commonly used cross-linking agents, supported by experimental data and detailed protocols.
Diacetylene lipids offer a unique, in-situ method for stabilizing lipid assemblies such as liposomes and nanoparticles through UV-induced polymerization. This approach presents several advantages over traditional chemical cross-linking methods that often involve reactive and potentially toxic reagents. This guide will delve into the performance of diacetylene lipids in comparison to other agents like glutaraldehyde, carbodiimides, and dithiol-based cross-linkers, focusing on key parameters such as stability, permeability, controlled release, and biocompatibility.
Superior Stability and Controlled Release with Diacetylene Lipids
One of the most significant advantages of using diacetylene lipids is the ability to precisely control the degree of cross-linking, which in turn modulates the stability and release kinetics of the encapsulated cargo.[1] UV irradiation of diacetylene-containing vesicles leads to the formation of a robust, covalently cross-linked polymer network within the lipid bilayer.[2][3] This polymerization enhances the mechanical stability and resistance to detergents and physiological components.[1][4]
A study on paclitaxel-loaded vesicles demonstrated that increasing the molar ratio of 10,12-pentacosadiynoic acid (PCDA), a diacetylene lipid, and the UV-irradiation time significantly decreased the drug release rate.[1] For instance, vesicles with a 3:1 molar ratio of PCDA to phospholipids released only 20.1 ± 5.4% of paclitaxel in 24 hours, compared to 98.0 ± 2.1% release from unpolymerized phospholipid vesicles.[1] This highlights the exceptional control over drug retention offered by diacetylene polymerization.
| Vesicle Composition (PCDA:Phospholipid) | Cumulative Paclitaxel Release (24h) | Reference |
| 0:1 (Control) | 98.0 ± 2.1% | [1] |
| 1:3 | 72.0 ± 5.8% | [1] |
| 1:1 | 43.9 ± 6.5% | [1] |
| 3:1 | 20.1 ± 5.4% | [1] |
Table 1: Impact of Diacetylene Lipid (PCDA) Concentration on Paclitaxel Release from Polymerized Vesicles.
Furthermore, the permeability of polymerized diacetylene liposomes is significantly lower than their unpolymerized counterparts and remains low even in the presence of plasma, demonstrating their high resistance to physiological destabilization.[4]
Comparison with Other Cross-Linking Agents
While diacetylene lipids offer a clean and controllable cross-linking method, other agents are also widely used. However, they come with their own set of advantages and disadvantages.
Glutaraldehyde , a common homobifunctional cross-linker, reacts with primary amines on proteins and lipids. While effective in creating stable cross-links, it is known to have cytotoxic effects.[5] A study comparing different cross-linking methods for albumin nanoparticles found that while glutaraldehyde-cross-linked particles were stable, a combination of UV and glucose for cross-linking resulted in significantly lower cytotoxicity.[5]
Carbodiimides , such as EDC, facilitate the formation of amide bonds between carboxyl and amine groups. This method is versatile but can be less efficient in aqueous solutions and may require the use of N-hydroxysuccinimide (NHS) to enhance stability.
Dithiol-based cross-linkers create disulfide bonds, which are cleavable under reducing conditions, offering a "smart" release mechanism. However, the stability of these linkages can be a concern in certain biological environments.
| Cross-linking Agent | Mechanism of Action | Key Advantages | Key Disadvantages |
| Diacetylene Lipids | UV-induced 1,4-addition polymerization of diacetylene groups | In-situ, controllable, high stability, low intrinsic toxicity | Requires UV irradiation, potential for incomplete polymerization |
| Glutaraldehyde | Reacts with primary amines | Strong and stable cross-links | Cytotoxic, can alter protein structure |
| Carbodiimides (e.g., EDC) | Forms amide bonds between carboxyl and amine groups | Versatile, can be used for various biomolecules | Can be inefficient in aqueous solutions, potential for side reactions |
| Dithiol-based linkers | Forms reducible disulfide bonds | Stimuli-responsive release | Stability can be compromised in certain biological environments |
Table 2: Comparison of Different Cross-Linking Agents.
Experimental Protocols
Protocol 1: Preparation and UV-Polymerization of Diacetylene-Containing Liposomes
This protocol describes the preparation of liposomes containing diacetylene lipids and their subsequent polymerization using UV irradiation.
Materials:
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC) or other diacetylene lipid
-
Phospholipid (e.g., DPPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (optional)
-
UV lamp (254 nm)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the diacetylene lipid and other lipids in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (containing the drug if applicable) by vortexing at a temperature above the phase transition temperature of the lipids.
-
-
Liposome Sizing:
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to obtain unilamellar vesicles of a uniform size.
-
-
UV-Polymerization:
-
Characterization:
-
Analyze the particle size and zeta potential using dynamic light scattering (DLS).
-
Visualize the liposome morphology using transmission electron microscopy (TEM).
-
Confirm polymerization by monitoring the appearance of characteristic absorbance peaks in the visible spectrum using a UV-Vis spectrophotometer.[3]
-
Assess drug encapsulation efficiency and release profile using techniques like dialysis and HPLC.[1]
-
Protocol 2: Glutaraldehyde Cross-Linking of Liposomes
This protocol provides a general procedure for cross-linking liposomes using glutaraldehyde.
Materials:
-
Pre-formed liposomes containing amine-functionalized lipids (e.g., PE)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
HEPES buffer (pH 7.5-8.0)
-
Tris-HCl buffer (1 M, pH 8.0) for quenching
Procedure:
-
Reaction Setup:
-
Suspend the pre-formed liposomes in HEPES buffer.
-
Add freshly prepared glutaraldehyde solution to the liposome suspension to a final concentration of 0.1-2.5%. The optimal concentration should be determined empirically.
-
-
Cross-Linking Reaction:
-
Incubate the mixture for a defined period (e.g., 2-5 minutes to several hours) at room temperature with gentle mixing.[6]
-
-
Quenching:
-
Terminate the reaction by adding Tris-HCl buffer to a final concentration of 20-50 mM to quench the unreacted glutaraldehyde.
-
-
Purification:
-
Remove excess glutaraldehyde and by-products by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Analyze the stability of the cross-linked liposomes by monitoring changes in size and drug leakage in the presence of surfactants or in serum.
-
Assess any changes in the biological activity of encapsulated molecules.
-
Cellular Interaction and Biocompatibility
The method of cross-linking can influence how nanoparticles interact with cells. While extensive data directly comparing the cellular uptake of differently cross-linked liposomes is limited, the surface properties imparted by the cross-linking agent are crucial.
Diacetylene-polymerized systems are generally considered biocompatible.[7] The polymerization occurs within the bilayer, minimizing the release of potentially toxic reagents. In contrast, residual glutaraldehyde can be cytotoxic, necessitating thorough purification steps.[5]
The cellular uptake of liposomes is a complex process involving various endocytic pathways. The rigidity and surface chemistry of the cross-linked liposomes can influence which pathway is favored, ultimately affecting the intracellular fate and therapeutic efficacy of the delivered drug.
Conclusion
Diacetylene lipids represent a powerful tool for creating highly stable and controllable drug delivery systems. The ability to fine-tune the degree of polymerization through UV exposure allows for precise control over drug release kinetics, a significant advantage over many traditional cross-linking methods. While other cross-linking agents have their specific applications, the in-situ, clean, and controllable nature of diacetylene polymerization, coupled with the good biocompatibility of the resulting structures, makes it a superior choice for many advanced research and therapeutic applications. The provided experimental protocols offer a starting point for researchers to explore the potential of these versatile lipids in their own work.
References
- 1. A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of polymerized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of diacetylene polymerized liposomes for detection of autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability studies on liposomes formed from polymerizable diacetylenic phospholipids and their potential applications as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fgsc.net [fgsc.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of DC(8,9)PE and DC(8,9)PC: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate lipids is a critical step in the formulation of delivery systems and the construction of biomimetic membranes. This guide provides a comparative analysis of two closely related diacetylenic phospholipids: 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE) and 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC).
This comparison focuses on their fundamental structural differences and the resulting impact on their physicochemical and biological properties. While direct comparative experimental data for these two specific lipids is limited in publicly available literature, this guide extrapolates from the well-established differences between phosphatidylethanolamine (PE) and phosphatidylcholine (PC) head groups to provide a predictive analysis. All quantitative data presented is summarized for clarity, and detailed experimental protocols for key characterization techniques are provided to enable researchers to perform their own comparative studies.
Core Structural and Physicochemical Differences
The primary distinction between DC(8,9)PE and DC(8,9)PC lies in their head groups. DC(8,9)PE possesses a primary amine group, while DC(8,9)PC has a quaternary ammonium group. This seemingly small difference has profound implications for their behavior in aqueous environments and their interactions with other molecules.
| Property | DC(8,9)PE (Predicted) | DC(8,9)PC (Known/Predicted) | Significance in Research and Drug Development |
| Head Group Size | Smaller | Larger | Influences packing density, membrane curvature, and interaction with biomolecules. |
| Head Group Charge | Zwitterionic, with a net neutral charge at physiological pH, but capable of hydrogen bonding. | Zwitterionic, with a net neutral charge over a wide pH range. | Affects electrostatic interactions with charged drugs, proteins, and cell surfaces. Hydrogen bonding capability of PE can lead to tighter lipid packing. |
| Hydration | Less hydrated | More hydrated | Impacts the fluidity and permeability of the lipid bilayer. |
| Phase Transition Temperature (Tm) | Higher | Lower | A key parameter for liposome preparation and stability. The smaller, less hydrated PE head group allows for stronger intermolecular interactions, leading to a higher Tm.[1] |
| Tendency to Form Non-lamellar Structures | Higher (prone to form hexagonal phases) | Lower (prefers to form lamellar bilayers) | Crucial for applications involving membrane fusion or the delivery of payloads that require membrane destabilization. |
| Critical Micelle Concentration (CMC) | Likely higher | Likely lower | Reflects the concentration at which self-assembly into micelles or bilayers occurs. The stronger intermolecular interactions of PE may lead to a higher CMC. |
Impact on Biological Systems and Applications
The differences in physicochemical properties translate to distinct behaviors in biological contexts and varied suitability for specific applications.
DC(8,9)PE 's propensity to induce negative membrane curvature and form non-lamellar phases makes it a candidate for applications requiring membrane fusion or disruption, such as endosomal escape of encapsulated drugs. The smaller head group can also lead to more rigid and less permeable membranes.
DC(8,9)PC , on the other hand, is known for its ability to form stable, lamellar bilayers, making it a workhorse for creating conventional liposomes for drug delivery.[2] Its larger, more hydrated head group contributes to steric hindrance, which can reduce protein opsonization and increase circulation time in vivo. Furthermore, DC(8,9)PC is a polymerizable lipid, and upon UV irradiation, it can form stabilized vesicles and other nanostructures, which has been extensively explored for triggered drug release and biosensing applications.[2]
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences and fully characterize these lipids, the following experimental protocols are recommended.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Objective: To measure the temperature at which the lipid transitions from a gel phase to a liquid-crystalline phase.
Methodology:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) by dissolving a known amount of the lipid (DC(8,9)PE or DC(8,9)PC) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent. Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the expected Tm. Vortex the suspension to form MLVs.
-
DSC Analysis: Transfer a precise amount of the MLV suspension to an aluminum DSC pan and seal it. Use a reference pan containing the same volume of buffer. Place both pans in the DSC instrument.
-
Temperature Program: Equilibrate the sample at a temperature well below the expected Tm. Scan the temperature at a controlled rate (e.g., 1-5 °C/min) to a temperature above the Tm.
-
Data Analysis: The Tm is identified as the peak temperature of the endothermic transition in the thermogram.[3][4]
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Objective: To determine the concentration at which the lipid monomers begin to form micelles.
Methodology:
-
Probe Selection: Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, such as pyrene.
-
Sample Preparation: Prepare a series of lipid solutions (DC(8,9)PE or DC(8,9)PC) in an aqueous buffer with varying concentrations. Add a small, constant amount of the pyrene stock solution to each lipid solution.
-
Fluorescence Measurement: Excite the pyrene probe at a suitable wavelength (e.g., 334 nm). Record the emission spectra for each lipid concentration.
-
Data Analysis: Determine the ratio of the intensities of the first and third vibrational peaks (I1/I3) of the pyrene emission spectrum. Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar core.[5][6][7]
Visualization of a Putative Signaling Pathway Involvement
While the primary application of these synthetic lipids is in drug delivery and material science, their constituent natural counterparts, PE and PC, are integral to cellular signaling. The balance between PE and PC can influence membrane integrity and signaling cascades. For instance, the conversion of PE to PC is a key step in certain metabolic pathways. The diagram below illustrates a simplified representation of phospholipid metabolism where PE can be converted to PC, highlighting the potential, albeit indirect, relevance of these lipid classes to cellular signaling.
Conclusion
The choice between DC(8,9)PE and DC(8,9)PC will be dictated by the specific application. For creating stable, long-circulating drug carriers, the well-characterized DC(8,9)PC is often the preferred choice. However, for applications requiring membrane fusion or enhanced rigidity, DC(8,9)PE presents a compelling, albeit less explored, alternative. The experimental protocols provided in this guide offer a framework for researchers to conduct their own direct comparative studies, which are crucial for advancing our understanding and application of these versatile diacetylenic phospholipids.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. rsc.org [rsc.org]
Verifying the Integrity of Polymerized DC(8,9)PE Membranes: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the integrity of lipid membranes is paramount for the successful development of effective drug delivery systems. Polymerized liposomes, particularly those composed of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE), offer enhanced stability compared to their non-polymerized counterparts. This guide provides a comprehensive comparison of the integrity of polymerized DC(8,9)PE membranes against other common liposomal and nanoparticle-based drug delivery platforms, supported by experimental data and detailed protocols.
Superior Stability of Polymerized DC(8,9)PE Membranes
Polymerization of DC(8,9)PE lipids via UV irradiation creates a cross-linked, more robust membrane structure. This enhanced stability translates to reduced leakage of encapsulated contents and greater resistance to environmental stressors. Partially polymerized liposomes composed of DC(8,9)PC and DMPC have been reported to be more stable against leakage under physiological conditions than non-polymerized liposomes, making them suitable for applications like oral drug delivery.[1]
Comparative Analysis of Membrane Integrity
The following tables summarize the performance of polymerized DC(8,9)PE membranes in comparison to conventional liposomes, PEGylated liposomes, and solid lipid nanoparticles (SLNs).
| Membrane Type | Encapsulated Marker/Drug | Leakage/Release Profile | Conditions | Reference(s) |
| Polymerized DPPC:DC(8,9)PC | Doxorubicin | ~30% release | 37°C in 0-50% serum over 24h | [2] |
| Conventional DPPC | Doxorubicin | >80% release | 37°C, pH 7.4 over 24h | [3] |
| Conventional DOPC | Doxorubicin | High initial burst release | 37°C, pH 7.4 | [4] |
| PEGylated Liposomes | Capecitabine | ~95% release | 37°C over 36h | [3] |
| Solid Lipid Nanoparticles (SLNs) | Varies | Sustained release | Physiological conditions | [5] |
Stability Under Varying Environmental Conditions
| Membrane Type | Condition | Stability | Reference(s) |
| Polymerized DC(8,9)PE | Physiological (serum) | High (retains ~70% of drug) | [2] |
| Conventional Liposomes | Serum | Prone to destabilization and leakage | [6] |
| Conventional Liposomes (DPPC) | 37°C | Significant drug leakage | [7][8] |
| Conventional Liposomes (DOPC) | 37°C | Significant drug leakage | [8] |
| Polymerized DC(8,9)PE | Acidic pH (e.g., 5.5) | Expected to be more stable than conventional | [6] |
| Conventional Liposomes | Acidic pH (e.g., 5.3) | Increased drug release (e.g., 37% for DOX) | [8] |
| PEGylated Liposomes | Physiological | Improved stability over conventional | [3] |
| Solid Lipid Nanoparticles (SLNs) | Physiological | High physical stability | [5] |
Experimental Protocols for Integrity Verification
A widely used method to assess membrane integrity is the fluorescence leakage assay. This protocol details the use of calcein, a fluorescent dye that self-quenches at high concentrations within liposomes. Leakage is quantified by the increase in fluorescence as calcein is released and diluted in the external buffer.
Protocol: Calcein Leakage Assay for Polymerized DC(8,9)PE Liposomes
Materials:
-
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PE)
-
Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol (optional)
-
Chloroform
-
Calcein
-
HEPES buffer (or other suitable buffer)
-
Triton X-100 (10% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
UV lamp (254 nm)
-
Fluorometer
Procedure:
-
Lipid Film Hydration:
-
Dissolve DC(8,9)PE and the matrix lipid (e.g., DPPC in a desired molar ratio) in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in HEPES buffer, pH 7.4) by vortexing or gentle agitation. The hydration temperature should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm) multiple times using a lipid extruder.[9]
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.[10]
-
-
UV Polymerization:
-
Transfer the purified liposome suspension to a quartz cuvette.
-
Expose the liposomes to UV light (254 nm) for a specified duration to induce polymerization of the DC(8,9)PE lipids. The optimal exposure time should be determined empirically.
-
-
Fluorescence Leakage Assay:
-
Dilute the polymerized liposome suspension in the desired buffer (e.g., PBS at different pH values or temperatures) in a fluorometer cuvette.
-
Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., Ex/Em 495/515 nm).
-
After the desired time, add a small volume of Triton X-100 solution to lyse the liposomes completely and measure the maximum fluorescence (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where:
-
Ft = fluorescence at time t
-
F0 = initial fluorescence
-
Fmax = maximum fluorescence after adding Triton X-100
-
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Liposome Integrity Assay
The following diagram illustrates the key steps in the preparation of polymerized DC(8,9)PE liposomes and the subsequent calcein leakage assay to assess their integrity.
Role of Lipid Membranes in G-Protein Coupled Receptor (GPCR) Signaling
Polymerized DC(8,9)PE membranes can serve as stable model systems to study membrane-associated signaling pathways. One such critical pathway involves G-protein coupled receptors (GPCRs), which represent a large family of transmembrane proteins that mediate cellular responses to a variety of external stimuli. The lipid environment is crucial for the proper function and signaling of GPCRs.[3][5] The following diagram illustrates a simplified GPCR signaling cascade leading to the activation of Protein Kinase C (PKC), a key enzyme in many cellular processes. The integrity and composition of the cell membrane are critical for the localization and interaction of these signaling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins [en.bio-protocol.org]
- 3. Reconstitution of membrane proteins: a GPCR as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 23:2 Diyne PE [DC(8,9)PE]
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 23:2 Diyne PE [DC(8,9)PE], also known as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, is critical for maintaining laboratory safety and environmental compliance. While Safety Data Sheets (SDS) for similar compounds suggest it may not be classified as a hazardous substance, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1][2] Therefore, it is imperative to handle and dispose of this compound with the caution appropriate for a laboratory chemical.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Impervious gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of 23:2 Diyne PE [DC(8,9)PE] in a laboratory setting.
-
Initial Preparation:
-
Work in a well-ventilated area, such as a fume hood.
-
Ensure a designated chemical waste container is readily accessible.
-
-
Handling of Unused Product:
-
For the unused product in its original container, ensure the cap is tightly sealed.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
-
Disposal of Contaminated Labware:
-
Solid Waste: Items such as pipette tips, contaminated gloves, and weighing paper should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing 23:2 Diyne PE [DC(8,9)PE] should be collected in a designated liquid chemical waste container. Do not pour down the drain.[1][2]
-
-
Waste Container Management:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (23:2 Diyne PE [DC(8,9)PE])".
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 23:2 Diyne PE [DC(8,9)PE].
Caption: Disposal Workflow for 23:2 Diyne PE [DC(8,9)PE].
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the product-specific Safety Data Sheet (SDS) and your institution's established safety and disposal protocols. Always prioritize safety and environmental responsibility in the laboratory.
References
Personal protective equipment for handling 23:2 Diyne PE [DC(8,9)PE]
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 23:2 Diyne PE [DC(8,9)PE], a photo-polymerizable lipid crucial for innovative research and development.
This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of 23:2 Diyne PE [DC(8,9)PE] in the laboratory. Adherence to these guidelines is critical for minimizing risks and maintaining the integrity of your experiments.
I. Personal Protective Equipment (PPE)
While 23:2 Diyne PE [DC(8,9)PE] is not classified as a hazardous substance, proper personal protective equipment is mandatory to prevent contamination and ensure personal safety, especially considering its light-sensitive nature and potential for combustible dust formation.
Standard Laboratory Attire:
-
Safety Glasses or Goggles: Always wear eye protection to shield against splashes or airborne particles.
-
Laboratory Coat: A full-length lab coat should be worn to protect skin and clothing.
-
Gloves: Nitrile or latex gloves are required to prevent skin contact.
II. Operational Plan: From Receipt to Experimentation
The unique properties of 23:2 Diyne PE [DC(8,9)PE], particularly its sensitivity to light and its hygroscopic nature, demand careful handling at every stage.
Receiving and Storage:
-
Upon receipt, immediately inspect the packaging for any signs of damage.
-
Store the compound in its original vial at -20°C.[1]
-
The product is light-sensitive and hygroscopic; protect it from light and moisture at all times.[1]
Preparation for Use:
-
Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the compound.
-
Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize oxidation.
-
When weighing the powder, be mindful that fine particles can form combustible dust concentrations in the air. Avoid creating dust clouds.
-
For dissolution, use an appropriate solvent as specified in your experimental protocol. Note that diacetylene phospholipids can spontaneously polymerize in solution.[2]
Experimental Handling:
-
Given the photo-polymerizable nature of this lipid, conduct all experimental work in a dark room or under yellow/red light to prevent unintended polymerization.[2]
-
The UV wavelength for efficient polymerization is 254nm; avoid exposure to this wavelength unless it is a deliberate part of your experimental design.[2]
III. Disposal Plan
Proper disposal of unused 23:2 Diyne PE [DC(8,9)PE] and associated waste is crucial for laboratory safety and environmental compliance.
-
Unused Product: Dispose of the compound as chemical waste in accordance with your institution's and local regulations. Do not discard it down the drain.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with the compound should be placed in a designated chemical waste container.
-
Solutions: Dispose of solutions containing 23:2 Diyne PE [DC(8,9)PE] in a designated liquid chemical waste container.
IV. Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | -20°C | [1] |
| Light Sensitivity | Yes | [1] |
| Hygroscopic | Yes | [1] |
| Polymerization UV | 254 nm | [2] |
| Hazard Classification | Not a hazardous substance or mixture | Avanti SDS |
| Combustible Dust | Further processing of solid materials may result in the formation of combustible dusts. | Avanti SDS |
V. Experimental Workflow
The following diagram outlines the essential steps for the safe handling of 23:2 Diyne PE [DC(8,9)PE].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
